molecular formula C5H8N2O3 B1592151 5-Oxopiperazine-2-carboxylic acid CAS No. 3262-59-7

5-Oxopiperazine-2-carboxylic acid

Cat. No.: B1592151
CAS No.: 3262-59-7
M. Wt: 144.13 g/mol
InChI Key: CJFBRFWMGHQBFJ-UHFFFAOYSA-N
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Description

5-Oxopiperazine-2-carboxylic acid (PCA) is a versatile building block of high value in medicinal chemistry and drug discovery, primarily used as a key scaffold for the synthesis of peptidomimetics . This compound serves as a conformationally constrained amino acid analog, allowing researchers to induce specific secondary structures in peptide sequences. Studies have shown that incorporating PCA into peptides can promote turn structures, which are crucial for mimicking biological active conformations and enhancing metabolic stability . Beyond its fundamental role in peptide design, the piperazine scaffold and its derivatives are extensively investigated for their application in creating advanced drug delivery systems. For instance, piperazine-functionalized materials have been developed as nanocarriers for anticancer drugs, demonstrating enhanced drug loading and controlled release profiles . The structural features of 5-Oxopiperazine-2-carboxylic acid, particularly its carboxylic acid functional group, facilitate strong interactions with active pharmaceutical ingredients, making it a valuable component in the design of novel therapeutics . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that this compound should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxopiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFBRFWMGHQBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612172
Record name 5-Oxopiperazine-2-carboxylic acid
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Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3262-59-7
Record name 5-Oxopiperazine-2-carboxylic acid
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Record name 5-oxopiperazine-2-carboxylic acid
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Foundational & Exploratory

Synthesis of (S)-5-Oxopiperazine-2-carboxylic Acid from L-Serine: A Chiral Pool Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

(S)-5-Oxopiperazine-2-carboxylic acid is a valuable chiral building block and peptidomimetic scaffold extensively utilized in drug discovery and medicinal chemistry.[1][2] Its constrained cyclic structure serves as a template for designing novel therapeutic agents with improved pharmacokinetic properties. This technical guide provides a comprehensive, in-depth exploration of a robust and stereoconservative synthesis of (S)-5-Oxopiperazine-2-carboxylic acid, commencing from the readily available and inexpensive chiral pool starting material, L-serine. We will dissect the strategic considerations behind each synthetic step, from protection and functionalization to the key cyclization and final deprotection, offering field-proven protocols and mechanistic insights for researchers, chemists, and drug development professionals.

Strategic Overview: A Three-Stage Synthesis

The conversion of L-serine to the target piperazinone structure is a multi-step process that leverages the inherent stereochemistry of the starting material to ensure the final product's enantiopurity. The overall strategy can be logically segmented into three core stages:

  • N-Terminal Protection: The nucleophilic amino group of L-serine is masked to prevent undesirable side reactions during subsequent transformations. The tert-butoxycarbonyl (Boc) group is selected for its stability and orthogonal removal conditions.

  • Carbon Backbone Extension and Cyclization: The key C-N and C-C bonds of the heterocyclic ring are formed through a sequential reductive amination and intramolecular amidation. This stage represents the core of the synthesis, constructing the piperazinone scaffold.[1][2][3]

  • Final Deprotection: The Boc protecting group is selectively cleaved under acidic conditions to yield the final target compound, typically as a stable salt.

The complete synthetic pathway is illustrated below, providing a visual roadmap for the detailed discussion that follows.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Ring Formation cluster_2 Stage 3: Deprotection A L-Serine B N-Boc-L-Serine A->B (Boc)₂O, Base C Intermediate Diamine Ester B->C 1. Esterification 2. Reductive Amination   (Ethyl Glyoxylate, Reductant) D N-Boc-(S)-5-Oxopiperazine- 2-carboxylic acid C->D Intramolecular Amidation E (S)-5-Oxopiperazine- 2-carboxylic acid D->E Acid (TFA or HCl)

Caption: Overall synthetic workflow from L-Serine to the target piperazinone.

Stage 1: N-Amine Protection - The Rationale for Boc

The first imperative in this synthesis is the protection of L-serine's primary amine. Unprotected, this nucleophilic group would interfere with the desired C-N bond formation in Stage 2. The tert-butoxycarbonyl (Boc) group is the protecting group of choice for several compelling reasons:

  • Stability: The Boc group is exceptionally stable to a wide range of nucleophilic and basic conditions, ensuring its integrity during subsequent esterification and reductive amination steps.[4]

  • Ease of Introduction: It can be readily installed using di-tert-butyl dicarbonate ((Boc)₂O) under mild basic conditions.[5]

  • Orthogonality: Crucially, the Boc group is labile under anhydrous acidic conditions, allowing for its selective removal in the final step without disturbing other functional groups, such as the newly formed amide bond in the piperazinone ring.[6][7]

Experimental Protocol: N-Boc Protection of L-Serine

This protocol is adapted from established procedures for amino acid protection.[8]

  • Dissolution: Dissolve L-serine (1.0 eq) in a 1:2 mixture of water and a suitable organic solvent like dioxane or acetone.

  • Basification: Cool the solution to 0-5 °C in an ice bath and add a base, such as sodium hydroxide (1.1 eq) or triethylamine (1.2 eq), to deprotonate the amino group, enhancing its nucleophilicity.[9]

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the cooled solution portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the mixture vigorously at 0-5 °C for 30-60 minutes, then allow it to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using a cold solution of 1N potassium bisulfate or citric acid.

    • Extract the acidified aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield N-Boc-L-serine, typically as a white foam or oil. The product is often used in the next step without further purification.

Stage 2: Constructing the Piperazinone Core

This stage is the cornerstone of the synthesis, where the acyclic, protected amino acid is transformed into the desired heterocyclic scaffold. A straightforward and efficient method reported by Guitot et al. accomplishes this by reacting an L-serine derivative with ethyl glyoxylate.[1][2][3]

Mechanistic Considerations

The transformation involves two key sequential reactions: reductive amination followed by intramolecular amidation (cyclization).

G Serine N-Boc-Serine Methyl Ester Imine Imine Intermediate Serine->Imine Condensation (-H₂O) Glyoxylate Ethyl Glyoxylate Glyoxylate->Imine Diamine Reduced Diamine Ester (Key Intermediate) Imine->Diamine Reduction (e.g., NaBH₃CN) Piperazinone N-Boc-5-Oxopiperazine -2-carboxylic acid Diamine->Piperazinone Intramolecular Amidation (Spontaneous or Heat) (-EtOH)

Caption: Mechanistic pathway for the formation of the piperazinone ring.

  • Reductive Amination: The primary amine of the serine derivative attacks the aldehyde of ethyl glyoxylate, forming an imine intermediate. This imine is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to form a secondary amine. These reducing agents are chosen for their selectivity in reducing imines over carbonyls.

  • Intramolecular Amidation: The newly formed secondary amine is now perfectly positioned to act as a nucleophile. It attacks the carbonyl carbon of the serine ester, displacing the alcohol (e.g., methanol) and forming the thermodynamically stable six-membered amide ring of the piperazinone. This cyclization may occur spontaneously or require gentle heating to proceed to completion.

Experimental Protocol: Reductive Amination and Cyclization

This protocol is a representative procedure based on the synthesis of similar structures.[1][2]

  • Esterification: N-Boc-L-serine (1.0 eq) is first converted to its methyl ester. This can be achieved using trimethylsilyldiazomethane in a solvent mixture like methanol/toluene or via reaction with methyl iodide and potassium carbonate in DMF.[8] The resulting N-Boc-L-serine methyl ester is dried and used directly.

  • Reaction Setup: Dissolve the N-Boc-L-serine methyl ester in a suitable solvent such as methanol or acetonitrile.

  • Reductive Amination: Add ethyl glyoxylate (1.2 eq, typically as a solution in toluene) to the mixture, followed by the addition of the reducing agent, sodium cyanoborohydride (1.5 eq). Acetic acid may be added to catalyze imine formation.

  • Cyclization: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the cyclized product by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied to drive the intramolecular amidation.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Concentrate the mixture to remove the organic solvent.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under vacuum.

    • Purify the crude product by flash column chromatography on silica gel to isolate pure N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid ethyl ester. The ester can then be saponified to the carboxylic acid if required.

ParameterValue/ConditionRationale
Starting Material N-Boc-L-Serine Methyl EsterProtects amine; activates carboxyl for cyclization.
Key Reagents Ethyl Glyoxylate, NaBH₃CNProvides the additional two carbons and one nitrogen for the ring.
Solvent Methanol / AcetonitrileSolubilizes reactants and intermediates.
Temperature Room Temperature to 50 °CBalances reaction rate with stability of intermediates.
Typical Yield 60-80% (over two steps)Reflects an efficient transformation.

Stage 3: Boc Deprotection - Unveiling the Final Product

The final step is the removal of the Boc protecting group to furnish the free amine of (S)-5-Oxopiperazine-2-carboxylic acid. This is accomplished under strong anhydrous acidic conditions, which cleave the tert-butyl carbamate.

Mechanism of Acid-Catalyzed Deprotection

The deprotection proceeds via an E1 elimination mechanism. The acid protonates the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes, releasing carbon dioxide and the desired free amine.[10]

G BocProtected N-Boc-Piperazinone Protonated Protonated Intermediate BocProtected->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Slow tBu tert-Butyl Cation Protonated->tBu FinalProduct Final Product (Amine Salt) CarbamicAcid->FinalProduct Fast -CO₂ CO2 CO₂ Isobutylene Isobutylene tBu->Isobutylene - H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

A critical consideration during deprotection is the fate of the tert-butyl cation. This electrophile can potentially alkylate nucleophilic sites on the substrate or solvent.[6] While less of a concern for this particular substrate, the use of scavengers like anisole or triethylsilane is a common strategy in more complex molecules to trap the cation.

Experimental Protocol: Final Boc Deprotection
  • Dissolution: Dissolve the N-Boc protected piperazinone (1.0 eq) in an anhydrous solvent. Dichloromethane (DCM) is commonly used, but greener alternatives like 2-MeTHF should be considered.[9]

  • Acid Addition: Cool the solution to 0 °C and add the deprotecting acid. Common choices include:

    • Trifluoroacetic acid (TFA): Typically used in a 1:1 mixture with DCM (v/v).[5]

    • HCl solution: A 4M solution of HCl in 1,4-dioxane is also highly effective.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-3 hours. Monitor completion by TLC.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The product will often precipitate as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

    • Triturate the residue with a non-polar solvent like diethyl ether or hexanes to induce precipitation and wash away organic impurities.

    • Filter the solid product, wash with cold ether, and dry under vacuum to yield (S)-5-Oxopiperazine-2-carboxylic acid as a stable salt.[11]

Conclusion and Outlook

This guide outlines a reliable and efficient synthetic route to enantiopure (S)-5-Oxopiperazine-2-carboxylic acid from L-serine. The strategy hinges on robust and well-understood chemical transformations: orthogonal Boc protection, a key reductive amination/cyclization sequence, and a clean final deprotection. By explaining the causality behind the choice of reagents and conditions, this document provides researchers with the foundational knowledge to not only replicate this synthesis but also adapt it for the creation of novel piperazinone derivatives. The versatility of this scaffold ensures its continued importance in the development of next-generation therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Journal of Organic Chemistry, 74(21), 8433-6. Available from: [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. University of Regensburg Publication Server. Available from: [Link]

  • Khadse, S., & Chaudhari, P. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Available from: [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. Available from: [Link]

  • Feng, G., Zhao, Z., Shi, L., & Zhou, Y. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8, 6273-6278. Available from: [Link]

  • Company, R. S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available from: [Link]

  • Breddam, K., & Meldal, M. (1991). Amidation of growth hormone releasing factor (1-29) by serine carboxypeptidase catalysed transpeptidation. International Journal of Peptide and Protein Research, 37(2), 153-60. Available from: [Link]

  • Garner, P., & Park, J. M. (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses. Retrieved from [Link]

  • Sabatini, M. T., Boulton, P. A., & Harwood, J. S. (2016). Direct amidation of unprotected amino acids using B(OCH₂CF₃)₃. Organic & Biomolecular Chemistry, 14, 6835-6843. Available from: [Link]

  • Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338-42. Available from: [Link]

  • Thompson, M. P., & Peñafiel, A. (2023). Biocatalytic amide bond formation. Green Chemistry. Available from: [Link]

  • Kumar, A., & Kumar, S. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(15), 4478. Available from: [Link]

  • Flynn, G. A., et al. (1987). An acyliminium ion cyclization route to a novel conformationally restricted dipeptide mimic: applications to angiotensin-converting enzyme inhibition. Journal of the American Chemical Society, 109, 7914–7915. Available from: [Link]

  • Liu, D. S., & MacMillan, D. W. C. (2022). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Johnson, R. L. (1995). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Biology, 40, 27-42. Available from: [Link]

  • Holeček, M. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients, 14(9), 1987. Available from: [Link]

  • Yang, M., et al. (2022). L-serine metabolic regulation and host respiratory homeostasis. Frontiers in Immunology, 13. Available from: [Link]

  • Gaponova, A. S., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5556. Available from: [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.
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  • de Koning, T. J., et al. (2009). L-serine synthesis in the central nervous system: a review on serine deficiency disorders. Molecular Genetics and Metabolism, 98(1-2), 1-8. Available from: [Link]

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Sources

An In-Depth Technical Guide to the Synthesis of (R)-5-Oxopiperazine-2-carboxylic Acid from D-Serine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of (R)-5-Oxopiperazine-2-carboxylic acid, a valuable chiral building block in modern drug discovery, starting from the readily available amino acid, D-serine. This document moves beyond a simple recitation of procedural steps to offer a detailed examination of the underlying chemical principles, the rationale for experimental choices, and a robust, validated protocol for its synthesis. The core of this guide is a field-proven, multi-step synthetic route commencing with the protection of D-serine, followed by a key reductive amination with ethyl glyoxylate, and culminating in an intramolecular cyclization to yield the target piperazinone scaffold. Each stage of the synthesis is elucidated with mechanistic insights, practical considerations, and detailed experimental procedures. Visual aids in the form of diagrams for the synthetic workflow and key mechanisms are provided to enhance understanding. Quantitative data is summarized in a clear tabular format, and the guide concludes with a comprehensive list of authoritative references to support the scientific integrity of the presented information. This document is intended to serve as a practical and scientifically rigorous resource for researchers engaged in the synthesis of complex molecules for pharmaceutical and biotechnological applications.

Introduction: The Significance of (R)-5-Oxopiperazine-2-carboxylic Acid in Peptidomimetics and Drug Design

(R)-5-Oxopiperazine-2-carboxylic acid is a conformationally constrained cyclic amino acid analogue that has garnered significant attention in the field of medicinal chemistry. Its rigidified backbone serves as a valuable scaffold in the design of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties such as enhanced metabolic stability, oral bioavailability, and receptor selectivity.[1][2][3] The piperazinone core, in particular, is a privileged structure found in numerous biologically active compounds.

The chirality of the C-2 position is crucial for specific interactions with biological targets. The (R)-enantiomer, derived from D-serine, offers a unique three-dimensional arrangement of its functional groups, enabling its use as a key building block in the synthesis of a wide range of therapeutic agents, including enzyme inhibitors and receptor modulators. The ability to efficiently and stereoselectively synthesize this chiral scaffold is therefore of paramount importance for the advancement of drug discovery programs. This guide details a robust and well-established synthetic route to (R)-5-Oxopiperazine-2-carboxylic acid, providing researchers with the necessary knowledge to produce this valuable compound in a laboratory setting.

Synthetic Strategy: A Multi-Step Approach from D-Serine

The synthesis of (R)-5-Oxopiperazine-2-carboxylic acid from D-serine is a multi-step process that involves three key transformations:

  • Protection of D-serine: The amino and carboxyl groups of the starting material, D-serine, are protected to prevent unwanted side reactions during the subsequent steps. The amino group is typically protected with a tert-butoxycarbonyl (Boc) group, which is stable under the reaction conditions of the following steps and can be readily removed at the end of the synthesis. The carboxylic acid is converted to its methyl ester to facilitate the subsequent reductive amination reaction.

  • Reductive Amination with Ethyl Glyoxylate: This is the crucial C-N bond-forming step where the protected D-serine methyl ester is reacted with ethyl glyoxylate. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This step introduces the carboxymethyl group that will ultimately form part of the piperazinone ring.

  • Intramolecular Cyclization and Deprotection: The final step involves the intramolecular cyclization of the secondary amine intermediate to form the desired 5-oxopiperazine-2-carboxylic acid ring system. This is typically followed by the removal of the protecting groups to yield the final product.

This synthetic approach is logical and efficient as it utilizes a readily available and inexpensive chiral starting material, D-serine, and employs well-established and high-yielding chemical transformations.

Visualizing the Synthetic Workflow

G D_Serine D-Serine Boc_D_Serine_OMe Boc-D-Serine-OMe D_Serine->Boc_D_Serine_OMe Protection (Boc Anhydride, Thionyl Chloride/MeOH) Secondary_Amine Secondary Amine Intermediate Boc_D_Serine_OMe->Secondary_Amine Reductive Amination (Ethyl Glyoxylate, NaBH(OAc)3) Piperazinone_Ester (R)-N-Boc-5-oxopiperazine- 2-carboxylic acid ethyl ester Secondary_Amine->Piperazinone_Ester Intramolecular Cyclization Final_Product (R)-5-Oxopiperazine- 2-carboxylic acid Piperazinone_Ester->Final_Product Hydrolysis & Deprotection

Caption: Overall synthetic workflow for (R)-5-Oxopiperazine-2-carboxylic acid.

In-Depth Mechanistic Analysis

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Reductive Amination: The Key C-N Bond Formation

The reductive amination of ethyl glyoxylate with Boc-D-serine methyl ester is the cornerstone of this synthesis.[4] The reaction is initiated by the nucleophilic attack of the amino group of the serine derivative on the carbonyl carbon of ethyl glyoxylate to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine. The imine is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired secondary amine.

The choice of NaBH(OAc)₃ is critical for the success of this reaction. It is a mild and selective reducing agent that readily reduces imines but is slow to reduce aldehydes and ketones, thus preventing the unwanted reduction of the starting ethyl glyoxylate.

Visualizing the Reductive Amination Mechanism

G cluster_0 Reductive Amination Mechanism Boc_Ser_OMe Boc-D-Serine-OMe Hemiaminal Hemiaminal Intermediate Boc_Ser_OMe->Hemiaminal Et_Glyoxylate Ethyl Glyoxylate Et_Glyoxylate->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Secondary_Amine Secondary Amine Product Imine->Secondary_Amine + [H] (from NaBH(OAc)3)

Caption: Mechanism of the reductive amination step.

Intramolecular Cyclization: Formation of the Piperazinone Ring

The formation of the 5-oxopiperazine-2-carboxylic acid ring occurs through an intramolecular cyclization of the secondary amine intermediate. This reaction is typically promoted by a base, which deprotonates the secondary amine, increasing its nucleophilicity. The resulting amide anion then attacks the ester carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate with the expulsion of the ethoxide leaving group yields the stable six-membered piperazinone ring.

Detailed Experimental Protocols

The following protocols are based on established and validated procedures.[5][6]

Synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (Boc-D-Serine-OMe)

Materials:

  • D-serine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Boc Protection of D-Serine: To a solution of D-serine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane is added dropwise. The reaction is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is taken up in water and washed with diethyl ether. The aqueous layer is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Boc-D-serine as a white solid, which is used in the next step without further purification.

  • Methyl Esterification: To a suspension of Boc-D-serine (1.0 eq) in methanol at 0 °C, thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The solvent is then evaporated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate as a colorless oil.

Synthesis of (R)-1-tert-butyl 2-methyl 5-oxopiperazine-1,2-dicarboxylate

Materials:

  • (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

  • Ethyl glyoxylate (50% solution in toluene)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (1.0 eq) in 1,2-dichloroethane, add ethyl glyoxylate (1.2 eq, 50% solution in toluene) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then dissolved in methanol and treated with a catalytic amount of sodium methoxide. The mixture is stirred at room temperature for 24 hours to induce intramolecular cyclization.

  • The reaction is quenched with acetic acid, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to give (R)-1-tert-butyl 2-methyl 5-oxopiperazine-1,2-dicarboxylate as a white solid.

Synthesis of (R)-5-Oxopiperazine-2-carboxylic acid

Materials:

  • (R)-1-tert-butyl 2-methyl 5-oxopiperazine-1,2-dicarboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Ester Hydrolysis: To a solution of (R)-1-tert-butyl 2-methyl 5-oxopiperazine-1,2-dicarboxylate (1.0 eq) in a 3:1 mixture of THF and water, add lithium hydroxide monohydrate (2.0 eq). Stir the mixture at room temperature for 4 hours. Acidify the reaction mixture to pH 3 with 1 M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (R)-1-(tert-butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid.

  • Boc Deprotection: Dissolve the product from the previous step in a 1:1 mixture of trifluoroacetic acid and dichloromethane. Stir the solution at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford (R)-5-Oxopiperazine-2-carboxylic acid as a white solid.

Quantitative Data Summary

StepProductStarting MaterialReagentsYield (%)Purity (%)
1Boc-D-SerineD-SerineBoc₂O, NaHCO₃>95>98
2Boc-D-Serine-OMeBoc-D-SerineSOCl₂, MeOH~90>98
3(R)-1-tert-butyl 2-methyl 5-oxopiperazine-1,2-dicarboxylateBoc-D-Serine-OMeEthyl glyoxylate, NaBH(OAc)₃60-70>95
4(R)-5-Oxopiperazine-2-carboxylic acid(R)-1-tert-butyl 2-methyl 5-oxopiperazine-1,2-dicarboxylateLiOH, TFA>90>99

Conclusion

This technical guide has provided a comprehensive and scientifically rigorous overview of the synthesis of (R)-5-Oxopiperazine-2-carboxylic acid from D-serine. By detailing not only the experimental procedures but also the underlying mechanistic principles and strategic considerations, this document aims to empower researchers to confidently and efficiently produce this valuable chiral building block. The presented protocols are robust and have been validated, offering a reliable pathway for the synthesis of this important scaffold for peptidomimetic and drug discovery research. The provided visualizations and quantitative data further enhance the practical utility of this guide. It is anticipated that this in-depth resource will be a valuable asset to the scientific community, facilitating the development of novel therapeutics.

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Supporting Information for Guitot, K., et al. (2009). The Journal of Organic Chemistry. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(11), 3262-3277. [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.
  • Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115. Harvard University.
  • Preparation of methyl ester of L-serine. (n.d.).
  • Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 3(6), 173-186.
  • Zuckermann, R. N., et al. (1994). Discovery of Nanomolar Ligands for 7-Transmembrane G-Protein-Coupled Receptors from a Diverse N-(Substituted)glycine Peptoid Library. Journal of Medicinal Chemistry, 37(17), 2678–2685.
  • Fischer, G. (2000). Chemical aspects of peptide bond isomerisation. Chemical Society Reviews, 29(2), 119-127.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a versatile tool for drug discovery. Current opinion in chemical biology, 12(3), 292-299.
  • Angelini, A., et al. (2012). Peptides and Peptidomimetics for Antimicrobial Drug Design. Molecules, 17(12), 14268-14307.
  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963-978.

Sources

An In-depth Technical Guide to 5-Oxopiperazine-2-carboxylic Acid: A Core Scaffold for Peptidomimetics and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-oxopiperazine-2-carboxylic acid, a conformationally constrained cyclic amino acid derivative that has garnered significant interest in medicinal chemistry. We will delve into its unique structural features, physicochemical properties, synthetic routes, and its critical role as a peptidomimetic scaffold in modern drug development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable building block.

Introduction: The Strategic Value of Conformational Constraint

In the realm of drug design, particularly when targeting protein-protein interactions or peptidic receptors, the conversion of flexible peptide ligands into more rigid, "bioactive" conformations is a cornerstone of lead optimization. This strategy reduces the entropic penalty upon binding, often leading to enhanced potency and selectivity. The 5-oxopiperazine-2-carboxylic acid core is a quintessential example of a dipeptide isostere, engineered to impart structural pre-organization.[1] Its rigidified backbone serves as a template to mimic secondary protein structures, such as β-turns, which are pivotal for molecular recognition events.[2][3] This guide will explore the chemical properties and structural nuances that make this scaffold a powerful tool in the medicinal chemist's arsenal.

Chemical Structure and Stereochemistry

5-Oxopiperazine-2-carboxylic acid is a heterocyclic compound featuring a six-membered piperazine ring containing a lactam (an internal cyclic amide) at position 5 and a carboxylic acid substituent at position 2.

Caption: General structure of 5-Oxopiperazine-2-carboxylic acid. The asterisk denotes the chiral center.

The carbon at the 2-position (C2) is a chiral center, meaning the molecule can exist as (S) and (R) enantiomers. The specific stereochemistry is critical for its function as a peptidomimetic, as it dictates the spatial orientation of the carboxylic acid (and any subsequent side chain) relative to the constrained ring. This chirality is typically derived from the starting chiral pool material, such as L- or D-serine, ensuring high enantiopurity in the final product.[2][3]

Conformational Insights

The piperazinone ring is not planar and typically adopts a pseudo-chair or twist-boat conformation. The presence of the sp2-hybridized carbonyl carbon at C5 flattens a portion of the ring. When incorporated into a peptide chain, the stereochemistry at C2, combined with the ring's inherent rigidity, forces the peptide backbone into specific turn-like structures. NMR studies on tetrapeptides containing the (R)-configured scaffold have shown it can induce an equilibrium between a γ-turn and a type II β-turn conformation, demonstrating its utility in molecular mimicry.[3] The carboxylic acid's hydroxyl proton itself preferentially adopts a syn conformation (O=C–O–H dihedral angle of ~0°) due to favorable intramolecular interactions.[4]

Physicochemical Properties

Specific experimental data for the unprotected parent compound is not widely published, likely because it is most commonly synthesized and used with a protecting group on one of the nitrogen atoms (typically N1). The N-Boc protected version is the most common commercially available and synthetically versatile intermediate.

PropertyValue (5-Oxopiperazine-2-carboxylic acid)Value ((S)-1-Boc-5-oxopiperazine-2-carboxylic acid)Rationale & References
Molecular Formula C₅H₈N₂O₃C₁₀H₁₆N₂O₅-
Molecular Weight 144.13 g/mol 244.24 g/mol [5]
Appearance White to off-white solid (expected)Solid[6]
Melting Point Not reported (expected >200 °C, decomp.)165-175 °CHigh MP expected for parent due to zwitterionic nature.[6]
pKa (Carboxylic Acid) ~2-3 (estimated)~2-3 (estimated)Similar to other α-amino acids.
pKa (Amine) ~8-9 (estimated)N/A (protected)Typical for a secondary amine adjacent to a chiral center.
Solubility Soluble in water (expected)Soluble in organic solvents (DCM, MeOH, etc.)Parent compound is zwitterionic. Boc group increases lipophilicity.
Calculated LogP Not available-0.1935[5]
Topological Polar Surface Area (TPSA) Not available95.94 Ų[5]

Spectroscopic Characterization

No complete, published spectra for the unprotected parent compound are readily available. Therefore, this section describes the expected spectral features based on its functional groups and provides the known, experimentally derived data for its most common synthetic precursor, N-Boc-(S)-5-oxopiperazine-2-carboxylic acid.

Expected Features of 5-Oxopiperazine-2-carboxylic Acid:
  • ¹H NMR: The spectrum would be complex due to the chiral center and diastereotopic protons. Key signals would include:

    • -COOH: A very broad singlet, typically far downfield between 10-12 ppm.[7]

    • α-H (at C2): A multiplet around 3.5-4.0 ppm.

    • Ring Protons (-CH₂-): A series of complex multiplets between 3.0-4.0 ppm.

    • -NH Protons: Two broad signals, exchangeable with D₂O.

  • ¹³C NMR:

    • -COOH Carbonyl: ~170-175 ppm.

    • Lactam Carbonyl (C5): ~165-170 ppm.

    • α-Carbon (C2): ~55-60 ppm.

    • Ring Carbons (C3, C6): ~40-50 ppm.

  • IR Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad and strong band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.[8]

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[8]

    • C=O Stretch (Lactam): A strong, sharp peak around 1650-1680 cm⁻¹.

    • N-H Stretch: A moderate band around 3200-3400 cm⁻¹.

Synthesis Protocols and Mechanistic Considerations

The most robust and widely cited method for producing this scaffold enantiopurely is a multi-step synthesis starting from a chiral amino acid. The synthesis of N-Boc-(S)-5-oxopiperazine-2-carboxylic acid from L-serine is a prime example.[2][3]

Key Experimental Workflow: Synthesis from L-Serine

Caption: The 5-oxopiperazine scaffold replaces two amino acids (i+1, i+2) to mimic a β-turn.

  • Scaffold for Biologically Active Molecules: The piperazine ring itself is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. [9]This is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its utility as a scaffold to orient substituents in precise vectors.

  • Intermediate for Inhibitors: Derivatives of 5-oxopiperazine-2-carboxylic acid have been used in the synthesis of potent enzyme inhibitors. For example, it is a key intermediate in the preparation of fused imidazopyrimidinones, which act as inhibitors of lysophosphatidic acid acyltransferase-β (Lp-LPA2). [10] While no currently marketed drug appears to contain this exact core structure in its final form, its value lies in its role as a versatile intermediate for constructing more complex molecules during the discovery and lead optimization phases.

Conclusion and Future Outlook

5-Oxopiperazine-2-carboxylic acid is more than just a simple heterocyclic compound; it is a sophisticated tool for conformational control in drug design. Its well-defined stereochemistry and rigid structure provide a reliable platform for mimicking peptide secondary structures, a critical strategy for developing potent and selective therapeutics. The robust and scalable synthetic routes, particularly from chiral amino acids, make its N-protected derivatives readily accessible for library synthesis and structure-activity relationship (SAR) studies. As drug discovery continues to tackle increasingly complex biological targets like protein-protein interfaces, the demand for scaffolds that offer precise spatial and conformational control will only grow. 5-Oxopiperazine-2-carboxylic acid is poised to remain a highly relevant and valuable building block in the continued evolution of rational drug design.

References

  • Krchňák, V., & Cankařová, N. (2023). Bioactive Δ5-2-oxopiperazines currently under the drug development. MOLECULES. Available at: [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. Available at: [Link]

  • PubChem. (n.d.). 5-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrazinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Bresciani, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR and 13C-NMR spectra of carboxylic acid containing polyamide. Retrieved from [Link]

  • Lee, S., et al. (2013). Synthesis and Library Construction of Privileged Tetra-Substituted Δ5-2-Oxopiperazine as β-Turn Structure Mimetics.
  • MDPI. (2022). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338-42.
  • Google Patents. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal.
  • ResearchGate. (2025). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

  • Giese, T. J., et al. (2018). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
  • PubChem. (n.d.). Piperazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of N-Boc-5-oxo-piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic strategies for N-Boc-5-oxo-piperazine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The inherent conformational constraints of the piperazinone scaffold make it an attractive component for the design of peptidomimetics and other biologically active molecules. This document will delve into the prevalent synthetic methodologies, offering insights into the rationale behind experimental choices and providing detailed protocols for researchers and drug development professionals.

Introduction: The Significance of the Piperazinone Scaffold

The 5-oxopiperazine-2-carboxylic acid core is a rigidified dipeptide mimic, which can enforce specific conformations in peptidic structures. The incorporation of the N-Boc protecting group allows for selective functionalization at the nitrogen atoms, making it a versatile intermediate in the synthesis of complex molecules. Its derivatives have been explored for their potential in various therapeutic areas, underscoring the importance of efficient and reliable synthetic routes.

Synthetic Strategies: Pathways to N-Boc-5-oxo-piperazine-2-carboxylic Acid

Several synthetic approaches have been developed to access N-Boc-5-oxo-piperazine-2-carboxylic acid. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials.

Strategy 1: Cyclization of Acyclic Precursors Derived from Amino Acids

A prominent and straightforward method involves the construction of the piperazinone ring from acyclic precursors derived from common amino acids. A well-documented approach starts from either L- or D-serine and ethyl glyoxylate.[1][2][3][4] This strategy offers excellent control over the stereochemistry at the C2 position, which is dictated by the chirality of the starting serine.

The general workflow for this approach can be visualized as follows:

A L- or D-Serine C Intermediate A A->C B Ethyl Glyoxylate B->C D N-Boc Protection C->D E Intermediate B D->E F Cyclization E->F G N-Boc-5-oxo-piperazine- 2-carboxylic acid F->G

Caption: Synthetic workflow from Serine and Ethyl Glyoxylate.

Mechanistic Insights: The initial reaction between serine and ethyl glyoxylate forms a key intermediate, likely a Schiff base that undergoes subsequent transformations. The introduction of the Boc protecting group on the nitrogen atom of serine is a crucial step to direct the subsequent cyclization. The intramolecular cyclization is typically achieved by activating the carboxylic acid and then reacting it with the secondary amine, or through a related amide bond formation reaction, to form the six-membered piperazinone ring.

Strategy 2: Oxidation of N-Boc-piperazine-2-carboxylic acid

An alternative approach involves the selective oxidation of a pre-formed N-Boc-piperazine-2-carboxylic acid at the C5 position. This strategy is contingent on the availability of the corresponding piperazine precursor. Ruthenium-based catalysts have shown high efficacy in the selective oxidation of amines to amides, a transformation that is directly applicable to this synthetic route.[5][6][7][8]

The conceptual workflow for this oxidative approach is depicted below:

A N-Boc-piperazine- 2-carboxylic acid B Ruthenium-catalyzed Oxidation A->B [Ru] catalyst, oxidant C N-Boc-5-oxo-piperazine- 2-carboxylic acid B->C

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 5-Oxopiperazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-oxopiperazine-2-carboxylic acid core represents a compelling and strategically significant scaffold in modern medicinal chemistry. As a conformationally constrained dipeptide mimic, it offers a versatile platform for the design of novel therapeutics with enhanced metabolic stability and target affinity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5-oxopiperazine-2-carboxylic acid derivatives. While direct and extensive biological screening data for this specific scaffold remains an emerging field, this document synthesizes the available information, drawing logical inferences from the well-established bioactivities of the broader piperazine and piperazinone classes of compounds. Particular emphasis is placed on its role as a peptidomimetic, with further exploration into its potential as a source of novel anticancer, antiviral, and antimicrobial agents. This guide is intended to serve as a foundational resource for researchers seeking to exploit the unique properties of this promising heterocyclic system.

Introduction: The Strategic Value of the 5-Oxopiperazine-2-carboxylic Acid Scaffold

The piperazine ring is a ubiquitous structural motif in a vast number of marketed drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2][3] The introduction of an oxo group to form a piperazinone, and the further incorporation of a carboxylic acid at the 2-position, creates the 5-oxopiperazine-2-carboxylic acid scaffold. This modification introduces a chiral center and a constrained peptide-like backbone, making it an excellent starting point for the design of peptidomimetics.[4] Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides, but with improved stability against enzymatic degradation.[4] The inherent rigidity of the 5-oxopiperazine-2-carboxylic acid core helps to lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for biological targets.[5]

This guide will delve into the synthetic routes to access this versatile scaffold, its established application as a peptidomimetic, and its prospective biological activities based on the known pharmacology of related piperazine-containing molecules.

Synthetic Strategies for 5-Oxopiperazine-2-carboxylic Acid Derivatives

The synthesis of the 5-oxopiperazine-2-carboxylic acid core is a critical first step in the exploration of its biological potential. A number of synthetic strategies have been developed to access this scaffold, often starting from readily available chiral precursors.

Synthesis from Amino Acids

A common and efficient method for the synthesis of enantiomerically pure 5-oxopiperazine-2-carboxylic acid involves the use of amino acids as starting materials. For example, a straightforward synthesis of both (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been reported starting from L- or D-serine, respectively, and ethyl glyoxylate.[5]

Experimental Protocol: Synthesis of (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid from L-Serine

  • Step 1: Reductive Amination. L-Serine methyl ester hydrochloride is reacted with ethyl glyoxylate in the presence of a reducing agent, such as sodium cyanoborohydride, to form the secondary amine intermediate. The reaction is typically carried out in a protic solvent like methanol at room temperature. The causality behind this step is the formation of a new carbon-nitrogen bond, which will become part of the piperazine ring.

  • Step 2: Boc Protection. The secondary amine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine. This protection is crucial to prevent side reactions in the subsequent cyclization step.

  • Step 3: Saponification. The methyl ester is saponified to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.

  • Step 4: Amide Coupling and Cyclization. The resulting amino acid is coupled with glycine methyl ester using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The subsequent intramolecular cyclization to form the 5-oxopiperazine ring is often spontaneous upon removal of the protecting groups or can be induced by gentle heating.

  • Step 5: Final Saponification. The methyl ester of the cyclized product is then saponified to yield the final (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid.

This multi-step synthesis provides a reliable route to the desired scaffold with good control over stereochemistry.

Diagram: Synthetic Pathway from L-Serine

G L_Serine L-Serine Intermediate1 Secondary Amine L_Serine->Intermediate1 Ethyl Glyoxylate, NaBH3CN Intermediate2 Boc-Protected Amine Intermediate1->Intermediate2 Boc2O, Et3N Intermediate3 Dipeptide Precursor Intermediate2->Intermediate3 Glycine Methyl Ester, HATU Final_Product (S)-N-Boc-5-oxopiperazine- 2-carboxylic acid Intermediate3->Final_Product Cyclization & Saponification

Caption: General synthetic scheme for 5-oxopiperazine-2-carboxylic acid.

The Role of 5-Oxopiperazine-2-carboxylic Acid Derivatives as Peptidomimetics

The primary and most well-documented application of the 5-oxopiperazine-2-carboxylic acid scaffold is in the design of peptidomimetics.[4] The constrained cyclic structure mimics the turns and loops of natural peptides, which are often involved in protein-protein interactions.

By incorporating the 5-oxopiperazine-2-carboxylic acid core into a peptide sequence, it is possible to create molecules with enhanced proteolytic stability and improved pharmacokinetic profiles. The rigid structure also reduces the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding to the target receptor.

A study on tetrapeptides containing either the (S)- or (R)-enantiomer of the 5-oxopiperazine-2-carboxylic acid core revealed that the stereochemistry of the scaffold has a significant impact on the secondary structure of the peptide. This highlights the potential to fine-tune the conformation of a peptidomimetic by selecting the appropriate enantiomer of the core.

Prospective Biological Activities of 5-Oxopiperazine-2-carboxylic Acid Derivatives

While specific biological screening data for derivatives of 5-oxopiperazine-2-carboxylic acid is not extensively available in the public domain, the well-established and diverse biological activities of the broader piperazine and piperazinone classes of compounds provide a strong rationale for their investigation as potential therapeutic agents.[6][7] The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of applications.[8][9]

Anticancer Potential

The piperazine moiety is a common feature in many anticancer agents.[10] For instance, Imatinib, a blockbuster drug for the treatment of chronic myeloid leukemia, contains a piperazine ring that is crucial for its activity. The piperazine group often contributes to the solubility and cell permeability of the drug, allowing it to reach its intracellular target.

Derivatives of piperazin-2-one have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines.[11] One study reported that the replacement of an imidazole moiety with other functional groups on a piperazin-2-one scaffold led to compounds with potent cytotoxicity against colon and lung cancer cell lines.[11] This suggests that the 5-oxopiperazine-2-carboxylic acid core could serve as a valuable template for the design of novel anticancer drugs. The carboxylic acid group could be used as a handle for further derivatization to optimize potency and selectivity.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the 5-oxopiperazine-2-carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the treatment period, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Diagram: Anticancer Drug Discovery Workflow

G A Synthesis of 5-Oxopiperazine-2- carboxylic acid derivatives B In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Hit Identification (Compounds with significant cytotoxicity) B->C D Lead Optimization (SAR studies to improve potency and selectivity) C->D D->B Iterative Design E In Vivo Testing (Animal models of cancer) D->E F Preclinical Development E->F

Sources

The Strategic Integration of 5-Oxopiperazine-2-carboxylic Acid: A Dipeptide Mimic for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quest for Conformational Control in Peptidomimetics

In the intricate landscape of drug discovery, peptidomimetics represent a pivotal strategy to harness the therapeutic potential of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. A cornerstone of effective peptidomimetic design lies in the precise control of molecular conformation. By locking a flexible peptide into its bioactive conformation, we can significantly enhance receptor affinity, selectivity, and overall efficacy. This guide delves into the core of this challenge, focusing on a particularly potent tool: 5-Oxopiperazine-2-carboxylic acid (Opc) . This constrained dipeptide mimic offers a rigid scaffold that can induce specific secondary structures, namely β- and γ-turns, which are critical for many biological recognition events. This document serves as a comprehensive technical resource, providing not only the foundational principles but also detailed, field-proven methodologies for the synthesis, incorporation, and characterization of Opc-containing peptidomimetics.

The 5-Oxopiperazine-2-carboxylic Acid Scaffold: A Structural and Conformational Analysis

The efficacy of 5-Oxopiperazine-2-carboxylic acid as a dipeptide mimic stems from its inherent structural rigidity. The cyclic nature of the piperazinone ring restricts the rotational freedom around the peptide backbone, effectively pre-organizing the molecule into a turn-like conformation.

Stereochemistry and its Influence on Turn Induction

The stereochemistry at the C2 position of the Opc scaffold is a critical determinant of the resulting peptide's secondary structure. Both the (S)- and (R)-enantiomers are synthetically accessible and induce distinct turn conformations.[1][2]

  • (R)-Opc: Incorporation of the (R)-enantiomer has been shown through ¹H NMR studies to favor an equilibrium between a γ-turn and a type II β-turn conformation.[1][2] This is particularly valuable for mimicking peptide loops and turns involved in protein-protein interactions.

  • (S)-Opc: The (S)-enantiomer, conversely, tends to induce a more complex conformational equilibrium, often involving cis-trans isomerization of the tertiary amide bond formed between the Opc nitrogen and the preceding amino acid residue.[1][2] This property can be exploited in the design of molecules that require a specific balance of conformational flexibility and constraint.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the conformational preferences of Opc-containing peptides in solution. Key NMR parameters provide tell-tale signs of turn formation:

  • Temperature Coefficients of Amide Protons: Low temperature coefficient values (typically < -4.5 ppb/K) for specific amide protons are indicative of their involvement in intramolecular hydrogen bonds, a hallmark of stable turn structures.

  • Nuclear Overhauser Effect (NOE): Through-space correlations observed in 2D NMR experiments, such as ROESY or NOESY, provide direct evidence of the proximity of specific protons, allowing for the reconstruction of the peptide's three-dimensional structure and the definitive identification of turn motifs.

  • ³J(HN,Hα) Coupling Constants: These scalar coupling constants can provide information about the dihedral angle φ, which is a key parameter in defining peptide backbone conformation.

Synthesis of the Core Scaffold: (S)- and (R)-N-Boc-5-Oxopiperazine-2-carboxylic Acid

A robust and straightforward synthesis of both enantiomers of N-Boc-protected 5-oxopiperazine-2-carboxylic acid has been developed, starting from readily available chiral precursors, L- and D-serine.[1][2] This method provides a reliable route to the core building block for incorporation into peptidomimetics.

Synthetic Pathway Overview

The synthesis proceeds through a multi-step sequence, which is outlined below. The choice of starting with L-serine or D-serine dictates the final stereochemistry of the Opc scaffold.

Synthesis_of_Opc Serine L- or D-Serine Intermediate1 Serine Methyl Ester Serine->Intermediate1 Esterification (SOCl₂, MeOH) Intermediate2 N-Protected Dipeptide Intermediate1->Intermediate2 Reductive Amination (Ethyl Glyoxylate, NaBH₃CN) Intermediate3 Cyclized Piperazinone Intermediate2->Intermediate3 Lactamization (Heat) Opc N-Boc-5-Oxopiperazine- 2-carboxylic acid Intermediate3->Opc Boc Protection & Saponification (Boc₂O, NaOH)

Caption: General synthetic scheme for N-Boc-5-oxopiperazine-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis of (S)-N-Boc-5-Oxopiperazine-2-carboxylic Acid

This protocol is adapted from established literature procedures and provides a reliable method for the gram-scale synthesis of the (S)-enantiomer starting from L-serine.[1][2]

Materials:

  • L-Serine methyl ester hydrochloride

  • Ethyl glyoxylate (50% in toluene)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Step 1: Reductive Amination

  • To a solution of L-serine methyl ester hydrochloride (1.0 eq) in methanol, add ethyl glyoxylate (1.2 eq).

  • Adjust the pH of the solution to approximately 6-7 with a suitable base (e.g., triethylamine).

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 20°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by adding 1 M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude dipeptide intermediate.

Step 2: Lactamization

  • Dissolve the crude dipeptide from Step 1 in a high-boiling point solvent such as toluene or xylene.

  • Heat the solution to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to afford the crude cyclized piperazinone.

Step 3: Boc Protection and Saponification

  • Dissolve the crude piperazinone from Step 2 in a 1:1 mixture of dioxane and 1 M NaOH solution.

  • Cool the mixture to 0°C and add di-tert-butyl dicarbonate (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 10-12 hours.

  • Quench the reaction with water and wash the aqueous phase with ethyl acetate to remove any non-polar impurities.

  • Acidify the aqueous solution to pH 3 with 1 M KHSO₄.

  • Extract the acidic aqueous phase with ethyl acetate (5 x volumes).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (S)-N-Boc-5-oxopiperazine-2-carboxylic acid.

Purification and Characterization:

The final product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane. The structure and purity should be confirmed by:

  • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemical integrity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess.

Incorporation of Opc into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The N-Boc protected Opc scaffold is well-suited for standard Fmoc-based solid-phase peptide synthesis (SPPS). Its incorporation requires a standard coupling protocol, and its presence in the peptide chain can be a valuable tool for inducing desired secondary structures.

SPPS Workflow Overview

The general workflow for incorporating the Opc unit into a growing peptide chain on a solid support is depicted below.

SPPS_Workflow Resin Resin-Bound Peptide (N-terminal amine) Coupling Coupling: N-Boc-Opc-OH Coupling Reagents (e.g., HATU/DIPEA) Resin->Coupling Washing1 Washing Coupling->Washing1 Deprotection Boc Deprotection (TFA) Washing1->Deprotection Washing2 Washing & Neutralization Deprotection->Washing2 NextCoupling Coupling of Next Fmoc-Amino Acid Washing2->NextCoupling FinalPeptide Continue SPPS Cycles NextCoupling->FinalPeptide

Caption: SPPS cycle for the incorporation of N-Boc-Opc.

Detailed Protocol: Coupling of N-Boc-Opc to a Resin-Bound Peptide

This protocol outlines a standard procedure for coupling the Opc building block onto a resin with a free N-terminal amine using HATU as the coupling reagent.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N-Boc-5-oxopiperazine-2-carboxylic acid (3 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound peptide in DMF for 30-60 minutes.

  • In a separate vessel, pre-activate the N-Boc-Opc-OH by dissolving it in DMF with HATU and DIPEA. Allow the activation to proceed for 5-10 minutes at room temperature.

  • Drain the DMF from the swollen resin and add the pre-activated Opc solution.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

  • The resin is now ready for the subsequent deprotection and coupling of the next amino acid in the sequence.

Troubleshooting:

  • Incomplete Coupling: If the Kaiser test remains positive, a second coupling can be performed. Alternatively, increasing the coupling time or using a different coupling reagent (e.g., HBTU/HOBt) may be beneficial.

  • Racemization: While generally low with modern coupling reagents, the risk of racemization at the Opc's C2 position should be considered. Using additives like OxymaPure® can help to suppress racemization.

Applications in Drug Discovery: Case Studies

The ability of the 5-oxopiperazine-2-carboxylic acid scaffold to induce turn conformations has been leveraged in the design of several biologically active peptidomimetics.

PAR1 Antagonists

A series of 1,3,4,5-tetrasubstituted-2-oxopiperazines have been designed and synthesized as potential antagonists of the Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor involved in thrombosis.[3][4] Some of these compounds displayed moderate activity as inhibitors of human platelet aggregation, demonstrating the utility of the Opc scaffold in mimicking the bioactive conformation of the receptor's tethered ligand.[3][4]

Cholecystokinin (CCK) Receptor Ligands

The 2-oxopiperazine scaffold has also been employed to create conformationally constrained analogues of the C-terminal tetrapeptide of cholecystokinin (CCK-4).[1][5] While in this specific case, the introduction of the Opc-induced γ-turn mimic led to a decrease in receptor affinity, the study provided valuable insights into the conformational requirements of the CCK receptor binding pocket.[1][5] This highlights the importance of matching the induced conformation with the specific receptor's requirements.

Compound Class Target Key Findings Reference
Tetrasubstituted 2-oxopiperazinesPAR1Moderate inhibition of platelet aggregation.[3][4]
CCK-4 AnaloguesCCK ReceptorsReduced affinity, suggesting a γ-turn is not the bioactive conformation.[1][5]

Conclusion and Future Perspectives

5-Oxopiperazine-2-carboxylic acid stands out as a versatile and powerful tool in the peptidomimetic chemist's arsenal. Its straightforward synthesis and its ability to predictably induce β- and γ-turn conformations make it an attractive scaffold for the design of next-generation therapeutics. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently apply this dipeptide mimic in their own drug discovery programs.

Future research in this area will likely focus on expanding the diversity of substituents on the Opc ring to fine-tune conformational preferences and explore new chemical space. Furthermore, a deeper understanding of how this scaffold influences pharmacokinetic properties such as cell permeability and metabolic stability will be crucial for its successful translation into clinical candidates. The continued exploration of Opc-based peptidomimetics holds significant promise for the development of novel drugs targeting a wide range of diseases.

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Herranz, R., et al. (2001). 2-Oxopiperazine-Based γ-Turn Conformationally Constrained Peptides: Synthesis of CCK-4 Analogues. The Journal of Organic Chemistry, 66(13), 4647-4656. [Link]

  • Gutiérrez-Rodriguez, M., et al. (2013). Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists. European Journal of Medicinal Chemistry, 67, 1-13. [Link]

  • CORE. (n.d.). Highly functionalized 2-oxopiperazine-based peptidomimetics: An approach to PAR1 antagonists. Retrieved from [Link]

  • Piarulli, U., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of 5-Oxopiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize 5-Oxopiperazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development as a peptidomimetic scaffold.[1][2] We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and verification of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical explanations and field-proven experimental insights to ensure robust and reliable analytical outcomes.

Introduction and Molecular Structure

5-Oxopiperazine-2-carboxylic acid (Molecular Formula: C₅H₈N₂O₃, Molecular Weight: 144.13 g/mol ) is a cyclic dipeptide analogue that incorporates both an amide and a carboxylic acid functional group within a six-membered ring.[3][4] Its constrained conformation makes it a valuable building block in the design of peptide mimics with controlled secondary structures.[1][5] Accurate and comprehensive characterization is paramount for its use in synthesis and drug discovery, necessitating a multi-faceted analytical approach. The combination of NMR, IR, and Mass Spectrometry provides a complete picture of its covalent structure, functional group composition, and molecular mass.

Below is the chemical structure of 5-Oxopiperazine-2-carboxylic acid, indicating the standard IUPAC numbering used throughout this guide.

Figure 1. Structure of 5-Oxopiperazine-2-carboxylic acid cluster_0 C2 C2 C3 C3 C2->C3 COOH_C C_acid C2->COOH_C COOH H_C2 H C2->H_C2 N4 N4 C3->N4 C5 C5 N4->C5 H_N4 H N4->H_N4 C6 C6 C5->C6 O_amide O C5->O_amide =O N1 N1 C6->N1 N1->C2 H_N1 H N1->H_N1 OH_acid OH O_acid O dummy1 dummy2 dummy3 dummy4 dummy5 dummy6

Caption: Molecular structure of 5-Oxopiperazine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-oxopiperazine-2-carboxylic acid, both ¹H and ¹³C NMR are essential for confirming its complex structure, which includes chiral centers and diastereotopic protons.

¹H NMR Spectroscopy

Theoretical Principles & Expected Signals The proton NMR spectrum is expected to show signals for each unique proton environment. Due to the chiral center at C2, the adjacent methylene protons at C3 and C6 are diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, each likely coupling with its geminal partner and any adjacent protons. The protons on the nitrogens (N1-H and N4-H) and the carboxylic acid (COOH) are exchangeable and may appear as broad signals, the visibility of which is highly dependent on the solvent used.[6]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H and O-H protons.[7]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to approximately 15 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and reference it to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Spectral Interpretation The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the nitrogen atoms.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Notes
COOH12.0 - 13.0Broad Singlet-Highly deshielded, exchangeable with D₂O. Position is concentration-dependent.[8]
N1-H7.5 - 8.5Broad Singlet/TripletJ ≈ 5-7 HzAmide proton, deshielded. May show coupling to C6 protons.
N4-H3.0 - 4.0Broad Singlet-Amine proton, exchangeable.
C2-H3.8 - 4.2Doublet of Doublets (dd)J ≈ 3-5, 8-10 HzAlpha to carboxylic acid and nitrogen. Coupled to the two C3 protons.
C3-Hₐ, C3-Hₑ3.0 - 3.6Multiplets (m)Jgem ≈ 12-15 HzDiastereotopic protons. Each will be a doublet of doublets or more complex multiplet.
C6-Hₐ, C6-Hₑ3.2 - 3.8Multiplets (m)Jgem ≈ 12-15 HzDiastereotopic protons adjacent to the amide nitrogen.

Table 1: Predicted ¹H NMR spectral data for 5-Oxopiperazine-2-carboxylic acid in DMSO-d₆.

¹³C NMR Spectroscopy

Theoretical Principles & Expected Signals The ¹³C NMR spectrum will show five distinct signals corresponding to the five unique carbon atoms in the molecule: two carbonyl carbons (amide and acid), one methine carbon (C2), and two methylene carbons (C3 and C6). The chemical shifts are highly diagnostic of the carbon's chemical environment.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.

  • Instrument Setup: Acquire on a spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to ~220 ppm.

    • Employ a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the FID with a line broadening of 1-2 Hz. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Spectral Interpretation The carbonyl carbons are the most deshielded, appearing furthest downfield.[8]

Carbon Assignment Expected Chemical Shift (δ, ppm) DEPT-135 Signal Notes
C (Carboxylic Acid)170 - 175AbsentCarbonyl carbon of the carboxylic acid.[9]
C5 (Amide)165 - 170AbsentCarbonyl carbon of the cyclic amide.[10]
C255 - 60PositiveMethine carbon, alpha to both nitrogen and the carboxyl group.
C645 - 50NegativeMethylene carbon adjacent to the amide nitrogen.
C340 - 45NegativeMethylene carbon adjacent to the C2 chiral center.

Table 2: Predicted ¹³C NMR spectral data for 5-Oxopiperazine-2-carboxylic acid in DMSO-d₆.

Infrared (IR) Spectroscopy

Theoretical Principles & Key Vibrational Modes IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 5-oxopiperazine-2-carboxylic acid, the key diagnostic absorptions will be from the O-H stretch of the carboxylic acid, the N-H stretches of the amide and amine, and the two distinct C=O stretches.

Experimental Protocol: ATR-FTIR Acquisition

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum.

  • Data Processing: The data is typically acquired over a range of 4000-400 cm⁻¹. The spectrum is presented as percent transmittance vs. wavenumber (cm⁻¹).

Spectral Interpretation The presence of extensive hydrogen bonding, particularly from the carboxylic acid dimer formation, will significantly broaden the O-H stretching band.[11]

Wavenumber (cm⁻¹) Vibrational Mode Intensity Appearance
3300 - 2500O-H stretch (Carboxylic Acid)StrongVery Broad
3350 - 3250N-H stretch (Amide/Amine)MediumSharp to Broad
1725 - 1700C=O stretch (Carboxylic Acid)StrongSharp
1680 - 1650C=O stretch (Amide I Band)StrongSharp
1640 - 1550N-H bend (Amide II Band)MediumSharp
1320 - 1210C-O stretch (Carboxylic Acid)MediumSharp
1250 - 1020C-N stretchMediumSharp

Table 3: Predicted IR absorption bands for 5-Oxopiperazine-2-carboxylic acid.[10][11][12]

Figure 2. General Analytical Workflow Sample 5-Oxopiperazine-2-carboxylic acid Sample NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Data1 Structural Framework (Connectivity, Stereochemistry) NMR->Data1 Data2 Functional Groups (C=O, O-H, N-H) IR->Data2 Data3 Molecular Weight & Fragmentation MS->Data3 Confirm Structure Confirmation Data1->Confirm Data2->Confirm Data3->Confirm

Caption: Workflow for the integrated spectroscopic analysis of the target compound.

Mass Spectrometry (MS)

Theoretical Principles & Ionization Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule, which will likely be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.[13]

Experimental Protocol: ESI-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

  • Instrument Setup: Introduce the sample into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the isolated molecular ion (e.g., m/z 145.06 for [M+H]⁺) to induce fragmentation and obtain a characteristic fragmentation pattern. Collision-Induced Dissociation (CID) is commonly used for this purpose.[14]

Fragmentation Analysis The fragmentation of piperazine derivatives often involves the cleavage of C-N bonds within the ring.[15][16] For 5-oxopiperazine-2-carboxylic acid, common fragmentation pathways for the [M+H]⁺ ion would include:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO₂ (44 Da) or COOH radical (45 Da): Decarboxylation is a common fragmentation for carboxylic acids.

  • Ring Opening: Cleavage of the amide bond or other C-N bonds in the piperazine ring, leading to characteristic fragment ions.[15]

Figure 3. Predicted ESI-MS/MS Fragmentation M_H [M+H]⁺ m/z 145.06 Loss_H2O - H₂O M_H->Loss_H2O Loss_CO - CO M_H->Loss_CO Loss_COOH - HCOOH M_H->Loss_COOH Frag1 [M+H-H₂O]⁺ m/z 127.05 Loss_H2O->Frag1 Loss_CO2 - CO Frag1->Loss_CO2 Frag2 [M+H-CO]⁺ m/z 117.06 Loss_CO->Frag2 Frag3 [M+H-HCOOH]⁺ m/z 99.06 Loss_COOH->Frag3 Loss_CO2->Frag3

Caption: Proposed major fragmentation pathways for [M+H]⁺ of the target compound.

m/z (Positive Mode) Proposed Ion/Fragment Notes
145.06[M+H]⁺Protonated molecular ion.[3]
167.04[M+Na]⁺Sodium adduct, common in ESI.[3]
127.05[M+H - H₂O]⁺Loss of water from the carboxylic acid.
99.06[M+H - HCOOH]⁺Loss of formic acid.
70.06[C₃H₆N₂]⁺Fragment from piperazine ring cleavage.[15]

Table 4: Predicted key ions in the ESI mass spectrum of 5-Oxopiperazine-2-carboxylic acid.

Integrated Spectroscopic Analysis and Conclusion

No single analytical technique can provide absolute structural proof. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods. For 5-Oxopiperazine-2-carboxylic acid, the analytical workflow is self-validating:

  • Mass Spectrometry confirms the elemental formula (C₅H₈N₂O₃) by providing an accurate mass for the molecular ion.

  • IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹) and a cyclic amide (N-H, C=O at ~1660 cm⁻¹).

  • ¹³C NMR confirms the carbon skeleton, showing five distinct carbons, including two in the carbonyl region, consistent with the proposed structure.

  • ¹H NMR reveals the connectivity of the proton framework, confirming the relative positions of all non-exchangeable protons through their chemical shifts and coupling patterns, providing the final and most detailed piece of the structural puzzle.

Together, these techniques provide a comprehensive and unambiguous characterization of 5-Oxopiperazine-2-carboxylic acid, ensuring its identity and purity for downstream applications in research and development.

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An In-depth Technical Guide to the Discovery and Synthesis of Novel 5-Oxopiperazine-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, significance, and synthesis of 5-oxopiperazine-2-carboxylates. This class of compounds holds considerable interest in medicinal chemistry due to its structural resemblance to dipeptides, making it a valuable scaffold for the development of novel therapeutics.

The Emergence of 5-Oxopiperazine-2-carboxylates as a Privileged Scaffold

The piperazine and piperazinone moieties are frequently found in a wide array of bioactive compounds.[1] The rigid backbone of the 5-oxopiperazine-2-carboxylate core provides a constrained conformation that can mimic peptide turns, crucial for protein-protein interactions. This structural feature has made them attractive as peptidomimetics in the design of enzyme inhibitors and receptor modulators.[2][3]

The therapeutic potential of compounds incorporating this scaffold is broad, with examples found in metalloproteinase-inhibiting antitumor agents, antiarthritics, and inhibitors of factor Xa.[1] Furthermore, their application extends to the treatment of inflammatory diseases such as asthma, thrombosis, and rheumatoid arthritis.[1] The ability to introduce diverse substituents at various positions of the piperazine ring allows for the fine-tuning of pharmacological properties, making it a "privileged structure" in drug discovery.[3][4]

Strategic Approaches to the Synthesis of 5-Oxopiperazine-2-carboxylates

The synthesis of 5-oxopiperazine-2-carboxylates can be approached through several strategic routes, each with its own advantages and considerations. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.

Synthesis via Michael Addition and Intramolecular Cyclization

A facile and versatile method for the synthesis of structurally diverse 5-oxopiperazine-2-carboxylates involves a sequence of Michael addition, acylation, and a ring-closing twofold nucleophilic substitution.[1][5] This approach allows for the introduction of a wide variety of substituents.

The general workflow for this synthetic strategy is as follows:

start Methyl 2-chloro-2-cyclopropylidene-acetate + Primary Amine (R1-NH2) michael Michael Addition start->michael adduct Adduct Formation michael->adduct acylation Acylation with α-bromo acid chloride adduct->acylation bishalide Formation of Bishalide Intermediate acylation->bishalide cyclization Ring-Closing Nucleophilic Substitution with R3-NH2 bishalide->cyclization product 3-Spirocyclopropanated 5-oxopiperazine-2-carboxylate cyclization->product

Caption: Synthetic workflow via Michael addition and cyclization.

This method has been shown to produce 3-spirocyclopropanated 5-oxopiperazine-2-carboxylates in yields ranging from 39-99% for a variety of substituents.[1][5] A key feature of this pathway is the use of modified Schotten-Baumann conditions for the acylation step, followed by a simple purification protocol involving acid/base extraction or filtration over silica gel.[1][5]

Chiral Synthesis from Amino Acid Precursors

For the synthesis of enantiomerically pure 5-oxopiperazine-2-carboxylates, a common strategy is to start from readily available chiral precursors such as L- or D-serine.[2][6][7] This approach ensures the stereochemical integrity of the final product, which is often crucial for biological activity.

A straightforward synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been reported starting from the corresponding enantiomer of serine and ethyl glyoxylate.[2][6][7]

The key steps in this synthesis are outlined below:

start L- or D-Serine + Ethyl Glyoxylate intermediate_formation Formation of Intermediate start->intermediate_formation hydrogenation Catalytic Hydrogenation (Pd/C) intermediate_formation->hydrogenation cyclization Concurrent Cyclization hydrogenation->cyclization piperazinone Methyl 5-oxo-piperazinone-2-carboxylate cyclization->piperazinone hydrolysis_protection One-pot Hydrolysis and N-Boc Protection piperazinone->hydrolysis_protection product (S)- or (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid hydrolysis_protection->product

Caption: Chiral synthesis starting from serine.

This method is notable for its efficiency, with the catalytic hydrogenation and concurrent cyclization proceeding in quantitative yield.[6] The final one-pot hydrolysis and N-Boc protection provide the desired product in a pure form.[6]

Multicomponent Reactions for Rapid Diversification

Multicomponent reactions (MCRs), such as the Ugi reaction, offer a powerful tool for the rapid generation of diverse libraries of complex molecules from simple starting materials. The Ugi five-center-four-component reaction (U-5C-4CR) has been successfully applied to the synthesis of substituted 2-oxopiperazines. This strategy involves a key Ugi reaction followed by a deprotection/cyclization sequence.

This approach is particularly valuable in a drug discovery setting, where the ability to quickly synthesize and screen a wide range of analogs is paramount. The use of N-Boc-α-amino aldehydes as the carbonyl component in the Ugi reaction has been a recent advancement in this area.

Experimental Protocols

This section provides representative experimental protocols for the synthesis of 5-oxopiperazine-2-carboxylates. These protocols are based on published literature and are intended to be a starting point for researchers.

General Procedure for Synthesis via Michael Addition and Cyclization[1]

Step 1: Michael Addition

  • To a solution of methyl 2-chloro-2-cyclopropylidene-acetate (1.0 eq) in a suitable solvent (e.g., dichloromethane), the primary amine (1.1 eq) is added at room temperature.

  • The reaction mixture is stirred for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure to yield the crude adduct.

Step 2: Acylation under Modified Schotten-Baumann Conditions

  • The crude adduct is dissolved in a biphasic solvent system (e.g., dichloromethane and aqueous sodium carbonate).

  • The α-bromo acid chloride (1.1 eq) is added dropwise at 0 °C.

  • The reaction is stirred vigorously for a specified time (e.g., 1-2 hours).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

Step 3: Ring-Closing Nucleophilic Substitution

  • The resulting bishalide is dissolved in a suitable solvent (e.g., acetonitrile).

  • The respective amine (2.0 eq) is added, and the mixture is heated to reflux for a specified time (e.g., 12-24 hours).

  • After cooling to room temperature, the solvent is removed, and the residue is purified by acid/base extraction or column chromatography on silica gel.

Synthesis of (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid from L-Serine[6]

Step 1: Formation of the Intermediate

  • (Details to be extracted from the full-text article regarding the initial reaction between L-serine and ethyl glyoxylate).

Step 2: Catalytic Hydrogenation and Cyclization

  • The intermediate from the previous step is dissolved in methanol.

  • Palladium on carbon (10 mol%) is added as a catalyst.

  • The mixture is subjected to hydrogenation (H2 atmosphere) at a specified pressure and temperature until the reaction is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield methyl (S)-5-oxo-piperazinone-2-carboxylate.

Step 3: Hydrolysis and N-Boc Protection

  • The methyl ester (1.0 eq) is dissolved in a 1:1 mixture of dioxane and 1.0 M NaOH solution at room temperature.

  • The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc2O, 2.0 eq) is added.

  • The reaction is stirred for 10 hours at room temperature.

  • The reaction is quenched with water, and the aqueous phase is washed with ethyl acetate.

  • The aqueous solution is acidified to pH 3 with a 1.0 M KHSO4 solution and extracted with ethyl acetate.

  • The combined organic extracts are dried over Na2SO4 and concentrated to afford the final product.

Data Summary

The following tables summarize representative data for the synthesis of 5-oxopiperazine-2-carboxylates using the methods described above.

Table 1: Synthesis of 3-Spirocyclopropanated 5-Oxopiperazine-2-carboxylates [1]

EntryR1R2R3Yield (%)
1BenzylHPhenyl85
2MethylH4-Methoxyphenyl78
3IsopropylPhenylBenzyl65
4CyclohexylHMethyl92

Table 2: Pharmacological Activity of Selected 5-Oxopiperazine Derivatives

CompoundTargetActivity (IC50/Ki)Reference
Derivative AFactor Xa(Data to be sourced)[1]
Derivative BMetalloproteinase(Data to be sourced)[1]
Derivative Cα1β2 Integrin(Data to be sourced)[1]

Conclusion and Future Outlook

5-Oxopiperazine-2-carboxylates represent a valuable and versatile scaffold in modern medicinal chemistry. The synthetic methodologies outlined in this guide provide robust and efficient routes to a wide array of derivatives. The ability to readily access these compounds, coupled with their proven biological relevance, ensures that they will continue to be a focus of drug discovery efforts. Future research in this area will likely focus on the development of new, more efficient, and stereoselective synthetic methods, as well as the exploration of novel therapeutic applications for this promising class of compounds. The application of solid-phase synthesis and combinatorial chemistry approaches will undoubtedly accelerate the discovery of new lead compounds based on the 5-oxopiperazine-2-carboxylate core.

References

  • Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338–3342. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338–3342. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433-8436. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. University of Regensburg Publication Server. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Review Article: Piperazine and morpholine: Synthetic. JOCPR. [Link]

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Topic: Chiral Synthesis of 5-Oxopiperazine-2-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-oxopiperazine-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a conformationally constrained dipeptide mimic that is frequently incorporated into biologically active agents. Its rigid structure allows for precise orientation of substituents, enhancing binding affinity and modulating pharmacokinetic properties. The stereochemistry at the C2 position is often critical for biological function, making enantioselective synthesis not merely an academic challenge but a prerequisite for drug development. This guide provides a comprehensive overview of the core strategies for the chiral synthesis of these valuable analogues. We will delve into the mechanistic underpinnings and practical execution of methodologies ranging from classic chiral pool synthesis to modern asymmetric catalysis and multicomponent reactions, offering field-proven insights into the causality behind experimental choices.

The Strategic Imperative for Chirality

The piperazinone core is a privileged structure found in numerous pharmaceuticals, including antiviral and anticancer agents.[1][2] The 5-oxopiperazine-2-carboxylic acid moiety, in particular, acts as a rigid scaffold that mimics a peptide turn, a common recognition motif in biological systems.[3][4] The absolute configuration of the stereocenter at the C2 position, which bears the carboxylic acid, dictates the spatial arrangement of this key functional group and other substituents on the ring. This orientation is paramount for specific interactions with chiral biological targets like enzymes and receptors. Consequently, the development of robust, scalable, and stereocontrolled synthetic routes is of utmost importance for accessing enantiomerically pure analogues for structure-activity relationship (SAR) studies and clinical development.

Key Synthetic Strategies & Methodologies

The synthesis of chiral 5-oxopiperazine-2-carboxylic acid analogues can be broadly categorized into several strategic approaches. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and scalability requirements.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The most direct and often most reliable method for ensuring absolute stereochemical control is to begin with an enantiomerically pure starting material. α-Amino acids are ideal precursors for this "chiral pool" approach, as the desired C2 stereocenter of the target molecule is derived directly from the Cα of the amino acid.

Causality and Rationale: This strategy capitalizes on the vast and inexpensive resource of enantiopure α-amino acids. By building the heterocyclic ring around the existing stereocenter, the challenge of creating the chiral center is circumvented entirely. The key is to design a reaction sequence where the stereocenter remains intact (i.e., no racemization occurs).

A prominent example is the synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid starting from L- or D-serine, respectively.[3][4] The sequence involves a reductive amination followed by an intramolecular cyclization.

G cluster_0 Chiral Pool Synthesis Workflow Start N-Boc-L-Serine (Chiral Pool) Step1 Reductive Amination (with Ethyl Glyoxylate, NaBH(OAc)3) Start->Step1 1 Intermediate1 Acyclic Diamine Intermediate Step1->Intermediate1 2 Step2 Intramolecular Cyclization (e.g., heating or base-mediated) Intermediate1->Step2 3 Product (S)-N-Boc-5-oxopiperazine- 2-carboxylic acid ethyl ester Step2->Product 4

Figure 1: Workflow for chiral pool synthesis starting from L-Serine.

Experimental Protocol: Synthesis of (S)-N-Boc-5-oxopiperazine-2-carboxylic acid from L-Serine [3][4]

  • Reductive Amination: To a solution of N-Boc-L-serine methyl ester (1.0 eq) in dichloromethane (DCM), add ethyl glyoxylate (1.2 eq, 50% in toluene). Stir the mixture for 1 hour at room temperature. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Cyclization & Saponification: Dissolve the crude diamine intermediate in a 1:1 mixture of methanol and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours until cyclization and saponification are complete (monitored by TLC/LC-MS).

  • Purification: Acidify the reaction mixture to pH ~2-3 with 1N HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure (S)-enantiomer.

Asymmetric Catalysis: Creating Chirality on Demand

Asymmetric catalysis offers a powerful and elegant alternative to the chiral pool approach. Here, a prochiral substrate is converted into a chiral product using a small amount of a chiral catalyst. This method provides flexibility and can often be more atom-economical.

This method is exceptionally effective for synthesizing α,α-disubstituted piperazinones, creating challenging quaternary stereocenters with high enantioselectivity.[1][2] The strategy involves the generation of a nucleophilic enolate from a piperazinone precursor, which then undergoes an allylic alkylation reaction catalyzed by a chiral palladium complex.

Causality and Rationale: The success of this reaction hinges on the chiral ligand, typically a phosphinooxazoline (PHOX) type ligand, which coordinates to the palladium center.[1][2] This chiral environment dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, resulting in the preferential formation of one enantiomer. The choice of an electron-deficient PHOX ligand has been shown to enhance both reactivity and enantioselectivity.[2]

G cluster_1 Pd-Catalyzed Asymmetric Allylic Alkylation Substrate N-Boc-Piperazinone (Prochiral Nucleophile) Reaction Decarboxylative Allylic Alkylation Substrate->Reaction Reagents Allyl Acetate Base (e.g., LHMDS) Reagents->Reaction Catalyst [Pd(allyl)Cl]2 Chiral Ligand (e.g., PHOX) Catalyst->Reaction Product Chiral α-Allyl-N-Boc-Piperazinone (High ee) Reaction->Product

Figure 2: General scheme for enantioselective synthesis via AAA.

Experimental Protocol: Enantioselective Synthesis of N4-Boc-protected α-allyl-piperazin-2-one [1]

  • Catalyst Pre-formation: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral PHOX ligand (6.0 mol%) to a flame-dried Schlenk flask. Add anhydrous, degassed solvent (e.g., THF) and stir at room temperature for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve the N4-Boc-piperazin-2-one starting material (1.0 eq) and the allylic electrophile (e.g., allyl methyl carbonate, 1.5 eq) in anhydrous THF.

  • Enolate Formation & Alkylation: Cool the substrate solution to -78 °C. Add a strong, non-nucleophilic base (e.g., lithium bis(trimethylsilyl)amide, LHMDS, 1.1 eq) dropwise to generate the enolate. After stirring for 30 minutes, transfer this solution via cannula to the flask containing the pre-formed chiral catalyst.

  • Reaction & Quenching: Stir the reaction at the optimized temperature (e.g., 0 °C or room temperature) until completion (monitored by TLC). Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Purification: Extract the mixture with ethyl acetate (3x), dry the combined organic layers over MgSO₄, concentrate, and purify by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Table 1: Representative Data for Pd-Catalyzed Asymmetric Alkylation [1][2]

Substrate (N-Protecting Group)LigandYield (%)ee (%)
N-Boc(S)-t-BuPHOX9592
N-Cbz(S)-t-BuPHOX8890
N-Boc (gem-dimethyl)(R)-PhPHOX9194
N-Ts(S)-t-BuPHOX7585
Multicomponent Reactions (MCRs): A Strategy for Diversity

Multicomponent reactions, particularly the Ugi reaction, offer a highly convergent and efficient pathway to complex molecular scaffolds.[5] For piperazinone synthesis, a Ugi 5-center-4-component reaction (U-5C-4CR) can be employed, followed by a post-condensation cyclization step to forge the heterocyclic ring.[6][7]

Causality and Rationale: The power of the Ugi MCR lies in its ability to combine four (or more) distinct starting materials in a single operation, rapidly generating a library of structurally diverse acyclic precursors.[8] By using a chiral α-amino acid as one component, stereochemical information can be introduced. A subsequent deprotection and intramolecular aminolysis (cyclization) sequence then yields the desired chiral 5-oxopiperazine-2-carboxylic acid analogues. This approach is exceptionally well-suited for diversity-oriented synthesis in drug discovery.

G cluster_2 Ugi MCR and Cyclization Pathway Inputs 1. Chiral α-Amino Aldehyde 2. α-Amino Acid 3. Isocyanide 4. Methanol Ugi Ugi 5-Center-4-Component Reaction (U-5C-4CR) Inputs->Ugi Adduct Acyclic Ugi Adduct Ugi->Adduct Deprotect Deprotection (e.g., TFA for Boc group) Adduct->Deprotect Cyclize Intramolecular Cyclization Deprotect->Cyclize Product Substituted Chiral 2-Oxopiperazine Cyclize->Product

Figure 3: Synthesis of oxopiperazines via the Ugi MCR pathway.

Experimental Protocol: Ugi/De-Boc/Cyclize Strategy [6][8]

  • Ugi Reaction: To a solution of N-Boc-α-amino aldehyde (1.0 eq) in methanol (MeOH), add the amino acid component (1.0 eq) and the isocyanide (1.0 eq). Stir the mixture at room temperature for 24-48 hours.

  • Isolation of Adduct: Upon completion, concentrate the reaction mixture under reduced pressure. The crude Ugi product can be purified by column chromatography or taken directly to the next step.

  • Deprotection and Cyclization: Dissolve the purified Ugi adduct in a suitable solvent (e.g., DCM or toluene). Add a strong acid such as trifluoroacetic acid (TFA) to remove the Boc protecting group. After deprotection is complete (monitored by LC-MS), neutralize the mixture with a base (e.g., triethylamine or NaHCO₃) to initiate intramolecular cyclization. Heating may be required to drive the cyclization to completion.

  • Purification: After cyclization, perform an aqueous work-up. Extract the product with an organic solvent, dry, concentrate, and purify by flash chromatography to obtain the desired 2-oxopiperazine derivative.

Kinetic Resolution: Separating Enantiomers

While often less atom-economical than asymmetric synthesis, kinetic resolution is a valid and practical strategy for obtaining enantiopure material. This method involves the differential reaction of a chiral reagent or catalyst with a racemic mixture of the piperazinone, allowing for the separation of the faster-reacting enantiomer (as a new product) from the slower-reacting, unreacted enantiomer.

Causality and Rationale: The resolution is based on the difference in the transition state energies for the reaction of the chiral resolving agent with each enantiomer. A high selectivity factor (S) is desired, which corresponds to a large difference in reaction rates. Both enzymatic methods and small-molecule chiral reagents, such as a substoichiometric amount of n-BuLi complexed with a chiral ligand like (+)-sparteine, can be effective.[9][10]

G cluster_3 Principle of Kinetic Resolution Racemate Racemic Piperazinone (R)-Substrate + (S)-Substrate Reaction Reaction k(R) >> k(S) Racemate->Reaction Reagent Chiral Reagent/Catalyst (Substoichiometric) Reagent->Reaction Products Mixture of: 1. (R)-Product 2. (S)-Substrate (unreacted) Reaction->Products

Figure 4: Conceptual workflow of a kinetic resolution process.

Experimental Protocol: Kinetic Resolution via Chiral Base [9]

  • Setup: To a solution of the chiral ligand (e.g., (+)-sparteine, 0.8 eq) in an anhydrous solvent like toluene at -78 °C, add n-butyllithium (n-BuLi, 0.6 eq) dropwise. Stir for 15 minutes.

  • Resolution: Add a solution of the racemic N-protected 2-arylpiperazine (1.0 eq) in toluene to the chiral base solution. Stir for the optimized time (e.g., 30 minutes).

  • Quenching: Quench the reaction by adding an electrophile (e.g., methyl chloroformate). This will derivatize the lithiated, faster-reacting enantiomer.

  • Separation: Allow the reaction to warm to room temperature and quench with water. After an extractive work-up, the derivatized product and the unreacted, enantioenriched starting material can be separated by column chromatography. The enantiomeric excess of the recovered starting material is determined by chiral HPLC.

Conclusion and Future Outlook

The synthesis of chiral 5-oxopiperazine-2-carboxylic acid analogues remains a vibrant area of research, driven by their significant potential in drug discovery. While chiral pool synthesis offers a robust and reliable entry point, modern methods in asymmetric catalysis, particularly palladium-catalyzed alkylations, are providing unprecedented access to novel and complex analogues with exquisite stereocontrol. Multicomponent reactions continue to be a powerful tool for generating chemical diversity efficiently. The choice of synthetic strategy is a critical decision that must balance factors such as the desired molecular complexity, scalability, and the specific stereochemical requirements of the target. As catalytic systems become more sophisticated and our understanding of reaction mechanisms deepens, the ability to synthesize these valuable scaffolds with ever-greater precision and efficiency will undoubtedly accelerate the development of next-generation therapeutics.

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5-Oxopiperazine-2-carboxylic acid hydrochloride salt properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Oxopiperazine-2-carboxylic acid Hydrochloride Salt for Advanced Research and Development

Abstract

5-Oxopiperazine-2-carboxylic acid hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its rigid, chiral scaffold provides a valuable starting point for the synthesis of complex molecules with specific stereochemical orientations. As the hydrochloride salt, the compound exhibits enhanced stability and handling characteristics compared to its free base, making it amenable to a wide range of synthetic transformations. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical validation, and key applications, with a focus on practical insights for researchers and drug development professionals.

Core Physicochemical Properties

5-Oxopiperazine-2-carboxylic acid is a cyclic compound featuring a piperazinone core, which is essentially a lactam within a six-membered ring containing two nitrogen atoms. The presence of a carboxylic acid group at the 2-position and the formation of a hydrochloride salt at one of the nitrogen atoms define its chemical reactivity and physical properties. The (S)-enantiomer is frequently utilized in chiral synthesis.

Table 1: Key Physicochemical Data

Property Value Source(s)
Chemical Name 5-Oxopiperazine-2-carboxylic acid hydrochloride [1][2]
Synonyms (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride [3][4]
CAS Number 1922857-21-3; 1621961-57-6 ((S)-enantiomer) [1][3][4]
Molecular Formula C₅H₉ClN₂O₃ [3][4]
Molecular Weight 180.59 g/mol [3][4]
Purity Typically ≥95-97% [2][3][5]
Appearance White to off-white solid N/A
LogP -3.765 [2]
Hydrogen Bond Donors 3 [2][6]
Hydrogen Bond Acceptors 4 [2][6]

| Storage | Room temperature, in a dry, well-sealed container |[3][4] |

The hydrochloride salt form is critical for the compound's utility. The formation of a salt from a parent drug substance is a fundamental strategy in drug development to improve properties such as solubility, stability, and bioavailability.[7] In this case, the salt enhances the compound's stability and makes it a free-flowing solid, which is easier to handle and weigh accurately in a laboratory setting compared to the potentially hygroscopic or less crystalline free base.

Synthesis and Manufacturing Considerations

The synthesis of 5-Oxopiperazine-2-carboxylic acid hydrochloride typically involves the hydrolysis of an ester precursor, such as a tert-butyl ester, under acidic conditions. The use of hydrochloric acid serves the dual purpose of catalyzing the hydrolysis and forming the final salt in situ.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol is adapted from established methods for the preparation of piperazine-2-carboxylic acid derivatives.[8]

  • Reaction Setup: To a stirred solution of the precursor, tert-butyl (S)-5-oxopiperazine-2-carboxylate, in water, add a stoichiometric equivalent of 32% hydrochloric acid.

  • Hydrolysis: Heat the mixture to 100°C and maintain for 20-30 minutes. The elevated temperature is necessary to drive the hydrolysis of the sterically hindered tert-butyl ester.

  • Crystallization: Cool the reaction mixture to 0-5°C. The significant drop in temperature drastically reduces the solubility of the hydrochloride salt, leading to its precipitation out of the aqueous solution.

  • Isolation: Stir the resulting slurry for 1 hour at 0-5°C to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a cold, non-protic solvent like dichloromethane to remove any organic-soluble impurities without dissolving the desired salt product.[8] Dry the product under vacuum to yield the final hydrochloride salt.

The choice of aqueous hydrochloric acid is effective for this transformation; however, for compounds where water might interfere with crystallization or if an anhydrous product is strictly required, a solution of HCl gas in an anhydrous aprotic solvent could be employed.[9]

G cluster_0 Synthesis Workflow precursor Ester Precursor in Water hcl Add Hydrochloric Acid precursor->hcl hydrolysis Heat to 100°C (Ester Hydrolysis) hcl->hydrolysis crystallization Cool to 0-5°C (Precipitation) hydrolysis->crystallization filtration Filter & Wash with Dichloromethane crystallization->filtration drying Dry Under Vacuum filtration->drying product Final Product: 5-Oxopiperazine-2-carboxylic acid HCl drying->product

Caption: A typical workflow for the synthesis of the target compound.

Applications in Research and Drug Development

5-Oxopiperazine-2-carboxylic acid hydrochloride serves as a constrained amino acid surrogate and a chiral building block. Its defined stereochemistry and rigid conformation are highly desirable for designing ligands that fit into specific biological targets with high affinity and selectivity.

  • Scaffold for Inhibitor Synthesis: The compound is a documented precursor in the synthesis of fused Imidazopyrimidinones, which have been identified as potent inhibitors of lysophosphatidic acid acyltransferase-β (Lp-LPA2), a target of interest in various disease areas.[1]

  • Protein Degrader Building Blocks: It is categorized as a building block for protein degraders, a cutting-edge therapeutic modality.[3] Molecules like PROTACs (Proteolysis Targeting Chimeras) often require rigid linkers and scaffolds to correctly orient the E3 ligase ligand and the target-binding ligand, a role for which this piperazinone structure is well-suited.

Analytical Methodologies for Quality Assurance

A robust analytical framework is essential to ensure the identity, purity, and integrity of the compound. A self-validating system involves confirming both the organic molecule and its inorganic counterion.

Protocol 1: Purity and Identity via HILIC-ELSD

For polar molecules like 5-Oxopiperazine-2-carboxylic acid that lack a strong UV chromophore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD) is a superior analytical choice.[10] HILIC utilizes a polar stationary phase and a high organic content mobile phase, enabling good retention of polar analytes. ELSD is a quasi-universal detector that is independent of the analyte's optical properties.[10]

  • System: A high-performance liquid chromatography (HPLC) system equipped with an ELSD.

  • Column: Atlantis™ Premier BEH™ Z-HILIC, 4.6 x 100 mm, 2.5 µm (or equivalent zwitterionic HILIC column).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Deionized Water with 0.1% Formic Acid

  • Gradient Elution: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the proportion of Mobile Phase B to elute the polar analyte.

  • Detector Settings (ELSD): Nebulizer temperature and gas flow should be optimized to ensure efficient solvent evaporation without analyte degradation.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the initial mobile phase composition.

  • Analysis: Inject the sample and integrate the peak area to determine purity relative to any detected impurities. The retention time serves as a key identifier when compared against a reference standard.

Protocol 2: Chloride Content by Argentometric Titration

To confirm the correct salt stoichiometry, the chloride content can be quantified using a simple precipitation titration.[11]

  • Sample Preparation: Accurately weigh approximately 100-150 mg of the hydrochloride salt and dissolve it in 50 mL of deionized water. Add a few drops of a chromate indicator solution.

  • Titration: Titrate the solution with a standardized solution of silver nitrate (AgNO₃, e.g., 0.1 M).

  • Endpoint Determination: The endpoint is reached upon the first appearance of a persistent reddish-brown precipitate (silver chromate), which forms after all the chloride ions have precipitated as white silver chloride (AgCl).

  • Calculation: The molar quantity of chloride can be calculated from the volume of AgNO₃ solution used and its concentration. This value should correspond stoichiometrically to the initial mass of the 5-Oxopiperazine-2-carboxylic acid hydrochloride weighed.

G cluster_1 Analytical Validation Workflow cluster_organic Organic Moiety cluster_inorganic Inorganic Counter-ion sample Test Sample hilic HILIC-ELSD Analysis sample->hilic titration Argentometric Titration sample->titration purity Determine Purity & Identity hilic->purity qa Quality Assurance Confirmed purity->qa chloride Quantify Chloride Content titration->chloride chloride->qa

Caption: A dual-stream workflow for comprehensive quality validation.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure user safety.

  • Hazard Identification: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][4] The GHS07 pictogram (harmful/irritant) is applicable.[2]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust.[12] Avoid contact with skin and eyes.

  • Storage Conditions: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13] Keep the container tightly closed to prevent moisture absorption.[12]

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water.[12]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

    • Ingestion: If swallowed, rinse mouth with water and consult a physician immediately.[14]

Conclusion

5-Oxopiperazine-2-carboxylic acid hydrochloride is more than a simple chemical reagent; it is an enabling tool for the creation of sophisticated and targeted therapeutics. Its value lies in its combination of a rigid, chiral core and the practical handling benefits conferred by its hydrochloride salt form. For researchers in drug discovery, a thorough understanding of its properties, synthesis, and—most critically—its analytical validation is paramount to ensuring the reliability and reproducibility of their scientific endeavors.

References

  • The Salt Industry Center of Japan. (2022). METHODS FOR SALT ANALYSIS. [Link]

  • Parkway Scientific. (n.d.). 3262-59-7|5-Oxopiperazine-2-carboxylic acid. [Link]

  • Pharmaceutical Technology. (2005). Salt Selection in Drug Development. [Link]

  • Waters Corporation. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

  • Google Patents. (1999).
  • Google Patents. (2010).

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of 5-Oxopiperazine-2-carboxylic Acid into Peptide Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptide Conformation and Function with 5-Oxopiperazine-2-carboxylic Acid

In the landscape of modern drug discovery and peptide science, the strategic manipulation of peptide conformation is a cornerstone for enhancing biological activity, metabolic stability, and target specificity. Peptides, while offering immense therapeutic potential, are often limited by their inherent flexibility and susceptibility to proteolytic degradation. The incorporation of conformationally constrained amino acid surrogates is a powerful strategy to overcome these limitations. 5-Oxopiperazine-2-carboxylic acid (Opip), a cyclic dipeptide isostere, has emerged as a valuable building block for precisely engineering peptide architecture.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed protocols for the successful incorporation of 5-Oxopiperazine-2-carboxylic acid into peptide sequences. We will delve into the rationale behind its use, the critical considerations for its chemical handling, and step-by-step methodologies for its integration using both solid-phase and solution-phase synthesis techniques.

The Opip scaffold serves to mimic a dipeptide unit, inducing turn-like structures within the peptide backbone. This conformational pre-organization can lead to a significant enhancement in binding affinity for biological targets by reducing the entropic penalty upon binding.[1][2] Furthermore, the cyclic and non-natural structure of Opip can confer remarkable resistance to enzymatic degradation, thereby extending the in vivo half-life of the modified peptide.[]

This document is structured to provide not only procedural instructions but also the underlying scientific principles, empowering researchers to rationally design and synthesize novel peptidomimetics with tailored properties.

I. Foundational Knowledge: Synthesis and Properties of 5-Oxopiperazine-2-carboxylic Acid

A reliable supply of enantiomerically pure 5-Oxopiperazine-2-carboxylic acid is the prerequisite for its successful application. A straightforward and efficient synthesis of both (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been reported, starting from commercially available L- or D-serine, respectively.[4][5] This method provides access to the necessary building blocks for stereospecific incorporation into peptide chains.

Key Chemical Properties:

PropertyValue/DescriptionReference
Molecular FormulaC5H8N2O3[4]
Molecular Weight144.13 g/mol [4]
ChiralityExists as (S) and (R) enantiomers.[4]
Protection StrategyThe secondary amine (N4) is typically protected with a Boc group for compatibility with standard peptide synthesis.[4][6]
SolubilityThe N-Boc protected form exhibits good solubility in common organic solvents used in peptide synthesis, such as DMF and DCM.[]

II. Strategic Incorporation: Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis is the most common and efficient method for assembling peptide chains. The incorporation of N-Boc-5-Oxopiperazine-2-carboxylic acid can be seamlessly integrated into standard Fmoc-based SPPS protocols. Due to the steric hindrance of the Opip scaffold, the choice of coupling reagent and reaction conditions is critical for achieving high coupling efficiency.

Diagram: General Workflow for SPPS Incorporation of Opip

SPPS_Workflow Start Start with Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 Wash Resin (DMF, DCM) Deprotection->Washing1 Coupling Couple N-Boc-Opip-OH (Activation with Coupling Reagent) Washing1->Coupling Washing2 Wash Resin (DMF, DCM) Coupling->Washing2 Continue Continue Peptide Elongation (Deprotection/Coupling Cycles) Washing2->Continue Cleavage Cleavage and Global Deprotection (e.g., TFA Cocktail) Continue->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis End Pure Opip-Containing Peptide Analysis->End

Caption: Workflow for incorporating 5-Oxopiperazine-2-carboxylic acid in SPPS.

Protocol 1: Automated Solid-Phase Synthesis using Fmoc/tBu Strategy

This protocol outlines the incorporation of N-Boc-(S)-5-oxopiperazine-2-carboxylic acid into a peptide sequence on an automated peptide synthesizer.

Materials:

  • Fmoc-protected amino acids

  • N-Boc-(S)-5-oxopiperazine-2-carboxylic acid

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is often preferred for sterically hindered couplings.[7][8]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel of the automated synthesizer.

  • Standard Amino Acid Couplings: Perform the synthesis of the peptide sequence preceding the Opip incorporation site using standard automated Fmoc-SPPS protocols. This typically involves cycles of Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the next Fmoc-amino acid (3-5 equivalents) activated with HBTU/HATU and DIPEA.

  • Fmoc Deprotection before Opip Coupling: After the final standard amino acid coupling, perform a final Fmoc deprotection cycle to expose the free N-terminal amine of the resin-bound peptide.

  • Incorporation of N-Boc-Opip-OH:

    • Dissolve N-Boc-(S)-5-oxopiperazine-2-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Introduce the activated Opip solution to the reaction vessel.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For challenging sequences, a double coupling may be necessary.

  • Post-Opip Coupling:

    • Crucial Step: The N-terminus of the newly incorporated Opip is protected with a Boc group. Do not perform a piperidine-based deprotection step.

    • Proceed directly to the coupling of the next Fmoc-amino acid. The secondary amine on the Opip ring will act as the nucleophile.

  • Continuation of Peptide Synthesis: Continue the peptide chain elongation using standard Fmoc-SPPS cycles until the desired sequence is complete.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection:

    • Wash the resin thoroughly with DCM and dry under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. The lactam ring of the Opip moiety is generally stable under these standard TFA cleavage conditions.[9]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

III. Alternative Approach: Solution-Phase Synthesis

For smaller peptide fragments or when a scaled-up synthesis is required, solution-phase synthesis offers a viable alternative.

Protocol 2: Solution-Phase Coupling of N-Boc-Opip-OH

This protocol describes the coupling of N-Boc-(S)-5-oxopiperazine-2-carboxylic acid to an amino acid methyl ester.

Materials:

  • N-Boc-(S)-5-oxopiperazine-2-carboxylic acid

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Additive: HOBt (1-Hydroxybenzotriazole)

  • Base: N-Methylmorpholine (NMM) or DIPEA

  • Solvents: Anhydrous DCM, DMF

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Preparation:

    • Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) and NMM (1.1 equivalents) in anhydrous DCM. Stir for 10 minutes at room temperature.

    • In a separate flask, dissolve N-Boc-(S)-5-oxopiperazine-2-carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM (or a minimal amount of DMF if solubility is an issue).

  • Coupling Reaction:

    • Cool the amino acid ester solution to 0 °C in an ice bath.

    • Add the N-Boc-Opip-OH/HOBt solution to the cooled amino acid ester solution.

    • Add EDC (1.2 equivalents) portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

IV. Characterization and Quality Control

Thorough analytical characterization is essential to confirm the successful incorporation of the Opip moiety and to assess the purity of the final peptidomimetic.

Analytical Techniques:
TechniquePurposeExpected Observations
Reverse-Phase HPLC (RP-HPLC) Purity assessment and purification.A single major peak corresponding to the desired product. The retention time will be influenced by the overall hydrophobicity of the peptide.[10][11]
Mass Spectrometry (MS) Molecular weight confirmation.The observed molecular weight should match the calculated theoretical mass of the Opip-containing peptide.[4][11]
Tandem MS (MS/MS) Sequence verification.Fragmentation analysis should confirm the peptide sequence, including the presence of the Opip moiety. Characteristic fragmentation patterns may be observed around the cyclic structure.[12][13]
Nuclear Magnetic Resonance (NMR) Structural elucidation.¹H and ¹³C NMR can confirm the incorporation and structure of the Opip unit and provide insights into the conformational preferences of the peptide.[4]
Diagram: Analytical Workflow

Analytical_Workflow Crude_Peptide Crude Opip-Peptide (Post-Cleavage) HPLC_Analysis Analytical RP-HPLC (Purity Check) Crude_Peptide->HPLC_Analysis MS_Analysis Mass Spectrometry (MW Confirmation) Crude_Peptide->MS_Analysis Purification Preparative RP-HPLC HPLC_Analysis->Purification Pure_Fractions Collect Pure Fractions Purification->Pure_Fractions Fraction_Analysis Analyze Fractions (MS) Pure_Fractions->Fraction_Analysis Lyophilization Lyophilization Fraction_Analysis->Lyophilization Final_Product Pure, Characterized Opip-Peptide Lyophilization->Final_Product NMR_Optional NMR Analysis (Structural Confirmation) Final_Product->NMR_Optional

Caption: Standard workflow for the analysis and purification of Opip-peptides.

V. Conclusion and Future Perspectives

The incorporation of 5-Oxopiperazine-2-carboxylic acid into peptide sequences represents a robust and effective strategy for the development of next-generation peptidomimetics. The protocols detailed in this guide provide a solid foundation for researchers to explore the vast potential of this constrained dipeptide mimic. By carefully selecting protecting group strategies, optimizing coupling conditions, and employing rigorous analytical techniques, scientists can confidently synthesize novel Opip-containing peptides with enhanced conformational stability and biological activity. Future applications will undoubtedly see the expanded use of Opip and its derivatives in the design of potent and selective therapeutics targeting a wide array of diseases.

VI. References

  • BenchChem. (2025). The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.

  • Schepartz Lab. (2016). HPLC Purification of Peptides. protocols.io.

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.

  • Biotage. (n.d.). Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH.

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

  • Hodges, R. S., & Mant, C. T. (n.d.). HPLC Analysis and Purification of Peptides. PMC.

  • Schepartz Lab. (n.d.). HPLC purification of peptides and miniature proteins.

  • Ramachandran, S., & Thomas, T. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Mass Spectrometry Letters.

  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

  • Kim, Y., et al. (n.d.). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. PMC.

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation.

  • Koba, M., et al. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate.

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry.

  • Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry.

  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

  • The Royal Society of Chemistry. (n.d.). Supporting information.

  • CEM Corporation. (2017). Application Note Peptide Cleavage and Protected Cleavage Procedures.

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics Using 5-Oxopiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for 5-Oxopiperazine-2-carboxylic Acid in Peptidomimetic Design

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of molecules designed to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low cell permeability.[1] The strategic incorporation of rigid heterocyclic scaffolds into a peptide backbone is a well-established approach to constrain conformational flexibility, thereby enhancing binding affinity and selectivity for a biological target. The 5-Oxopiperazine-2-carboxylic acid (Opc) scaffold has emerged as a particularly valuable building block in this context. Its constrained cyclic structure can effectively mimic secondary peptide structures like β-turns, which are crucial for molecular recognition events.[2] Furthermore, the carboxylic acid functionality provides a versatile handle for incorporation into standard solid-phase peptide synthesis (SPPS) workflows, while the oxopiperazine ring offers sites for further chemical diversification to fine-tune pharmacological properties.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase synthesis of peptidomimetics incorporating the 5-Oxopiperazine-2-carboxylic acid scaffold. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the critical parameters that ensure a successful synthesis.

Core Principles and Strategic Considerations

The successful solid-phase synthesis of Opc-containing peptidomimetics hinges on a few key strategic decisions, primarily concerning the choice of solid support, the activation of the Opc moiety, and the final cleavage and deprotection strategy.

Choosing the Right Solid Support

The nature of the desired C-terminus of the peptidomimetic dictates the choice of resin.[5]

  • For a C-terminal amide: Rink Amide resin is the preferred choice. Cleavage with a strong acid, such as trifluoroacetic acid (TFA), will yield the desired C-terminal amide.

  • For a C-terminal carboxylic acid: 2-Chlorotrityl chloride resin or Wang resin are suitable options.[5] 2-Chlorotrityl chloride resin is particularly advantageous as it allows for cleavage under milder acidic conditions, which can be beneficial if the peptidomimetic contains acid-sensitive functional groups.

Activation and Coupling of the Opc Scaffold

The carboxylic acid of the N-protected Opc monomer must be activated to facilitate efficient amide bond formation with the free amine of the resin-bound peptide chain. The choice of coupling reagent is critical to ensure high yields and minimize racemization.[6]

  • Uronium/Aminium-based Reagents: Reagents such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and commonly used in modern SPPS.[7] They react with the carboxylic acid to form a highly reactive activated ester, which then rapidly acylates the resin-bound amine. These reactions typically require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[6]

  • Carbodiimides: Diisopropylcarbodiimide (DIC) is another effective coupling agent, particularly when used in conjunction with an additive like ethyl cyano(hydroxyimino)acetate (Oxyma-B) to suppress racemization.[3][8]

The workflow for incorporating the Opc scaffold generally follows the standard Fmoc-based SPPS cycle, as illustrated in the diagram below.

SPPS_Workflow Resin Resin with free amine Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Start Wash1 DMF Wash Deprotection->Wash1 Coupling Opc Coupling (N-Fmoc-Opc-OH, HCTU, DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for subsequent amino acids Wash2->Repeat Elongate Chain Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Step Repeat->Deprotection Product Purified Peptidomimetic Cleavage->Product

Caption: General workflow for solid-phase synthesis of Opc-peptidomimetics.

Detailed Protocols and Methodologies

The following protocols provide a step-by-step guide for the synthesis of a model Opc-containing peptidomimetic. These should be considered as a starting point and may require optimization depending on the specific sequence.

Protocol 1: Synthesis of N-Fmoc-5-Oxopiperazine-2-carboxylic Acid

While N-Boc protected Opc has been reported, for seamless integration into Fmoc-SPPS, an N-Fmoc protected version is ideal. The synthesis can be adapted from known procedures for similar heterocyclic amino acids. A general approach involves the synthesis of the core 5-oxopiperazine-2-carboxylic acid, followed by N-Fmoc protection. A straightforward synthesis starting from L- or D-serine and ethyl glyoxylate has been reported for the N-Boc analogue, which can be adapted.[9][10]

Protocol 2: Solid-Phase Synthesis of an Opc-Peptidomimetic

This protocol outlines the manual synthesis of a generic peptidomimetic with the structure Ac-Ala-Opc-Leu-NH₂ on Rink Amide resin.

Materials and Reagents:

ReagentSupplierRecommended Grade
Rink Amide MBHA Resin (100-200 mesh)VariesSynthesis Grade
N,N-Dimethylformamide (DMF)VariesPeptide Synthesis Grade
PiperidineVariesACS Grade
Fmoc-Leu-OHVariesSynthesis Grade
N-Fmoc-5-Oxopiperazine-2-carboxylic acidSynthesized (Proto. 1)>95% Purity
Fmoc-Ala-OHVariesSynthesis Grade
HCTUVariesSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)VariesPeptide Synthesis Grade
Acetic AnhydrideVariesACS Grade
Dichloromethane (DCM)VariesACS Grade
Trifluoroacetic Acid (TFA)VariesACS Grade
Triisopropylsilane (TIS)VariesSynthesis Grade
Deionized WaterIn-house>18 MΩ·cm

Step-by-Step Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Place 100 mg of Rink Amide resin in a fritted syringe.

    • Swell the resin in 2 mL of DMF for 30 minutes.

    • Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.[5]

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Coupling of the First Amino Acid (Fmoc-Leu-OH):

    • In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in 1 mL of DMF.

    • Allow the activation to proceed for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Wash the resin with DMF (5 x 2 mL).

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Fmoc Deprotection:

    • Repeat step 1 to remove the Fmoc group from the leucine residue.

  • Coupling of N-Fmoc-5-Oxopiperazine-2-carboxylic Acid:

    • In a separate vial, dissolve N-Fmoc-5-Oxopiperazine-2-carboxylic acid (2 equivalents), HCTU (1.9 equivalents), and DIPEA (4 equivalents) in 1 mL of DMF.

    • Allow the activation to proceed for 2 minutes.

    • Add the activated Opc solution to the resin.

    • Agitate at room temperature for 2-4 hours. The bulkier nature of the Opc scaffold may require a longer coupling time.

    • Wash the resin with DMF (5 x 2 mL).

    • Perform a Kaiser test. If the test is positive, recouple using fresh reagents.

  • Fmoc Deprotection:

    • Repeat step 1 to remove the Fmoc group from the Opc residue.

  • Coupling of the Final Amino Acid (Fmoc-Ala-OH):

    • Repeat step 2 using Fmoc-Ala-OH.

  • N-terminal Acetylation:

    • Deprotect the Fmoc group from the final alanine residue as described in step 1.

    • Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in 2 mL of DMF.

    • Add the solution to the resin and agitate for 30 minutes.

    • Wash the resin with DMF (5 x 2 mL) and then with DCM (3 x 2 mL).

    • Dry the resin under vacuum for at least 1 hour.

Protocol 3: Cleavage and Deprotection

Safety Precaution: This procedure must be performed in a certified fume hood. TFA is highly corrosive.

Cleavage Cocktail:

ComponentVolume PercentagePurpose
Trifluoroacetic Acid (TFA)95%Cleaves peptide from resin, removes protecting groups
Triisopropylsilane (TIS)2.5%Cation scavenger, protects tryptophan
Deionized Water2.5%Cation scavenger, aids in precipitation
  • Cleavage Reaction:

    • Place the dried peptide-resin in a 10 mL round-bottom flask.

    • Add 2 mL of the cleavage cocktail to the resin.[11]

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin through a fritted funnel and collect the filtrate.

    • Wash the resin with an additional 1 mL of fresh TFA.

  • Peptide Precipitation and Purification:

    • Concentrate the combined filtrate under a gentle stream of nitrogen to about 0.5 mL.

    • Add the concentrated solution dropwise to 10 mL of ice-cold diethyl ether.

    • A white precipitate (the crude peptidomimetic) should form.

    • Centrifuge the mixture, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude product under vacuum.

    • Purify the crude peptidomimetic by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Troubleshooting and Expert Insights

  • Incomplete Coupling of Opc: The 5-Oxopiperazine-2-carboxylic acid is a sterically hindered amino acid analogue. If coupling is incomplete (as indicated by a positive Kaiser test), consider double coupling, increasing the coupling time, or switching to a more potent coupling reagent like HATU.

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is crucial.[11] If your sequence contains other sensitive residues (e.g., Cys, Met, Trp), the scavenger composition should be adjusted accordingly. For instance, ethanedithiol (EDT) can be added to protect cysteine residues.

  • Racemization: While modern coupling reagents are designed to minimize racemization, it can still be a concern, especially with hindered building blocks. Using a weaker base like sym-collidine instead of DIPEA can sometimes mitigate this issue, albeit at the cost of a slower reaction rate.[6]

Conclusion

The 5-Oxopiperazine-2-carboxylic acid scaffold offers a powerful tool for the design of conformationally constrained peptidomimetics with enhanced therapeutic potential. The solid-phase synthesis of these molecules is readily achievable by adapting standard Fmoc-SPPS protocols. By carefully selecting the appropriate resin, coupling reagents, and cleavage conditions, researchers can efficiently generate libraries of novel Opc-containing peptidomimetics for screening in various drug discovery programs. The protocols and insights provided herein serve as a robust foundation for the successful implementation of this versatile chemical technology.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Scott, W. L., et al. (2015). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. Available at: [Link]

  • Piarulli, U., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Journal of Organic Chemistry, 74(21), 8433-6. Available at: [Link]

  • Piarulli, U., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. ACS Publications. Available at: [Link]

  • Aapptec. Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Gong, Y.-D., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]

  • Gong, Y.-D., et al. (2021). Bioactive Δ5-2-oxopiperazines currently under the drug.
  • O'Sullivan, T. P., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Gong, Y.-D., et al. (2013). Synthesis and Library Construction of Privileged Tetra-Substituted Δ5-2-Oxopiperazine as β-Turn Structure Mimetics. ACS Publications. Available at: [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6605.
  • Zuckermann, R. N., et al. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org.
  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.
  • Abdildinova, A., et al. (2021).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available at: [Link]

  • Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Badawi, W., et al. (2023). General Synthesis of pyridazine derivatives (2 and 5a-c); Reagents and....
  • Offenhäusser, A., et al. (2023). Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces. MDPI.
  • Abadiei, A., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 534-542.
  • Kairys, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
  • O'Sullivan, T. P., et al. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.
  • Kairys, V., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. Available at: [Link]

Sources

Application Notes and Protocols: 5-Oxopiperazine-2-carboxylic Acid as a Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Constrained Scaffolds

In the landscape of modern drug discovery, the use of conformationally constrained scaffolds is a cornerstone strategy for developing potent and selective therapeutics.[1][2] Privileged scaffolds, which are molecular frameworks capable of interacting with multiple, unrelated biological targets, offer a significant advantage in library design.[2] The piperazine ring is a well-established privileged scaffold, found in a multitude of FDA-approved drugs, valued for its favorable physicochemical properties and synthetic tractability.[3] The derivative, 5-Oxopiperazine-2-carboxylic acid , further refines this concept by introducing a lactam moiety and a carboxylic acid handle, creating a rigidified dipeptide mimic.[4][5] This inherent rigidity reduces the entropic penalty upon binding to a target protein and projects appended substituents in well-defined vectors, making it an exceptional core for combinatorial library development.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 5-oxopiperazine-2-carboxylic acid scaffold for the construction of diverse chemical libraries. We will detail the rationale behind its use, protocols for its synthesis, and step-by-step methodologies for its derivatization in both solid-phase and solution-phase formats.

The 5-Oxopiperazine-2-carboxylic Acid Scaffold: A Privileged Framework

The 5-oxopiperazine-2-carboxylic acid core offers three primary points for diversification (R¹, R², and R³), enabling the systematic exploration of chemical space around a conformationally defined center. This makes it an ideal starting point for generating libraries aimed at targets like protein-protein interactions, where precise spatial orientation of pharmacophores is critical.

G cluster_scaffold 5-Oxopiperazine-2-carboxylic Acid Core cluster_library Resulting Combinatorial Library scaffold Core Scaffold (5-Oxopiperazine-2-carboxylic acid) R1 R¹ Diversification (N¹ Position) scaffold->R1 N-Alkylation Reductive Amination R2 R² Diversification (N⁴ Position) scaffold->R2 N-Acylation N-Arylation N-Alkylation R3 R³ Diversification (C²-Carboxylic Acid) scaffold->R3 Amide Coupling Esterification library Diverse Library of Constrained Peptidomimetics R1->library R2->library R3->library

Caption: Diversification points on the 5-oxopiperazine-2-carboxylic acid scaffold.

Synthesis of the Core Scaffold

A straightforward and scalable synthesis of enantiomerically pure (S)- or (R)-N-Boc-5-oxopiperazine-2-carboxylic acid can be achieved starting from commercially available L- or D-serine, respectively.[5][6][7] The following protocol is adapted from established literature procedures.

Protocol 1: Synthesis of (S)-N-Boc-5-Oxopiperazine-2-carboxylic Acid

Rationale: This multi-step synthesis involves the formation of an azido ester from serine, followed by a reduction and spontaneous cyclization to form the piperazinone ring. The final step involves hydrolysis of the ester and protection of the N1 nitrogen with a Boc group, rendering the scaffold ready for combinatorial derivatization.

Materials:

  • L-Serine methyl ester hydrochloride

  • Trifluoromethanesulfonyl azide (TfN₃)

  • Copper(II) sulfate (CuSO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl glyoxylate

  • Palladium on carbon (10% Pd/C)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane, Methanol, Ethyl acetate (EtOAc), Dichloromethane (DCM)

  • Hydrochloric acid (HCl), Potassium bisulfate (KHSO₄)

Procedure:

  • Azide Formation: Dissolve L-serine methyl ester hydrochloride in water and add methanol. Cool the solution to 0°C and add CuSO₄ followed by NaHCO₃. Add a solution of TfN₃ in DCM and stir vigorously at 0°C for 2-3 hours.

  • Michael Addition: To the reaction mixture, add ethyl glyoxylate and stir at room temperature for 16-24 hours.

  • Reductive Cyclization: Filter the reaction mixture and concentrate the filtrate. Dissolve the residue in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-18 hours. The azide is reduced to an amine, which undergoes spontaneous intramolecular cyclization.[6] Filter the reaction through Celite and concentrate to yield methyl 5-oxopiperazine-2-carboxylate.

  • Hydrolysis and Boc Protection: Dissolve the crude ester in a 1:1 mixture of dioxane and 1M NaOH. Cool to 0°C and add Boc₂O. Allow the reaction to warm to room temperature and stir for 10-12 hours.[6]

  • Work-up and Purification: Quench the reaction with water and wash the aqueous phase with EtOAc. Acidify the aqueous layer to pH 3 with a 1M KHSO₄ solution and extract multiple times with EtOAc. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound.

Combinatorial Library Synthesis Strategies

Both solid-phase and solution-phase parallel synthesis are powerful approaches for constructing libraries based on the 5-oxopiperazine-2-carboxylic acid scaffold. The choice of method depends on the desired library size, purification strategy, and available automation.

Strategy 1: Solid-Phase Synthesis (SPS)

Solid-phase synthesis offers significant advantages for creating large, diverse libraries by simplifying purification to simple washing steps.[1][8] The scaffold can be immobilized on a resin via its carboxylic acid, leaving the two nitrogen atoms free for sequential or orthogonal derivatization.

Sources

Application Notes and Protocols: Engineering Peptide Conformations with 5-Oxopiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Beta-turns are critical secondary structures that govern the bioactivity of numerous peptides and proteins, making them prime targets for therapeutic design. However, native peptides often suffer from poor metabolic stability and conformational flexibility, limiting their therapeutic potential. This guide provides a comprehensive overview and detailed protocols for utilizing 5-Oxopiperazine-2-carboxylic acid (Opc), a constrained dipeptide mimetic, to induce and stabilize Type II β-turn conformations in synthetic peptides. We will detail the synthesis of the Fmoc-protected Opc scaffold, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the analytical techniques required to verify the resulting conformation.

The Strategic Importance of the β-Turn

Peptide and protein function is dictated by their three-dimensional structure. Among the fundamental secondary structural motifs, the β-turn is ubiquitous, enabling the polypeptide chain to reverse direction abruptly.[1] This feature is essential for creating compact, globular protein architectures and is frequently found in the bioactive domains of peptide hormones, neurotransmitters, and enzyme inhibitors.[1][2]

The β-turn consists of four amino acid residues (designated i, i+1, i+2, and i+3), stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3.[1] The precise geometry of this turn, defined by the backbone dihedral angles (φ, ψ) of the central i+1 and i+2 residues, dictates its classification into several types, with Type I and Type II being the most common.

Unfortunately, linear peptides in solution often exist as a dynamic equilibrium of multiple conformations, with the bioactive β-turn being only transiently populated. This conformational flexibility can lead to reduced receptor affinity and susceptibility to proteolytic degradation. A proven strategy to overcome these limitations is the introduction of conformational constraints that "lock" the peptide into its bioactive fold.[3][4] This is the core principle of peptidomimetics.[3]

5-Oxopiperazine-2-carboxylic Acid: A Rigid Scaffold for Type II Turns

5-Oxopiperazine-2-carboxylic acid (Opc) is a cyclic, unnatural amino acid derivative that acts as a rigid dipeptide mimetic of the i+1 and i+2 residues of a β-turn. Its inherent conformational rigidity pre-organizes the peptide backbone, significantly lowering the entropic penalty of folding and stabilizing a well-defined turn structure. Specifically, the (R)-enantiomer of the Opc scaffold has been shown to effectively induce a Type II β-turn conformation.[4][5] Incorporating this building block into a peptide sequence offers a powerful method to enhance biological activity, improve metabolic stability, and increase receptor selectivity.

Synthesis of the Key Building Block: Fmoc-(S)-5-Oxopiperazine-2-carboxylic Acid

Successful incorporation into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) requires the Opc scaffold to be appropriately protected. The following protocol outlines a robust, multi-step synthesis of Fmoc-(S)-5-oxopiperazine-2-carboxylic acid starting from L-Serine.

Causality in the Synthetic Pathway

This synthesis relies on an orthogonal protection strategy. The final Fmoc group is intended for removal during SPPS with a mild base (piperidine), while the core lactam structure remains stable. The synthesis begins with readily available L-serine, establishing the desired (S)-stereochemistry at the C2 position from the outset. Key transformations include a reductive amination to form the piperazine precursor, an azide displacement, and a final hydrogenation/cyclization cascade.

cluster_synthesis Synthesis Workflow Start L-Serine Methyl Ester Step1 Reductive Amination (Ethyl Glyoxylate) Start->Step1 Intermediate1 Secondary Amine Adduct Step1->Intermediate1 Step2 Azide Introduction (DPPA, DBU) Intermediate1->Step2 Intermediate2 Azido Ester Step2->Intermediate2 Step3 Hydrogenation & Cyclization (H2, Pd/C) Intermediate2->Step3 Intermediate3 Methyl 5-oxopiperazine-2-carboxylate Step3->Intermediate3 Step4 Fmoc Protection (Fmoc-OSu) Intermediate3->Step4 Intermediate4 Fmoc-Protected Ester Step4->Intermediate4 Step5 Ester Hydrolysis (LiOH) Intermediate4->Step5 End Fmoc-(S)-5-oxopiperazine-2-carboxylic acid Step5->End

Caption: Workflow for Fmoc-(S)-Opc-OH Synthesis.

Protocol 2.1: Synthesis of Fmoc-(S)-5-Oxopiperazine-2-carboxylic Acid

This protocol is adapted from the synthesis of the Boc-protected analog and employs standard Fmoc protection chemistry.[4][5]

Step 1: Reductive Amination

  • Dissolve L-Serine methyl ester hydrochloride (1.0 eq) in methanol.

  • Add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

  • Add a solution of ethyl glyoxylate (1.1 eq, 50% in toluene) followed by sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated in vacuo to yield the crude secondary amine adduct.

Step 2: Azide Introduction

  • Dissolve the crude adduct from Step 1 in anhydrous THF and cool to 0 °C.

  • Add diphenylphosphoryl azide (DPPA, 1.2 eq) followed by the dropwise addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Dilute with ethyl acetate and wash sequentially with 1M HCl and brine. Dry the organic phase and concentrate. Purify by flash chromatography to obtain the azido ester.

Step 3: Catalytic Hydrogenation and Cyclization

  • Dissolve the azido ester (1.0 eq) in methanol.

  • Add Palladium on carbon (10% Pd/C, 0.1 eq).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 16 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield methyl (S)-5-oxopiperazine-2-carboxylate, which is often used directly in the next step.

Step 4: Fmoc Protection

  • Dissolve the crude product from Step 3 in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃.

  • Cool to 0 °C and add 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.1 eq).

  • Stir at 0 °C for 1 hour, then at room temperature for 12 hours.

  • Dilute with water and wash with diethyl ether. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. Dry and concentrate to yield the Fmoc-protected ester.

Step 5: Saponification

  • Dissolve the Fmoc-protected ester in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate. Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo. The resulting solid is the target compound, Fmoc-(S)-5-oxopiperazine-2-carboxylic acid. Verify by ¹H NMR and Mass Spectrometry.

Peptide Synthesis and Purification

The Fmoc-protected Opc scaffold can be readily incorporated into peptides using standard automated or manual Fmoc-SPPS protocols.[6][7][8] Due to the constrained nature of the building block, optimized coupling conditions are recommended to ensure high efficiency.

cluster_spps Fmoc-SPPS Workflow Resin Resin Swelling (e.g., Rink Amide in DMF) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Cycle Repeat Steps (Deprotection -> Coupling) Wash2->Cycle Cycle->Deprotection1 Opc_Coupling Opc Scaffold Coupling (Fmoc-Opc-OH, HATU/HCTU, DIPEA) Cycle->Opc_Coupling At desired position Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection End of sequence Opc_Coupling->Wash2 Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: General workflow for peptide synthesis incorporating the Opc scaffold.

Protocol 3.1: Incorporation of Fmoc-Opc-OH via SPPS

Materials:

  • Resin: Rink Amide resin for C-terminal amides or Wang/2-CTC resin for C-terminal acids.[6]

  • Solvents: High-purity, amine-free Dimethylformamide (DMF).

  • Deprotection Solution: 20% Piperidine in DMF.[8][9]

  • Coupling Reagents: HATU or HCTU are recommended for coupling the sterically hindered Opc scaffold.[6][10]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[7]

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.[7]

  • Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove residual piperidine and byproducts.

  • Scaffold Coupling:

    • In a separate vial, pre-activate the Fmoc-(S)-5-oxopiperazine-2-carboxylic acid (3-4 eq. relative to resin loading) with HATU or HCTU (2.9 eq.) in DMF.

    • Add DIPEA (6-8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Monitor coupling completion with a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-5 for all subsequent standard amino acids. For standard amino acids, coupling reagents like HBTU can be used with shorter coupling times (30-60 minutes).[6]

  • Final Cleavage: After the final Fmoc deprotection, wash the resin extensively with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[7]

  • Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Lyophilization: Dry the crude peptide pellet under vacuum and lyophilize from a water/acetonitrile mixture.

Protocol 3.2: Peptide Purification by RP-HPLC

The crude peptide must be purified to remove deletion sequences and byproducts from the synthesis and cleavage steps.[6][11]

ParameterRecommended SettingRationale
HPLC System Preparative RP-HPLCAllows for separation of milligram to gram quantities of peptide.
Column C18 silica, 5-10 µm, 100-300 ÅC18 is the standard stationary phase for peptide purification, separating based on hydrophobicity.[6]
Mobile Phase A 0.1% TFA in WaterThe aqueous phase. TFA acts as an ion-pairing agent to improve peak shape.[11]
Mobile Phase B 0.1% TFA in AcetonitrileThe organic phase used to elute the peptide.
Gradient 5-65% B over 30-60 minA typical starting gradient. This should be optimized based on the hydrophobicity of the specific peptide.
Detection UV at 214-220 nmWavelengths where the peptide backbone amide bond absorbs strongly.[6]
Fraction Collection Collect peaks and analyze purity by analytical HPLC and MS.Pool fractions with >95% purity for lyophilization.

Conformational Analysis: Verifying the β-Turn

Once the purified peptide is obtained, its secondary structure must be characterized to confirm that the Opc scaffold has successfully induced the desired β-turn conformation. The two primary techniques for this analysis in solution are Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

NMR Spectroscopy: Unveiling Atomic-Level Structure

NMR spectroscopy provides detailed structural information at the atomic level.[12][13][14] For β-turn analysis, a combination of 1D and 2D NMR experiments is essential.

Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O 9:1) to a concentration of 1-5 mM.[10]

Key NMR Experiments:

  • 1D ¹H NMR: Provides an initial overview of the peptide's folding. A well-folded peptide will exhibit good chemical shift dispersion, particularly in the amide proton region (6.5-9.5 ppm).

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid's spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: This is the most critical experiment for determining conformation. It identifies protons that are close in space (<5 Å), regardless of their position in the sequence.[15] For medium-sized peptides, ROESY is often preferred to avoid zero-crossing issues.[16]

Interpreting NMR Data for a Type II β-Turn: A Type II β-turn induced by an (R)-Opc scaffold will exhibit a characteristic pattern of NOE cross-peaks.

Key Diagnostic NOEDistance (Å)Expected IntensitySignificance
Hα(i) - NH(i+1) ~2.8StrongStandard sequential connectivity.
NH(i+1) - NH(i+2) ~2.7StrongStandard sequential connectivity.
Hα(i+1) - NH(i+2) ~3.4Weak to MediumConsistent with φ ≈ -60° for residue i+1.
Hα(i+2) - NH(i+3) ~2.2 Strong Hallmark of a Type II turn , consistent with φ ≈ 80° for residue i+2.[17]
NH(i) - NH(i+1) ~4.4Weak / AbsentDistinguishes from helical structures.

In this context, the Opc scaffold represents residues i+1 and i+2.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for determining the overall secondary structure content of a peptide in solution.[18][19] Different secondary structures produce distinct CD spectra in the far-UV region (190-250 nm).[20]

Sample Preparation:

  • Use a high-purity peptide sample (>95%).[2]

  • Concentration: 0.1 - 0.2 mg/mL.

  • Buffer: Use a buffer that does not have high absorbance in the far-UV, such as a phosphate buffer (10-20 mM, pH 7.0).[19]

  • Cuvette: Use a quartz cuvette with a short path length (e.g., 0.1 cm).

Characteristic CD Spectra for β-Turns: The CD spectrum of a peptide containing a significant β-turn population will differ markedly from that of an α-helix or a random coil. While various β-turn types have distinct spectra, a Type II β-turn typically shows:

  • A strong negative band around 225-230 nm .

  • A strong positive band around 200-205 nm .

Secondary StructurePositive Maxima (nm)Negative Minima (nm)
α-Helix ~192~208, ~222
β-Sheet ~195-200~215-220
Type II β-Turn ~200-205 ~225-230
Random Coil ~212~198

Data represents typical values and can shift based on sequence and solvent.[17][18][21][22]

The raw CD data (in millidegrees) should be converted to Molar Residue Ellipticity [θ] for standardized comparison using the following formula:

[θ] = (millidegrees × Mean Residue Weight) / (10 × pathlength in cm × concentration in mg/mL)

Application Example: Enhancing Bioactivity

The incorporation of the 5-oxopiperazine-2-carboxylic acid scaffold has been explored in the design of various bioactive peptide analogs. For instance, in the development of mimetics for Leu-enkephalin, a native opioid peptide, piperazinone scaffolds were synthesized on solid phase to constrain the peptide backbone.[1] Such constraints are crucial for mimicking the receptor-bound conformation, potentially leading to analogs with increased potency and selectivity for opioid receptors. While the original study used a different piperazinone, the principle demonstrates the utility of this scaffold class in drug discovery. The protocols outlined in this guide provide the tools necessary to apply the Opc scaffold to new therapeutic targets, enabling the rational design of potent and stable peptidomimetics.

References

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • MDPI. (2021). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 26(11), 3326. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • DeGrado, W. F., & Golebiowski, A. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Combinatorial Science, 1(5), 383-387. [Link]

  • Yokoi, H., & Kinoshita, T. (2012). Strategy for Designing Self-Assembling Peptides to Prepare Transparent Nanofiber Hydrogel at Neutral pH. Biomacromolecules, 13(5), 1514-1520. [Link]

  • Zerbe, O., & Bader, R. Peptide/Protein NMR. University of Zurich. [Link]

  • Kim, T. H., et al. (2014). Bioactive small molecules with a Δ5-2-oxopiperazine moiety. MedChemComm, 5, 1137-1146. [Link]

  • An, O. (2007). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. [Link]

  • Shen, Y., & Bax, A. (2012). Identification of helix capping and β-turn motifs from NMR chemical shifts. Journal of Biomolecular NMR, 52(3), 211-232. [Link]

  • Sarsenova, M., et al. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules, 26(16), 4878. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

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  • Schroeder, C. I., & Rosengren, K. J. (2020). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Springer Nature Experiments. [Link]

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  • Powers, J. P., & Fawcett, J. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

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Application of 5-Oxopiperazine-2-carboxylic Acid in Drug Design and Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Constrained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced potency, selectivity, and pharmacokinetic properties is relentless. Peptides, while serving as excellent starting points due to their high affinity and specificity for biological targets, are often hampered by poor metabolic stability and low oral bioavailability. This has led to the ascendancy of peptidomimetics—small molecules that mimic the structure and function of peptides but possess improved drug-like properties.[1][2]

The 5-oxopiperazine-2-carboxylic acid core represents a "privileged scaffold" in this domain.[3] Its rigid, cyclic structure serves as a conformational constraint, locking a portion of a molecule into a specific three-dimensional orientation. This pre-organization can significantly reduce the entropic penalty of binding to a target protein, leading to higher affinity. Furthermore, the piperazine ring is a common motif in many approved drugs, recognized for its ability to impart favorable physicochemical properties.[3][4]

This guide provides an in-depth exploration of the application of 5-oxopiperazine-2-carboxylic acid in drug design. We will delve into its synthesis, its role as a peptidomimetic scaffold for inducing specific secondary structures like β-turns, and its utility in the design of targeted therapeutics such as enzyme inhibitors and receptor antagonists.[5][6] Detailed, field-proven protocols for synthesis, peptide incorporation, and relevant biological assays are provided to empower researchers to leverage this versatile scaffold in their drug discovery programs.

Core Scaffold: Synthesis and Chemical Properties

The asymmetric synthesis of the 5-oxopiperazine-2-carboxylic acid scaffold is crucial for its application in chiral drug candidates. A reliable and scalable synthesis starting from readily available chiral precursors like L- or D-serine has been established.[5][7]

Rationale for Synthetic Strategy

The synthetic approach outlined below is a multi-step process that builds the piperazine ring system from an acyclic amino acid precursor. The choice of reagents and reaction sequence is guided by the following principles:

  • Stereochemical Integrity: The synthesis starts with a chiral amino acid (L- or D-serine) to ensure the final product has a defined stereochemistry at the C2 position, which is critical for specific interactions with biological targets.

  • Orthogonal Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group for the nitrogen atom is a strategic choice. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for selective deprotection and further modification of the piperazine nitrogen.[8]

  • Stepwise Ring Formation: The piperazine ring is constructed through a sequence of N-alkylation, conversion of a hydroxyl group to a leaving group (via an azide), and subsequent intramolecular cyclization. This stepwise approach allows for better control over the reaction and purification of intermediates.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid start L-Serine Methyl Ester HCl step1 N-Alkylation with Ethyl Glyoxylate start->step1 step2 Mitsunobu Reaction (Hydroxyl to Azide) step1->step2 step3 Azide Reduction & Intramolecular Cyclization step2->step3 step4 N-Boc Protection step3->step4 step5 Saponification (Ester Hydrolysis) step4->step5 end_product N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid step5->end_product

Caption: Synthetic workflow for N-Boc-(S)-5-Oxopiperazine-2-carboxylic acid.

Detailed Protocol 1: Synthesis of N-Boc-(S)-5-Oxopiperazine-2-carboxylic Acid

This protocol is adapted from the literature and provides a comprehensive, step-by-step guide for the synthesis of the title compound.[5][7]

Materials:

  • L-Serine methyl ester hydrochloride

  • Ethyl glyoxylate (50% in toluene)

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Hydrazoic acid (HN₃) in toluene

  • Dioxane

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium hydrogen sulfate (KHSO₄)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium sulfate (Na₂SO₄)

Step 1: N-Alkylation of L-Serine Methyl Ester

  • To a solution of L-serine methyl ester hydrochloride (1.0 eq) in methanol, add ethyl glyoxylate (1.2 eq) and a catalytic amount of 10% Pd/C.

  • Pressurize the reaction vessel with hydrogen gas (1 atm, balloon) and stir vigorously at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product, which can be used in the next step without further purification.

Step 2: Conversion of Hydroxyl to Azide (Mitsunobu Reaction)

  • Dissolve the crude product from Step 1 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

  • After 15 minutes, add a solution of hydrazoic acid in toluene (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the azide intermediate.

Step 3: Azide Reduction and Intramolecular Cyclization

  • Dissolve the azide intermediate (1.0 eq) in methanol and add a catalytic amount of 10% Pd/C.

  • Pressurize the reaction vessel with hydrogen gas (1 atm, balloon) and stir vigorously at room temperature for 4-6 hours. The reduction of the azide to an amine is followed by spontaneous intramolecular cyclization.

  • Monitor the reaction by TLC or LC-MS.

  • Filter the reaction mixture through Celite, wash with methanol, and concentrate the filtrate to obtain the crude methyl 5-oxopiperazine-2-carboxylate.

Step 4 & 5: One-Pot N-Boc Protection and Saponification

  • Dissolve the crude cyclized product from Step 3 (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH.

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (2.0 eq).

  • Remove the ice bath after 15 minutes and stir the reaction at room temperature for 10-12 hours. This step simultaneously protects the piperazine nitrogen and hydrolyzes the methyl ester.

  • Quench the reaction with water and wash the aqueous phase with ethyl acetate to remove any non-polar impurities.

  • Acidify the aqueous solution to pH 3 with a 1 M solution of KHSO₄.

  • Extract the acidic aqueous phase with ethyl acetate (5x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, N-Boc-(S)-5-oxopiperazine-2-carboxylic acid, typically as a white solid.[9]

Characterization:

The final product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.[10]

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Optical Rotation: To confirm the stereochemical integrity.

Compound Molecular Formula Molecular Weight Typical Appearance
N-Boc-(S)-5-oxopiperazine-2-carboxylic acidC₁₀H₁₆N₂O₅244.24White solid

Application in Peptidomimetic Design

The rigid 5-oxopiperazine-2-carboxylic acid scaffold is an excellent tool for mimicking secondary structures of peptides, particularly β-turns.[5][6] β-turns are crucial for molecular recognition events, including protein-protein interactions and peptide-receptor binding.

Diagram: Mimicking a β-Turn

G cluster_0 β-Turn in a Peptide cluster_1 5-Oxopiperazine-2-carboxylic acid Scaffold i Residue i i+1 Residue i+1 i->i+1 i+3 Residue i+3 i->i+3 H-bond scaffold Scaffold mimics residues i+1 and i+2 i->scaffold Incorporation i+2 Residue i+2 i+1->i+2 i+2->i+3 scaffold->i+3

Caption: The 5-oxopiperazine-2-carboxylic acid scaffold can replace two amino acid residues to mimic a β-turn.

By incorporating this scaffold into a peptide sequence, the molecule is forced to adopt a turn-like conformation, which can be beneficial for binding to a target. The stereochemistry at the C2 position of the scaffold ((S) or (R)) influences the type of β-turn that is favored.[5][6]

Protocol 2: Solution-Phase Peptide Coupling

This protocol describes the coupling of N-Boc-(S)-5-oxopiperazine-2-carboxylic acid to the N-terminus of a peptide ester in solution.

Materials:

  • N-Boc-(S)-5-oxopiperazine-2-carboxylic acid (1.0 eq)

  • Peptide methyl ester hydrochloride (e.g., H-Gly-Leu-OMe·HCl) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[11]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Rationale for Reagent Choice:

  • HATU: This is a highly efficient uronium-based coupling reagent that promotes rapid amide bond formation with low rates of racemization. It is particularly effective for coupling sterically hindered or conformationally constrained amino acids.[12]

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of the peptide ester and to facilitate the activation of the carboxylic acid by HATU.

Procedure:

  • Dissolve N-Boc-(S)-5-oxopiperazine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under an inert atmosphere.

  • In a separate flask, dissolve the peptide methyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq).

  • Add the activated carboxylic acid solution to the peptide ester solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired peptidomimetic.

Protocol 3: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the scaffold into a peptide sequence on a solid support using Fmoc chemistry.[8][13]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N-Boc-(S)-5-oxopiperazine-2-carboxylic acid (3.0 eq)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)

  • HOBt (Hydroxybenzotriazole) (3.0 eq)

  • DIPEA (6.0 eq)

  • DMF

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure (for one coupling cycle):

  • Resin Swelling: Swell the Fmoc-protected resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling: a. In a separate vial, pre-activate the N-Boc-(S)-5-oxopiperazine-2-carboxylic acid (3.0 eq) with HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 2-4 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test (should be negative, indicating the absence of free primary amines).

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Continue with Fmoc deprotection and coupling of the next amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Case Study: Design of Serine Protease and PAR1 Inhibitors

The 5-oxopiperazine-2-carboxylic acid scaffold can be strategically employed in the design of enzyme inhibitors and receptor antagonists. The constrained conformation can orient key pharmacophoric groups for optimal interaction with the target's binding site.

Serine Protease Inhibitors

Many serine protease inhibitors feature a piperazine or related heterocyclic core. By incorporating the 5-oxopiperazine-2-carboxylic acid scaffold, it is possible to mimic the peptide backbone of the natural substrate, while introducing non-natural side chains to enhance binding affinity and selectivity.

Protocol 4: Fluorogenic Serine Protease Inhibition Assay

This protocol describes a general method for screening compounds containing the 5-oxopiperazine-2-carboxylic acid scaffold for inhibitory activity against a serine protease.[14][15]

Materials:

  • Serine protease of interest (e.g., Thrombin, Trypsin)

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)[16]

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well black microplate, add the diluted test compounds. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the serine protease to all wells except the negative control.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protease-Activated Receptor 1 (PAR1) Antagonists

PAR1 is a G-protein coupled receptor activated by thrombin and is a key target for antiplatelet therapies.[17] The approved drug Vorapaxar is a PAR1 antagonist.[5][18] The 5-oxopiperazine-2-carboxylic acid scaffold can be used to develop novel PAR1 antagonists by presenting appropriate aromatic and basic groups that mimic the binding interactions of known ligands.

Protocol 5: Fluorescence Polarization (FP) Competition Binding Assay for PAR1

This protocol describes a method to determine the binding affinity of a test compound to PAR1 by measuring its ability to displace a fluorescently labeled ligand.[4][19]

Materials:

  • Cell membranes expressing PAR1

  • Fluorescently labeled PAR1 ligand (tracer)

  • Test compounds

  • Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a 96-well black microplate, add the assay buffer, the fluorescent tracer at a fixed concentration (typically at or below its K_d), and the serially diluted test compounds.

  • Add the PAR1-expressing cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium, protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be used to calculate the binding affinity (K_i) of the test compound.

Conformational Analysis by 2D NMR

Understanding the three-dimensional structure of peptidomimetics containing the 5-oxopiperazine-2-carboxylic acid scaffold is crucial for structure-activity relationship (SAR) studies. 2D NMR spectroscopy is a powerful tool for this purpose.[20][21]

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign spin systems within individual residues.

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, useful for identifying amino acid types.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing distance restraints that are essential for 3D structure calculation.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds, aiding in the assignment of quaternary carbons and confirming connectivity.

By combining the distance and dihedral angle restraints derived from these NMR experiments with molecular modeling, a detailed picture of the solution conformation of the peptidomimetic can be generated.

Conclusion

The 5-oxopiperazine-2-carboxylic acid scaffold is a valuable and versatile building block in modern drug discovery. Its ability to act as a conformational constraint, mimicking key peptide secondary structures, makes it a powerful tool for the design of potent and selective therapeutic agents. The synthetic and analytical protocols provided in this guide offer a comprehensive resource for researchers aiming to harness the potential of this privileged scaffold in their own drug design and discovery efforts. With a solid understanding of its synthesis, incorporation into peptidomimetics, and evaluation in relevant biological assays, the 5-oxopiperazine-2-carboxylic acid core will undoubtedly continue to contribute to the development of next-generation therapeutics.

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Application Note: Unraveling the Structural Dynamics of Peptides Containing 5-Oxopiperazine-2-carboxylic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of constrained scaffolds into peptides is a cornerstone of modern peptidomimetic design, offering enhanced proteolytic stability, receptor affinity, and bioavailability. 5-Oxopiperazine-2-carboxylic acid (Opc), a cyclic dipeptide mimic, provides a rigidifying element that can induce specific secondary structures such as β-turns.[1][2][3] However, the unique stereochemical features of the Opc ring, including the presence of a tertiary amide bond, introduce significant conformational complexity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed atomic-level structural characterization of these modified peptides in solution.[4][5] This application note provides a comprehensive guide to the NMR analysis of Opc-containing peptides, detailing experimental protocols and data interpretation strategies to elucidate their three-dimensional structure and dynamic behavior.

Introduction: The Significance of 5-Oxopiperazine-2-carboxylic Acid in Peptidomimetics

5-Oxopiperazine-2-carboxylic acid (Opc) serves as a versatile building block in medicinal chemistry, primarily utilized as a dipeptide isostere to constrain peptide backbones.[3][6] Its rigid structure helps to pre-organize the peptide into a bioactive conformation, which can lead to improved binding affinity and selectivity for biological targets.[7] The Opc scaffold can be synthesized with various substituents, allowing for the creation of diverse chemical libraries for drug discovery.[1] A key structural feature of Opc-containing peptides is the tertiary amide bond within the piperazine ring, which can exist in either a cis or trans conformation. The equilibrium between these two isomers can significantly influence the overall peptide structure and its biological activity.[8][9] A thorough understanding of the conformational landscape, including the puckering of the piperazine ring and the cis/trans isomeric ratio, is therefore critical for rational drug design.[10][11]

Foundational Principles of NMR Analysis for Opc-Containing Peptides

The conformational analysis of Opc-containing peptides relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides specific and complementary information to build a comprehensive 3D structural model.

  • ¹H NMR: The 1D proton spectrum is the starting point for any NMR analysis. It provides initial information on sample purity and the presence of conformational isomers.[12] The chemical shifts of amide protons are sensitive to their involvement in hydrogen bonds, a key feature of stable secondary structures.[4]

  • ¹³C NMR: The carbon spectrum, particularly the chemical shifts of the carbonyl and α-carbons, is highly sensitive to the local peptide conformation.[12] Differences in ¹³C chemical shifts between the cis and trans isomers of the Opc tertiary amide bond can be used to quantify their relative populations.[13][14]

  • 2D NMR Techniques: A combination of 2D NMR experiments is essential for the complete assignment of proton and carbon resonances and for obtaining structural restraints.[12]

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily within the same amino acid residue, by revealing ³J(H,H) correlations.[12]

    • TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to the entire spin system of an amino acid residue, from the amide proton to the side chain protons.[15]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon resonances.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing amino acid residues and confirming the overall peptide structure.[16]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity (< 5 Å), providing the distance restraints necessary for 3D structure calculation.[17][18] ROESY is often preferred for peptides of this size as it avoids the issue of zero-crossing NOEs.[18]

Experimental Protocols

Sample Preparation
  • Dissolve the Peptide: Accurately weigh 1-5 mg of the lyophilized Opc-containing peptide. Dissolve the peptide in a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1) to a final concentration of 1-5 mM. The choice of solvent should mimic the environment for which structural information is desired.

  • Solvent Considerations: For experiments in H₂O/D₂O, water suppression techniques will be necessary to attenuate the strong water signal. DMSO-d₆ is often a good choice as it solubilizes a wide range of peptides and allows for the observation of exchangeable amide protons.

  • Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

  • Degassing (for NOESY/ROESY): For quantitative NOE measurements, it is important to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be achieved by several freeze-pump-thaw cycles.[18]

NMR Data Acquisition

The following is a recommended suite of experiments for the comprehensive analysis of an Opc-containing peptide. All experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.

Experiment Purpose Key Parameters
1D ¹H Assess sample purity, concentration, and conformational heterogeneity.Sufficient number of scans for good signal-to-noise.
1D ¹³C Identify carbon signals and their multiplicities (with DEPT).Proton decoupled.
2D ¹H-¹H COSY Establish ¹H-¹H scalar coupling networks within residues.Spectral width optimized for proton region.
2D ¹H-¹H TOCSY Assign all protons within an amino acid spin system.Mixing time of 60-80 ms.
2D ¹H-¹³C HSQC Correlate directly bonded protons and carbons for ¹³C assignment.Optimized for one-bond ¹J(C,H) coupling constant (~145 Hz).
2D ¹H-¹³C HMBC Identify long-range ¹H-¹³C correlations for sequential assignment.Optimized for long-range ⁿJ(C,H) coupling constants (4-10 Hz).
2D ¹H-¹H ROESY Determine through-space proton proximities for conformational analysis.Mixing time of 200-400 ms.

Data Processing and Structural Analysis Workflow

The following diagram illustrates the workflow for processing NMR data and elucidating the 3D structure of an Opc-containing peptide.

G cluster_0 Data Acquisition cluster_1 Data Processing & Assignment cluster_2 Structure Calculation cluster_3 Structure Validation & Analysis A 1D ¹H, ¹³C 2D COSY, TOCSY, HSQC, HMBC, ROESY B Fourier Transform, Phasing, Baseline Correction A->B Process Raw Data C Resonance Assignment using COSY, TOCSY, HSQC, HMBC B->C Assign Resonances D Identification of cis/trans Isomers C->D Analyze Isomers E NOE/ROE Cross-peak Integration & Distance Restraint Generation C->E Identify NOEs/ROEs F Dihedral Angle Restraints (from J-couplings, optional) C->F Measure J-couplings G Structure Calculation using CYANA, CNS, or similar software E->G F->G H Ensemble of Structures G->H Generate Structures I Structural Statistics & Validation (e.g., Ramachandran plot) H->I Validate Ensemble J Conformational Analysis of Opc Ring & Peptide Backbone I->J Detailed Analysis

Sources

Application Note: HPLC Purification Strategies for 5-Oxopiperazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed methodologies for the purification of 5-oxopiperazine-2-carboxylic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). These heterocyclic compounds are significant building blocks in medicinal chemistry, often serving as constrained scaffolds in peptidomimetics and other drug candidates. Their inherent polarity and potential for chirality present unique challenges for purification. This guide outlines three distinct, robust protocols tailored for achiral purification via Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC), as well as a dedicated method for chiral separation of enantiomers. The causalities behind method development choices, from stationary phase selection to mobile phase optimization, are explained to empower researchers in adapting these protocols to their specific derivatives.

Introduction: The Purification Challenge

5-Oxopiperazine-2-carboxylic acid derivatives are characterized by their polar nature, stemming from the carboxylic acid moiety, the amide bond within the piperazine ring, and potentially other polar functional groups. This high polarity often leads to poor retention on traditional non-polar stationary phases like standard C18 columns, causing the compound of interest to elute in the solvent front along with other polar impurities.[1][2] Furthermore, the chiral center at the 2-position of the piperazine ring necessitates enantioselective chromatography for the separation of stereoisomers, which is critical as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3]

The successful purification of these molecules is paramount for accurate biological evaluation and drug development. This note addresses these challenges by providing comprehensive, field-proven HPLC protocols.

Physicochemical Properties & Detection

A thorough understanding of the analyte's properties is the foundation of any successful purification strategy.

  • Polarity & Solubility: The carboxylic acid group (pKa typically 2-4) and the amide functionality make these compounds highly polar and generally soluble in aqueous media and polar organic solvents like methanol or acetonitrile.

  • UV Absorbance: The core 5-oxopiperazine-2-carboxylic acid structure lacks a strong chromophore. Consequently, UV detection can be challenging and may require monitoring at low wavelengths (e.g., < 220 nm).[4] For derivatives containing aromatic moieties, UV detection becomes more straightforward. If sensitivity is an issue for trace analysis, derivatization with a UV-active agent can be considered, though it is often avoided in preparative work to maintain the integrity of the target molecule.[4]

HPLC Method Development Workflow

The development of a robust purification method is a systematic process. The following workflow illustrates the key decision points and optimization steps.

HPLC_Method_Development Start Define Purification Goal (Achiral vs. Chiral, Purity) Analyte Characterize Analyte (Polarity, pKa, UV) Start->Analyte Mode_Selection Select HPLC Mode Analyte->Mode_Selection RP_HPLC Reversed-Phase HPLC (General Purpose) Mode_Selection->RP_HPLC Achiral HILIC HILIC (Highly Polar Analytes) Mode_Selection->HILIC Achiral & Very Polar Chiral_HPLC Chiral HPLC (Enantiomer Separation) Mode_Selection->Chiral_HPLC Chiral Column_Screen Screen Columns (e.g., Polar-Endcapped C18, Amide, CSP) RP_HPLC->Column_Screen HILIC->Column_Screen Chiral_HPLC->Column_Screen Mobile_Phase_Opt Optimize Mobile Phase (pH, Organic Solvent, Additives) Column_Screen->Mobile_Phase_Opt Gradient_Dev Develop Gradient Mobile_Phase_Opt->Gradient_Dev Scale_Up Scale-Up to Preparative Gradient_Dev->Scale_Up Final_Method Final Purification Protocol Scale_Up->Final_Method

Caption: Workflow for HPLC Method Development.

Protocol 1: Achiral Purification with Reversed-Phase HPLC

This protocol is designed for general-purpose purification of moderately polar 5-oxopiperazine-2-carboxylic acid derivatives. The key to success is using a stationary phase that is stable in highly aqueous mobile phases and provides sufficient retention for polar analytes.

Rationale: Standard C18 phases can undergo "phase collapse" in high water content mobile phases, leading to irreproducible retention times.[5] Polar-endcapped or polar-embedded C18 or C8 columns are designed to prevent this and offer alternative selectivity for polar compounds. The mobile phase is acidified to suppress the ionization of the carboxylic acid, thereby increasing its hydrophobicity and retention on the reversed-phase column.[6]

Step-by-Step Methodology:
  • Column Selection: Choose a reversed-phase column suitable for polar analytes (e.g., a polar-endcapped C18 or a phenyl-hexyl column).

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 5-10 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (analytical); 20 mL/min (preparative).

    • Detection: UV at 210 nm or a wavelength appropriate for the derivative's chromophore.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL (analytical); 1-5 mL (preparative, depending on column size and loading capacity).

  • Gradient Elution:

    • Run a scouting gradient on an analytical scale first to determine the retention time of the target compound.

    • Optimize the gradient to ensure adequate separation from impurities.

  • Fraction Collection: Collect fractions corresponding to the target peak.

  • Post-Purification: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).

ParameterAnalytical ScalePreparative Scale
Column Polar-Endcapped C18, 4.6 x 150 mm, 5 µmPolar-Endcapped C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile in Water0.1% Acetonitrile in Water
Gradient 5-50% B over 20 min5-50% B over 20 min (or optimized)
Flow Rate 1.0 mL/min20 mL/min
Detection UV @ 210 nmUV @ 210 nm
Temperature 30 °C30 °C

Protocol 2: Achiral Purification with HILIC

For highly polar derivatives that show insufficient retention even on polar-functionalized RP columns, HILIC is the recommended alternative.

Rationale: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high organic solvent content. A water-rich layer is adsorbed onto the stationary phase, and polar analytes are retained by partitioning into this layer. Elution is achieved by increasing the water content in the mobile phase.[7] This provides an orthogonal separation mechanism to RP-HPLC and is ideal for retaining very polar compounds.[2][8]

Step-by-Step Methodology:
  • Column Selection: Choose a HILIC column (e.g., Amide or Zwitterionic phase).

  • Sample Preparation: Dissolve the crude sample in a high organic solvent mixture that matches the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water) to avoid peak distortion.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Mobile Phase B: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (analytical).

    • Detection: UV at 210 nm and/or Mass Spectrometry (MS).

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL (analytical).

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A (e.g., 95%).

    • Increase the percentage of Mobile Phase B to elute the compounds.

    • Crucial: Ensure sufficient column equilibration time between runs, as HILIC columns can take longer to equilibrate than RP columns.[1]

  • Fraction Collection & Post-Purification: As described in Protocol 1.

ParameterAnalytical Scale
Column Amide Phase, 4.6 x 150 mm, 3 µm
Mobile Phase A 90% ACN, 10mM NH4-formate, 0.1% FA
Mobile Phase B 90% Water, 10mM NH4-formate, 0.1% FA
Gradient 5-40% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 210 nm / MS
Temperature 40 °C

Protocol 3: Chiral Separation of Enantiomers

This protocol is essential for isolating individual enantiomers of 5-oxopiperazine-2-carboxylic acid derivatives.

Rationale: Chiral separation is achieved by using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[9] Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds, including piperazine derivatives.[3]

Step-by-Step Methodology:
  • Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak® series like IA, IB, IC, ID). Immobilized CSPs are often preferred due to their broader solvent compatibility.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 1-2 mg/mL. Filter through a 0.45 µm syringe filter.

  • Mobile Phase Preparation: Chiral separations are often performed in isocratic mode. Common mobile phases include mixtures of hexane/isopropanol or methanol/acetonitrile, often with an acidic or basic additive to improve peak shape.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: Heptane/Ethanol (80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or a suitable wavelength.

    • Column Temperature: 25 °C.

  • Method Optimization: Adjust the ratio of the organic modifiers and the concentration of the additive to optimize the resolution between the enantiomers.

  • Scale-Up and Purification: Once analytical separation is achieved, the method can be scaled to a preparative column.[10]

ParameterAnalytical Scale
Column Chiralpak® IC, 4.6 x 250 mm, 5 µm
Mobile Phase Heptane/Ethanol/TFA (80:20:0.1 v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection UV @ 210 nm
Temperature 25 °C

Purification Workflow and Quality Control

A systematic approach to purification ensures the final product meets the required purity standards.

Purification_QC_Workflow Crude Crude Sample Prep_HPLC Preparative HPLC (Protocols 1, 2, or 3) Crude->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Check Pool Pool Pure Fractions Purity_Check->Pool >95% Pure Impure Repurify or Discard Impure Fractions Purity_Check->Impure <95% Pure Solvent_Removal Solvent Removal (Lyophilization/Rotovap) Pool->Solvent_Removal Final_QC Final QC Analysis (HPLC, MS, NMR) Solvent_Removal->Final_QC Pure_Product Pure Product Final_QC->Pure_Product

Caption: Purification and Quality Control Workflow.

Conclusion

The purification of 5-oxopiperazine-2-carboxylic acid derivatives requires a methodical approach that considers the specific properties of the target molecule. For general-purpose achiral separations, reversed-phase HPLC on a polar-compatible column with an acidic mobile phase is a robust starting point. For highly polar analogues, HILIC offers superior retention and resolution. When enantiomeric purity is required, screening of polysaccharide-based chiral stationary phases is the most effective strategy. By understanding the principles behind each technique and following the detailed protocols provided, researchers can confidently and efficiently purify these valuable compounds for their drug discovery and development programs.

References

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Available at: [Link]

  • Azizi, K., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 73-79. Available at: [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Periat, A., et al. (2014). Applications of hydrophilic interaction chromatography to amino acids, peptides, and proteins. Journal of Separation Science, 37(24), 3543-3554. Available at: [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 735-754. Available at: [Link]

  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433-8436. Available at: [Link]

  • Periat, A., et al. (2015). Applications of hydrophilic interaction chromatography to Amino Acids, Peptides and Proteins. Request PDF. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Polar Drugs with MS-compatible Method. Available at: [Link]

  • Reddy, G. S., et al. (2001). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Enantiomer, 6(6), 343-345. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • BUCHI Corporation. (n.d.). Why HILIC is what your polar compounds need for purification. Available at: [Link]

  • Gwarda, R., et al. (2019). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • Islam Bhuiyan, M. N. (2014). How can you separate a co-eluting more polar compound by HPLC?. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules, 27(24), 8933. Available at: [Link]

  • Rao, K. S., et al. (2010). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 1(11), 104-110. Available at: [Link]

  • Prinsen, B. H. C. M., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease, 39(5), 651-660. Available at: [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Available at: [Link]

  • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
  • Jacobsen, E. E., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3293. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Available at: [Link]

  • Wilson, I. D. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International, 26(11). Available at: [Link]

  • Nest Group. (n.d.). A PRACTICAL GUIDE TO HILIC. Available at: [Link]

  • Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-155. Available at: [Link]

  • Janečková, L., et al. (2023). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 8(30), 27173-27181. Available at: [Link]

  • Ohta, K., et al. (1988). Separation of amino acids and peptides by high performance hydrophobic interaction chromatography. ResearchGate. Available at: [Link]

  • Neves, M. G. P. M. S., et al. (2012). Reverse-phase HPLC chromatogram of carbamazepine oxidation reaction after 45 min. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Available at: [Link]

  • Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available at: [Link]

Sources

Application Notes and Protocols: 5-Oxopiperazine-2-carboxylic Acid as a Constrained Dipeptide Surrogate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Peptides have emerged as a significant class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability, largely stemming from their inherent conformational flexibility. Constraining a peptide into its bioactive conformation can overcome these limitations, enhancing receptor binding affinity and improving proteolytic resistance.[1] One effective strategy to achieve this is the incorporation of dipeptide surrogates that mimic secondary structures like β-turns and γ-turns.[2]

5-Oxopiperazine-2-carboxylic acid is a rigid scaffold that serves as an excellent surrogate for a dipeptide unit, capable of inducing specific and predictable turns in a peptide backbone.[3] Its constrained cyclic structure reduces the number of available conformations, effectively "locking" the peptide into a desired three-dimensional arrangement. This application note provides a comprehensive guide to the synthesis of 5-oxopiperazine-2-carboxylic acid and its incorporation into peptides, along with protocols for conformational analysis.

The Strategic Advantage of 5-Oxopiperazine-2-carboxylic Acid

The incorporation of a 5-oxopiperazine-2-carboxylic acid moiety offers several advantages in peptidomimetic design:

  • Conformational Rigidity: The cyclic nature of the piperazinone ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, pre-organizing the peptide for receptor binding.

  • Turn Induction: Depending on the stereochemistry at the C2 position, this surrogate can induce either a γ-turn or a type II β-turn, crucial motifs for molecular recognition.[3]

  • Increased Proteolytic Stability: The non-natural amino acid structure is less susceptible to enzymatic degradation, prolonging the half-life of the peptide therapeutic.

  • Synthetic Accessibility: As will be detailed, the synthesis of both enantiomers of 5-oxopiperazine-2-carboxylic acid is straightforward, starting from readily available chiral precursors like L- or D-serine.[4][5]

Synthesis of N-Boc-(S)-5-Oxopiperazine-2-carboxylic Acid

A robust and straightforward synthesis of N-Boc protected (S)-5-oxopiperazine-2-carboxylic acid can be achieved starting from commercially available L-serine methyl ester hydrochloride.[4][5] The general synthetic workflow is depicted below.

G cluster_0 Synthesis of N-Boc-(S)-5-oxopiperazine-2-carboxylic acid L-Serine_methyl_ester_HCl L-Serine methyl ester HCl Intermediate_A N-(2-ethoxy-2-oxoethyl)-L-serine methyl ester L-Serine_methyl_ester_HCl->Intermediate_A Ethyl glyoxylate, NaBH4 Intermediate_B Methyl (S)-3-(azidomethyl)-5-oxopiperazine-2-carboxylate Intermediate_A->Intermediate_B 1. MsCl, Et3N 2. NaN3 Intermediate_C Methyl (S)-5-oxopiperazine-2-carboxylate Intermediate_B->Intermediate_C H2, Pd/C Final_Product N-Boc-(S)-5-oxopiperazine-2-carboxylic acid Intermediate_C->Final_Product 1. NaOH 2. Boc2O

Caption: Synthetic workflow for N-Boc-(S)-5-oxopiperazine-2-carboxylic acid.

Protocol 1: Synthesis of N-Boc-(S)-5-Oxopiperazine-2-carboxylic Acid

Materials:

  • L-Serine methyl ester hydrochloride

  • Ethyl glyoxylate (50% in toluene)

  • Sodium borohydride (NaBH₄)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Sodium azide (NaN₃)

  • Palladium on carbon (Pd/C, 10%)

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1 M Potassium bisulfate (KHSO₄)

Step 1: Reductive Amination

  • To a solution of L-serine methyl ester hydrochloride (1.0 equiv.) in methanol at 0 °C, add triethylamine (1.1 equiv.) and stir for 15 minutes.

  • Add ethyl glyoxylate (1.2 equiv.) and stir for 30 minutes at 0 °C.

  • Add sodium borohydride (1.5 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-(2-ethoxy-2-oxoethyl)-L-serine methyl ester, which can be used in the next step without further purification.

Step 2: Mesylation and Azide Displacement

  • Dissolve the crude product from Step 1 in dichloromethane at 0 °C.

  • Add triethylamine (2.5 equiv.) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv.).

  • Stir at 0 °C for 2 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Dissolve the resulting crude mesylate in DMF and add sodium azide (3.0 equiv.).

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Cool to room temperature, add water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the azide intermediate.

Step 3: Reductive Cyclization

  • Dissolve the azide intermediate in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate to yield methyl (S)-5-oxopiperazine-2-carboxylate, which is typically used directly in the next step.

Step 4: Hydrolysis and Boc Protection

  • Dissolve the crude cyclized product in a 1:1 mixture of dioxane and 1 M NaOH (2.0 equiv.).

  • Stir at room temperature for 2 hours.

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (2.2 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the aqueous phase with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M KHSO₄.

  • Extract the product with ethyl acetate (5x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-(S)-5-oxopiperazine-2-carboxylic acid as a white solid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesized and protected 5-oxopiperazine-2-carboxylic acid can be incorporated into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[6][7] For coupling, the N-terminus of the piperazinone ring needs to be protected with an Fmoc group. This can be achieved by treating the methyl (S)-5-oxopiperazine-2-carboxylate with Fmoc-Cl before the hydrolysis step.

G cluster_1 SPPS Cycle for Incorporating the Surrogate Resin_Peptide Resin-Bound Peptide (Free N-terminus) Coupling Coupling Resin_Peptide->Coupling Fmoc-5-OxoPip(2-COOH)-OH HATU, DIPEA Washing Washing Coupling->Washing DMF Deprotection Fmoc Deprotection Washing->Deprotection 20% Piperidine/DMF Next_AA Coupling of Next Amino Acid Deprotection->Next_AA

Caption: SPPS workflow for the incorporation of the dipeptide surrogate.

Protocol 2: SPPS Coupling of Fmoc-(S)-5-Oxopiperazine-2-carboxylic Acid

Materials:

  • Fmoc-protected resin-bound peptide with a free N-terminus

  • Fmoc-(S)-5-oxopiperazine-2-carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Step 1: Resin Preparation

  • Swell the resin-bound peptide (e.g., on Rink Amide resin) in DMF for 30 minutes.[7]

  • Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[7]

  • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x) to prepare for the coupling step.

Step 2: Coupling of the Surrogate

  • In a separate vessel, pre-activate the Fmoc-(S)-5-oxopiperazine-2-carboxylic acid (3.0 equiv. relative to resin loading) with HATU (2.9 equiv.) and DIPEA (6.0 equiv.) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. A longer coupling time may be necessary due to the steric hindrance of the cyclic surrogate.

  • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

Step 3: Chain Elongation

  • After successful coupling, wash the resin with DMF (5x) and DCM (3x).

  • Proceed with the standard Fmoc-SPPS protocol for the deprotection of the Fmoc group on the piperazinone nitrogen and the coupling of the next amino acid in the sequence.

Conformational Analysis and Expected Outcomes

The primary reason for incorporating 5-oxopiperazine-2-carboxylic acid is to induce a specific secondary structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to confirm the desired conformational outcome.[8]

NMR Analysis

Key NMR parameters to analyze include:

  • Proton Chemical Shifts (¹H NMR): A downfield shift of the α-proton of the residue following the surrogate can be indicative of its involvement in a hydrogen bond, a hallmark of a turn structure.

  • Nuclear Overhauser Effect (NOE): The presence of specific NOEs, such as between the NH of residue i+2 and the αH of residue i+1, can provide direct evidence of a β-turn.

  • Temperature Coefficients: A small temperature coefficient of an amide proton chemical shift (dδ/dT) suggests that the proton is shielded from the solvent, likely due to its participation in an intramolecular hydrogen bond within a turn.

Expected Conformational Data

The stereochemistry of the 5-oxopiperazine-2-carboxylic acid dictates the type of turn induced.

Surrogate StereoisomerExpected Turn TypeKey Conformational Features
(S)-5-Oxopiperazine-2-carboxylic acidγ-turn or cis/trans equilibriumCan lead to a mixture of conformations, with the tertiary amide bond undergoing cis-trans isomerization.[3]
(R)-5-Oxopiperazine-2-carboxylic acidType II β-turnInduces a well-defined type II β-turn, characterized by specific dihedral angles and hydrogen bonding patterns.[3]

Case Study: Impact on Biological Activity

The true test of a dipeptide surrogate's utility lies in its ability to enhance the biological activity of a peptide. The following table illustrates a hypothetical example based on typical observations in the field.

Peptide SequenceIC₅₀ (nM) vs. Target XRationale
Ac-Ala-Gly-Phe-Leu-NH₂500Flexible linear peptide with moderate affinity.
Ac-Ala-(S)-5-OxoPip-Phe-Leu-NH₂150The induced turn pre-organizes the key pharmacophoric residues (Phe, Leu) for improved receptor binding.
Ac-Ala-(R)-5-OxoPip-Phe-Leu-NH₂50The type II β-turn induced by the (R)-enantiomer more closely mimics the bioactive conformation, leading to a significant increase in potency.

Conclusion

5-Oxopiperazine-2-carboxylic acid is a valuable and synthetically accessible tool for medicinal chemists and peptide scientists. Its ability to rigidly constrain the peptide backbone and induce specific turn structures makes it a powerful surrogate for enhancing the therapeutic potential of peptides. The protocols provided herein offer a starting point for the synthesis and incorporation of this versatile building block, enabling the rational design of next-generation peptidomimetic drugs with improved efficacy and pharmacokinetic properties.

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. [Link]

  • Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. University of Regensburg Publication Server. [Link]

  • Fairlie, D. P., & Dantas de Oliveira, M. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 26(24), 7705. [Link]

  • Various Authors. (2018). Bioactive ∆5-2-oxopiperazines currently under the drug. ResearchGate. [Link]

  • Fairlie, D. P., & Dantas de Oliveira, M. (2021). (PDF) Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. ResearchGate. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

  • Sodhi, S. S., & Murali, R. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. International journal of molecular sciences, 22(16), 8848. [Link]

  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Bio-Synthesis Inc. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]

  • Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

  • Bhardwaj, G., et al. (2016). Accurate de novo design of hyperstable constrained peptides. Nature, 538(7625), 329–335. [Link]

  • D'Andrea, L. D., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International journal of molecular sciences, 22(16), 8565. [Link]

  • Papo, N., & Shai, Y. (2003). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 10(12), 1015–1026. [Link]

  • Scott, W. L., et al. (2008). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Journal of combinatorial chemistry, 10(6), 840–848. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

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Troubleshooting & Optimization

Technical Support Center: 5-Oxopiperazine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-oxopiperazine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-oxopiperazine-2-carboxylic acid?

There are several established methods for synthesizing the 5-oxopiperazine-2-carboxylic acid core. The choice of route often depends on the desired substituents and the scale of the reaction. The most prevalent approaches involve the cyclization of dipeptide precursors.[1][2] A common strategy is the intramolecular aminolysis of a C-terminally protected dipeptide, where the N-terminal amine acts as a nucleophile.[2] Another approach involves the stepwise construction of the piperazine-2,5-dione ring from simpler building blocks.[1] A notable synthesis starts from L- or D-serine and ethyl glyoxylate to produce (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid, respectively.[3][4]

Q2: I am observing a low yield in my cyclization step. What are the likely causes and how can I improve it?

Low yields during the cyclization to form the 5-oxopiperazine-2-carboxylic acid ring are a frequent challenge. Several factors can contribute to this issue:

  • Incomplete reaction: The cyclization may not be reaching completion. This can be addressed by optimizing reaction conditions such as temperature, reaction time, and concentration.[5] Microwave-assisted cyclization has been shown to improve yields and reduce reaction times, particularly for hydrophobic derivatives.[2]

  • Side reactions: Competing intermolecular reactions, such as polymerization, can significantly reduce the yield of the desired cyclic product. Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.

  • Steric hindrance: Bulky substituents on the dipeptide precursor can sterically hinder the intramolecular cyclization. Careful selection of protecting groups and substrates can mitigate this issue.

  • Inappropriate solvent or base: The choice of solvent and base is crucial for efficient cyclization. Solvents like DMF or DMSO are commonly used.[2][6] The base should be strong enough to deprotonate the N-terminal amine without causing significant side reactions. Tertiary amines like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) are often employed.[6][7]

Q3: What are common impurities I might encounter and how can I effectively purify my product?

Common impurities include unreacted starting materials, linear dipeptide precursors, and byproducts from side reactions. Purification of carboxylic acids can be achieved through several methods:[8][9]

  • Acid-base extraction: This is a fundamental technique for purifying carboxylic acids. The product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt. The aqueous layer is then separated, acidified, and the purified carboxylic acid is extracted back into an organic solvent.[8]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective purification method.[8]

  • Chromatography: For challenging separations, flash column chromatography on silica gel can be employed.[6] The choice of eluent will depend on the polarity of the product and impurities.

  • Distillation: For liquid products, vacuum distillation can be a viable purification method, provided the compound is thermally stable.[9]

Q4: How do I choose the right protecting groups for my synthesis?

The selection of protecting groups is critical to prevent unwanted side reactions at reactive functional groups, such as the N-terminus and any reactive side chains of the amino acid precursors.[10][11]

  • N-terminal protection: The most common N-protecting groups in peptide synthesis are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[10]

    • Boc group: This is stable to basic and nucleophilic conditions but is readily removed by acid (e.g., trifluoroacetic acid, TFA).[12]

    • Fmoc group: This group is stable to acidic conditions but is cleaved by a base, typically piperidine in DMF.[6]

  • Carboxyl group protection: The C-terminal carboxylic acid is often protected as a methyl or ethyl ester to prevent it from reacting during the coupling of amino acids.[2] These ester groups can be hydrolyzed under basic conditions (e.g., using LiOH or NaOH) at the end of the synthesis.[13]

  • Side-chain protection: If the amino acid precursors have reactive side chains (e.g., the carboxylic acid of aspartic or glutamic acid, the amine of lysine), these must also be protected.[10] The choice of side-chain protecting group should be orthogonal to the N-terminal protecting group, meaning it can be removed under different conditions.[11]

Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Issue 1: Low Yield of the Linear Dipeptide Precursor

Symptoms:

  • Low recovery of the desired dipeptide after the coupling reaction.

  • Presence of unreacted amino acid starting materials in the reaction mixture.

Potential Causes & Solutions:

CauseRecommended Solution
Inefficient Coupling Reagent Several coupling reagents are available. If one is not providing satisfactory yields, consider alternatives. Common choices include EDC/HOBt, HBTU/DIPEA, or TCT.[6][7] The optimal choice can be substrate-dependent.
Incorrect Stoichiometry Ensure accurate measurement of all reagents. A slight excess of the acylating agent and coupling reagents (e.g., 1.1-1.2 equivalents) is often beneficial.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. While many coupling reactions proceed well at room temperature, some may benefit from cooling to 0°C to minimize side reactions, or gentle heating to drive the reaction to completion.[5]
Presence of Water Water can hydrolyze activated esters and reduce coupling efficiency. Ensure all glassware is dry and use anhydrous solvents.
Experimental Protocol: Optimizing a Peptide Coupling Reaction
  • Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents.

  • Reaction Setup: Dissolve the N-protected amino acid (1.0 eq) and the C-protected amino acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM or DMF).

  • Activation: Add the coupling reagent (e.g., HBTU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) to the reaction mixture. Stir at 0°C for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, quench with a mild acid (e.g., saturated NH4Cl solution). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Difficulty in the Final Deprotection Step

Symptoms:

  • Incomplete removal of protecting groups (e.g., Boc or ester groups).

  • Degradation of the final product during deprotection.

Potential Causes & Solutions:

CauseRecommended Solution
Ineffective Deprotection Reagent Ensure the deprotection reagent is fresh and of high quality. For Boc deprotection, use a sufficient excess of a strong acid like TFA. For ester hydrolysis, ensure the base (e.g., LiOH) is used in sufficient molar excess.
Harsh Deprotection Conditions If the target molecule is sensitive, the deprotection conditions may be too harsh, leading to degradation. For acid-labile compounds, consider using milder acidic conditions or a different protecting group strategy in future syntheses. For base-labile compounds, carefully control the temperature and reaction time during hydrolysis.
Steric Hindrance Bulky groups near the protecting group can hinder its removal. In such cases, longer reaction times or elevated temperatures may be necessary. However, this must be balanced against the risk of product degradation.
Workflow for Troubleshooting Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Purity Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Purity Starting_Material Unreacted Starting Material? Check_Purity->Starting_Material Purity Low Side_Products Significant Side Products? Starting_Material->Side_Products No Optimize_Coupling Optimize Coupling Step: - Change coupling reagent - Adjust stoichiometry - Vary temperature/time Starting_Material->Optimize_Coupling Yes Optimize_Cyclization Optimize Cyclization Step: - High dilution - Screen solvents/bases - Microwave assistance Side_Products->Optimize_Cyclization Yes Purification_Issue Investigate Purification: - Recrystallization - Chromatography optimization - Acid-base extraction Side_Products->Purification_Issue No Success Yield Improved Optimize_Coupling->Success Optimize_Cyclization->Success Purification_Issue->Success

Caption: A decision-making workflow for troubleshooting low yields in 5-oxopiperazine-2-carboxylic acid synthesis.

References

  • Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338–3342. [Link]

  • Funai, T., et al. (2018). A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 2), 159–165. [Link]

  • Grillo, A., et al. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Gels, 7(2), 65. [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5. Retrieved from [Link]

  • Pascal, R. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Science, 10(9), 551-558. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Flynn, G. A., Beight, D. W., & Pallai, P. V. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259–279. [Link]

  • ScholarWorks. (n.d.). Cyclic Dipeptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Felder, E., & Tilak, M. A. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. U.S.
  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diethyl aminomalonate hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I purify carboxylic acid?. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. JOCPR, 6(5), 104-105. [Link]

  • Lee, J., et al. (2014). Synthesis and Library Construction of Privileged Tetra-Substituted Δ5-2-Oxopiperazine as β-Turn Structure Mimetics. ACS Combinatorial Science, 16(1), 24-32. [Link]

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Technical Support Center: Overcoming Solubility Issues with 5-Oxopiperazine-2-carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Oxopiperazine-2-carboxylic acid. This guide provides in-depth troubleshooting advice and practical solutions to address the solubility challenges frequently encountered with this valuable synthetic building block. Drawing upon established principles of physical organic chemistry and extensive field-proven insights, this document is designed to be a comprehensive resource to ensure the smooth progress of your research and development activities.

Understanding the Challenge: The Zwitterionic Nature of 5-Oxopiperazine-2-carboxylic Acid

5-Oxopiperazine-2-carboxylic acid possesses both a basic secondary amine within the piperazine ring and an acidic carboxylic acid moiety. This combination gives the molecule a zwitterionic character, meaning it can carry both a positive and a negative charge on the same molecule. This internal salt formation leads to strong intermolecular interactions, including hydrogen bonding and electrostatic attractions, resulting in high crystal lattice energy. Consequently, the molecule exhibits poor solubility in many common organic solvents, which can lead to significant challenges during synthesis, purification, and formulation.

This guide will equip you with the knowledge and practical techniques to effectively manage these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Oxopiperazine-2-carboxylic acid so poorly soluble in common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF)?

The poor solubility is a direct result of its zwitterionic nature. In its solid state, the molecules are tightly packed in a crystalline lattice, stabilized by strong intermolecular hydrogen bonds and electrostatic interactions between the protonated amine and the deprotonated carboxylate. Nonpolar or moderately polar aprotic solvents like DCM and THF cannot effectively disrupt this stable crystal lattice, leading to low solubility.

Q2: I'm trying to perform an N-acylation reaction, but my 5-Oxopiperazine-2-carboxylic acid won't dissolve in the reaction solvent. What can I do?

This is a common issue. You have several options:

  • Use a highly polar aprotic solvent: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective at dissolving zwitterionic compounds.[1]

  • Employ a co-solvent system: A mixture of a polar aprotic solvent with a less polar solvent can sometimes achieve the desired solubility while maintaining compatibility with your reagents. For instance, a small amount of DMSO or DMF in THF might be sufficient.

  • Temporarily modify the molecule's charge: By adjusting the pH, you can shift the equilibrium away from the zwitterionic form, as detailed in the troubleshooting section below.

Q3: My compound precipitates out of the reaction mixture upon addition of a reagent. How can I prevent this?

Precipitation during a reaction is often due to a change in the solvent polarity or a change in the solubility of the product compared to the starting material. To address this:

  • Increase the solvent volume: This can help to keep all components in solution.

  • Choose a more suitable solvent system from the outset: If you anticipate a less polar product, starting with a slightly less polar solvent mixture might prevent it from crashing out.

  • Add the reagent slowly and at a controlled temperature: This can help to avoid localized high concentrations that can trigger precipitation.

Q4: What is the best way to purify 5-Oxopiperazine-2-carboxylic acid if it's insoluble in most common recrystallization solvents?

Recrystallization can be challenging. Consider the following approaches:

  • Hot filtration of a saturated aqueous solution: The compound is likely to have some solubility in hot water. You can dissolve it in a minimal amount of boiling water, perform a hot filtration to remove insoluble impurities, and then allow it to cool slowly to form crystals.

  • Recrystallization from a highly polar solvent: If a suitable polar organic solvent is found (e.g., methanol, ethanol, or mixtures with water), this can be a viable option.[2][3]

  • Reprecipitation: Dissolve the compound in an acidic or basic aqueous solution and then slowly neutralize it to precipitate the purified zwitterionic compound at its isoelectric point.[4]

Troubleshooting Guide: A Deeper Dive into Solubility Enhancement

This section provides detailed, step-by-step protocols to overcome the most common solubility-related problems encountered during the synthesis and handling of 5-Oxopiperazine-2-carboxylic acid.

Issue 1: Poor Solubility in Aprotic Organic Solvents for Reactions

Causality: The zwitterionic form of 5-Oxopiperazine-2-carboxylic acid is highly polar and forms a strong crystal lattice, making it difficult for less polar organic solvents to solvate.

Solutions:

  • pH Adjustment to Modulate Charge:

    • Acidic Conditions (Protonation of the Carboxylate): Adding a non-nucleophilic acid will protonate the carboxylate group, eliminating the negative charge and making the molecule a cationic species. This cationic salt is often more soluble in polar protic and some aprotic solvents.

    • Basic Conditions (Deprotonation of the Amine): Adding a non-nucleophilic base will deprotonate the secondary amine, eliminating the positive charge and forming an anionic species. This anionic salt can also exhibit improved solubility in certain organic solvents.

  • In Situ Salt Formation:

    • Reacting 5-Oxopiperazine-2-carboxylic acid with a suitable counter-ion can form a salt with significantly improved solubility in organic solvents.[5] This is a widely used strategy in the pharmaceutical industry to enhance the solubility of active pharmaceutical ingredients.[1]

  • Co-Solvent Systems:

    • The use of a mixture of solvents can fine-tune the polarity of the reaction medium to dissolve the starting material without compromising the reaction conditions. A small percentage of a highly polar solvent like DMSO or DMF in a less polar solvent like THF or DCM can be very effective.[6]

Experimental Protocols
  • For Increased Solubility in Polar Aprotic Solvents (e.g., for acylation): a. Suspend 5-Oxopiperazine-2-carboxylic acid (1 equivalent) in your chosen reaction solvent (e.g., DCM or THF). b. Add a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise while stirring. c. Stir the mixture at room temperature. The suspension should gradually become a clear solution as the anionic carboxylate salt is formed. d. Proceed with the addition of your acylating agent (e.g., acid chloride or anhydride).

  • Place a small, known amount of 5-Oxopiperazine-2-carboxylic acid into several vials.

  • To each vial, add a different primary solvent (e.g., THF, DCM, acetonitrile).

  • If the compound does not dissolve, add a co-solvent (e.g., DMSO, DMF, NMP) dropwise with stirring, noting the approximate ratio of co-solvent to primary solvent required for dissolution.

  • Select the co-solvent system that provides the best solubility with the minimum amount of the highly polar co-solvent to minimize potential impacts on your reaction.

Solvent System Qualitative Solubility of 5-Oxopiperazine-2-carboxylic acid Notes
WaterSparingly soluble at RT, more soluble when heatedGood for purification by recrystallization.
Methanol / EthanolSparingly solubleCan be used for recrystallization, often in combination with water.
Dichloromethane (DCM)InsolubleBecomes soluble with the addition of a base like TEA.
Tetrahydrofuran (THF)InsolubleCan be used with a co-solvent like DMF or DMSO.
Acetonitrile (ACN)Very slightly solubleMay require a co-solvent or pH adjustment.
Dimethylformamide (DMF)SolubleA good first choice for reactions requiring a soluble starting material.
Dimethyl sulfoxide (DMSO)SolubleExcellent solvent, but can be difficult to remove and may interfere with some reactions.

This table provides a general guide. Actual solubilities can vary based on temperature, purity, and particle size.

Issue 2: Precipitation During Work-up and Purification

Causality: Changes in pH and solvent polarity during aqueous work-up can cause the compound to precipitate, often at its isoelectric point where it is least soluble.

Solutions:

  • Controlled pH Extraction:

    • To extract into an organic layer, first, make the aqueous layer basic (pH > 10) to deprotonate the amine and form the anionic carboxylate. This form is often more soluble in polar organic solvents.

    • Alternatively, making the aqueous layer acidic (pH < 2) will protonate the carboxylate, and the resulting cationic species may be extractable into certain organic phases, or this can be used to precipitate the compound from a basic solution.

  • Recrystallization from a Biphasic Solvent System:

    • Dissolve the crude product in a minimal amount of hot water. If insoluble impurities remain, perform a hot filtration. Then, slowly add a miscible organic solvent in which the compound is less soluble (e.g., ethanol or acetone) to induce crystallization as the solution cools.

Visualizing the pH Effect on Solubility

The following diagram illustrates how pH influences the charge state and, consequently, the solubility of 5-Oxopiperazine-2-carboxylic acid.

G cluster_pH Effect of pH on Species and Solubility cluster_pKa Estimated pKa Values Cationic Cationic Form (More Soluble in Water) Zwitterionic Zwitterionic Form (Least Soluble) Cationic->Zwitterionic Increase pH Zwitterionic->Cationic Decrease pH Anionic Anionic Form (More Soluble in Water) Zwitterionic->Anionic Increase pH Anionic->Zwitterionic Decrease pH pKa1 pKa1 (Carboxylic Acid) ~2-3 pKa2 pKa2 (Piperazine Amine) ~5-6 pKa3 pKa3 (Piperazine Amine) ~9-10

Caption: pH-dependent equilibrium of 5-Oxopiperazine-2-carboxylic acid.

Concluding Remarks

The solubility challenges associated with 5-Oxopiperazine-2-carboxylic acid are manageable with a systematic and informed approach. By understanding its zwitterionic nature and applying the principles of pH adjustment, co-solvency, and appropriate purification techniques, researchers can effectively utilize this important building block in their synthetic endeavors. This guide serves as a starting point, and we encourage you to adapt these protocols to the specific requirements of your experimental setup.

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Bishnoi, N. R., & Tontiwachwuthikul, P. (2007). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 52(4), 1405–1409. [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • University of Arizona. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2019). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]

  • PubChem. (n.d.). 5-oxopiperazine-2-carboxylic acid. Retrieved from [Link]

  • Felder, E., & Meli, A. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. U.S. Patent No. 5,945,534. Washington, DC: U.S.
  • Mykhailiuk, P. K. (2017). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. Angewandte Chemie International Edition, 56(45), 14149-14152. [Link]

  • ResearchGate. (2018). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts.... Retrieved from [Link]

  • An, N., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(8), 2266-2276. [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(17), 12269-12278. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Parikh, R., & Dave, R. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E36. [Link]

  • Haser, A., et al. (2021). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 13(8), 1149. [Link]

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from a compilation by Erowid. [Link]

  • Zhang, Y., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Molecules, 27(23), 8201. [Link]

  • Zhang, Y., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. ResearchGate. [Link]

  • Sci-Hub. (1991). AN IMPROVED SYNTHESIS OF 5-METHYLPYRAZINE-2-CARBOXYLIC ACID. Organic Preparations and Procedures International, 23(2), 188-190. [Link]

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Troubleshooting side reactions in the synthesis of 5-oxopiperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-oxopiperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of your synthetic challenges.

This center is structured to address specific issues you may encounter during your experiments, explaining the causality behind experimental choices and providing self-validating protocols.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis of 5-oxopiperazine derivatives.

Issue 1: Low Yield and Presence of a Dimer Byproduct in Mass Spectrometry

Question: I am attempting an intramolecular cyclization of a linear N-(2-aminoethyl)amino acid derivative to form a 5-oxopiperazine, but I am observing a low yield of my desired product and a significant peak in my mass spectrum corresponding to double the mass of my expected product. What is happening and how can I fix it?

Answer:

This is a classic case of a competing intermolecular reaction leading to the formation of a diketopiperazine (DKP), a cyclic dimer. This occurs when two molecules of your linear precursor react with each other head-to-tail, rather than the desired intramolecular cyclization.[1][2][3]

Causality and Mechanism:

The formation of the desired 5-oxopiperazine (an intramolecular reaction) is a unimolecular process, while the formation of the diketopiperazine (an intermolecular reaction) is a bimolecular process. The rate of the intermolecular reaction is highly dependent on the concentration of the reactants. At high concentrations, the probability of two molecules colliding in the correct orientation for dimerization increases significantly.

Visualizing the Competing Reactions:

G cluster_0 Desired Intramolecular Cyclization cluster_1 Side Reaction: Dimerization A Linear Precursor B 5-Oxopiperazine A->B High Dilution C Linear Precursor E Diketopiperazine (Dimer) C->E High Concentration D Linear Precursor D->E High Concentration

Caption: Competing intramolecular vs. intermolecular cyclization pathways.

Troubleshooting Protocol: High-Dilution Cyclization

To favor the intramolecular cyclization, you must employ high-dilution conditions.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which your linear precursor is highly soluble. Anhydrous, polar aprotic solvents like DMF, acetonitrile, or THF are often good choices.

  • Concentration: The target concentration should be in the range of 0.001 M to 0.01 M.

  • Slow Addition: Instead of adding all reagents at once, use a syringe pump to slowly add a solution of your linear precursor to a larger volume of the reaction solvent over a period of several hours (typically 4-12 hours). This maintains a very low instantaneous concentration of the reactant.

  • Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions. Start at room temperature and adjust as needed based on reaction monitoring.

  • Monitoring: Track the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to degradation.

Issue 2: Loss of Stereochemical Integrity (Racemization)

Question: My starting amino acid derivative is enantiomerically pure, but my final 5-oxopiperazine product is showing a mixture of diastereomers. What is causing this racemization?

Answer:

Racemization, or epimerization at a chiral center, is a common side reaction, particularly when activating the carboxylic acid for cyclization.[1] The most frequent cause is the formation of a planar, achiral intermediate, such as an oxazolone, which can be protonated from either face with equal probability.

Causality and Mechanism:

The use of strong activating agents in the presence of a base can lead to the formation of a 5(4H)-oxazolone intermediate from the C-terminal amino acid residue. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a resonance-stabilized, planar anion. Reprotonation of this intermediate can occur from either side, resulting in racemization.

Visualizing the Racemization Mechanism:

G cluster_0 Racemization Pathway A Chiral N-Acyl Amino Acid B Oxazolone Intermediate (Planar) A->B Activating Agent + Base C Racemic Product B->C Protonation

Caption: Oxazolone-mediated racemization pathway.

Troubleshooting Protocol: Minimizing Racemization

Step-by-Step Methodology:

  • Choice of Coupling Reagents: Use coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are effective. Carbodiimides like DCC or EDC should always be used with these additives.

  • Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) in stoichiometric amounts. Avoid using an excess of a strong base.

  • Temperature Control: Perform the activation and cyclization at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of oxazolone formation and enolization.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that promote racemization.

Coupling Reagent CombinationRelative Racemization Risk
DCC/HOBtLow
HATU/DIPEALow-Medium
BOP/DIPEAMedium
DCC aloneHigh

Table 1: Relative risk of racemization with common coupling reagents.

Issue 3: Transesterification Side Reaction in Ugi-based Syntheses

Question: I am using a Ugi 5-center-4-component reaction to synthesize a precursor for my 5-oxopiperazine, followed by cyclization. My final product shows a methyl ester instead of the expected ethyl ester. Where is this coming from?

Answer:

This is a known side reaction in Ugi reactions when methanol is used as the solvent or is present as a component.[4] The methanol can act as a nucleophile and lead to transesterification of your ester group.

Causality and Mechanism:

In the Ugi reaction, an intermediate is formed that can be susceptible to nucleophilic attack. If methanol is present in a significant concentration, it can compete with the intended intramolecular cyclization or other desired transformations, leading to the exchange of the ester's alkoxy group.

Troubleshooting Protocol: Solvent and Reagent Purity

Step-by-Step Methodology:

  • Solvent Substitution: If possible, replace methanol with a non-nucleophilic solvent like toluene or dichloromethane for the Ugi reaction and subsequent cyclization.[4]

  • Reagent Purity: Ensure that all your starting materials and other solvents are anhydrous and free of methanol contamination.

  • One-Pot Procedure: If you are performing a multi-step, one-pot synthesis, consider if any of the reagents are supplied in methanol or if methanol is generated in situ. If so, a purification of the intermediate may be necessary before proceeding to the next step.

Frequently Asked Questions (FAQs)

Q1: My 5-oxopiperazine derivative is a thick oil and difficult to purify by column chromatography. What are my options?

A1: Oily basic compounds like 5-oxopiperazine derivatives can be challenging to purify. Here are a few strategies:

  • Salt Formation: Convert the basic piperazine nitrogen to a salt using an acid like HCl or trifluoroacetic acid. The resulting salt is often a crystalline solid that can be purified by recrystallization. The free base can then be regenerated by treatment with a mild base.

  • Chromatography with Additives: If you must use column chromatography, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia in methanol to the eluent. This will prevent peak tailing by competing with your basic product for the acidic silanol groups on the silica gel.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which may have better compatibility with your basic compound.

Q2: I am observing a broad range of byproducts that I suspect are polymers. How can I confirm this and prevent their formation?

A2: Polymerization can occur, especially under harsh reaction conditions or with prolonged reaction times.

  • Confirmation: Polymeric materials often appear as a baseline "hump" in LC-MS chromatograms and as a series of repeating mass units in the mass spectrum. In NMR, they will show very broad, poorly resolved signals.

  • Prevention:

    • As with dimerization, high-dilution conditions can disfavor polymerization.

    • Use protecting groups for any reactive functionalities on your starting materials that are not involved in the desired cyclization.

    • Optimize the reaction time to stop the reaction as soon as the desired product is formed, before significant polymerization can occur.

Q3: What are the best analytical techniques to identify my side products?

A3: A combination of techniques is usually most effective:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for identifying the molecular weights of your main product and any impurities.

  • High-Resolution Mass Spectrometry (HRMS): This provides the exact mass of the components, allowing you to determine their elemental composition and distinguish between isobaric compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of both the desired product and any major byproducts that can be isolated. 2D NMR techniques like COSY and HSQC can help in assigning complex structures.

References

  • Wang, J., Berglund, M. R., Braden, T., & Kopach, M. E. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46845–46854. [Link]

  • National Center for Biotechnology Information. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed Central. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Park, S. B., et al. (2013). Synthesis and Library Construction of Privileged Tetra-Substituted Δ5-2-Oxopiperazine as β-Turn Structure Mimetics. ACS Combinatorial Science, 15(12), 655–665. [Link]

  • Wessjohann, L. A., et al. (2012). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Beilstein Journal of Organic Chemistry, 8, 1837–1845. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Coin, I., Dölling, R., & Beyermann, M. (2007). Formylation, Acetylation, and Trifluoroacetylation of the Nα-Amino Group of Peptides. In Side Reactions in Peptide Synthesis (pp. 169-191). Wiley-VCH. [Link]

  • de la Torre, B. G., & Andreu, D. (2017). Protecting Groups in Peptide Synthesis: An Overview. In Peptide Synthesis and Applications (pp. 3-23). Humana Press. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

Sources

Technical Support Center: Optimization of Coupling Conditions for 5-Oxopiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing amide coupling reactions involving 5-Oxopiperazine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific coupling, providing in-depth, field-proven insights to overcome common experimental hurdles. The structure of this guide moves from foundational knowledge in our FAQ section to specific problem-solving in the Troubleshooting Guide, supplemented by detailed protocols and visual workflows.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the coupling of 5-Oxopiperazine-2-carboxylic acid, a cyclic amino acid analog whose structural rigidity can present unique challenges.

Q1: What are the most effective coupling reagents for 5-Oxopiperazine-2-carboxylic acid?

The choice of coupling reagent is critical and depends on the specific amine substrate, scale, and sensitivity to side reactions. The most common classes are uronium/aminium salts, carbodiimides, and phosphonium salts.[1]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly recommended for challenging couplings, including those involving sterically hindered substrates like 5-Oxopiperazine-2-carboxylic acid.[1][2] HATU, in particular, is known for its high efficiency, fast reaction rates, and ability to suppress racemization, owing to the presence of the 7-azabenzotriazole (HOAt) moiety.[3][4][5]

  • Carbodiimides (e.g., EDC, DIC): These are cost-effective and widely used reagents.[1] However, they activate carboxylic acids more slowly and typically require an additive to improve efficiency and minimize side reactions, especially racemization.[1][6] EDC is particularly useful in aqueous conditions or for workups where its urea byproduct can be easily washed away with water.[6][7]

  • Phosphonium Salts (e.g., PyBOP): These offer high coupling efficiency with a low risk of racemization but can be more expensive.[1][8] They are a strong alternative to uronium salts.

Q2: Why are additives like HOBt or HOAt necessary, especially with carbodiimides?

Additives are crucial for two primary reasons: suppressing racemization and increasing reaction efficiency. When a carbodiimide like EDC activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate.[9] This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct.[6]

Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) intercept this intermediate to form a more stable active ester (OBt or OAt ester).[6][9] These esters are less susceptible to racemization and are more efficient at acylating the target amine.[5][6] HOAt is generally considered superior to HOBt due to a neighboring group effect from the pyridine nitrogen, which accelerates the coupling reaction.[5]

Q3: Which base should I use, and how many equivalents?

A non-nucleophilic tertiary amine base is essential to deprotonate the carboxylic acid, allowing it to attack the coupling reagent.[10] The most common choices are:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): Highly recommended due to its steric bulk, which prevents it from acting as a nucleophile and causing unwanted side reactions.

  • Triethylamine (TEA): Also widely used, but it is less sterically hindered than DIPEA and can sometimes lead to side products.

Typically, 2-3 equivalents of the base are used. One equivalent neutralizes the carboxylic acid, and additional equivalents are often needed to neutralize any acid salts formed during the reaction (e.g., from the amine starting material if it's a hydrochloride salt) and to facilitate the overall reaction.

Q4: What are the recommended solvents and reaction temperatures?

Polar aprotic solvents are the standard for these coupling reactions as they effectively dissolve the reagents and intermediates.

  • Recommended Solvents: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are excellent choices.[3][11]

  • Reaction Temperature: The reaction is often started at a low temperature (0 °C) to control the initial exothermic activation step and minimize potential side reactions like racemization.[6] The reaction is then typically allowed to warm to room temperature and stirred for several hours to overnight to ensure completion.[9]

Q5: How can I monitor the reaction's progress?

Monitoring the consumption of the limiting starting material is key to determining the reaction endpoint. The two most common methods are:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the disappearance of the starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It provides clear data on the consumption of reactants and confirms the mass of the desired product, while also revealing the presence of any side products.[9]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during the coupling of 5-Oxopiperazine-2-carboxylic acid.

Problem 1: Low or No Product Yield

A low yield is the most common issue. A systematic approach is needed to identify the root cause.

Potential Cause Recommended Solution & Explanation
Poor Reagent Quality / Presence of Moisture Reagents, especially coupling agents and anhydrous solvents, can degrade over time or absorb atmospheric moisture. Water hydrolyzes the activated intermediates, halting the reaction. Action: Use freshly opened bottles of high-purity coupling reagents and additives. Ensure all solvents are anhydrous. Dry glassware thoroughly before use.[9]
Inefficient Carboxylic Acid Activation The cyclic and potentially hindered nature of 5-Oxopiperazine-2-carboxylic acid may require more robust activation conditions. Action 1: Increase the equivalents of the coupling reagent and base (e.g., from 1.1 eq to 1.5 eq). Action 2: If using EDC/HOBt, consider switching to a more potent uronium salt like HATU.[9][12] Action 3: Implement a "pre-activation" step: stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine. This allows for the complete formation of the active ester intermediate.[13]
Steric Hindrance If either the 5-Oxopiperazine-2-carboxylic acid or the amine partner is sterically bulky, the reaction rate can be significantly reduced. Action 1: Increase the reaction time (e.g., from 12 hours to 24 hours). Action 2: Gently increase the reaction temperature to 30-40 °C after the initial activation at 0 °C. Monitor carefully for side product formation.[1]
Incorrect Stoichiometry Inaccurate measurement of the limiting reagent can lead to an apparent low yield. Action: Double-check all calculations and ensure precise weighing of all reagents. If one component is particularly valuable, use the other components in a slight excess (1.1-1.2 equivalents).

Problem 2: Significant Side Product Formation

The appearance of unexpected peaks in your LC-MS or spots on your TLC plate indicates side reactions.

Potential Cause Recommended Solution & Explanation
Epimerization / Racemization The chiral center at C2 of the piperazine ring is susceptible to epimerization under basic conditions, especially once activated. This side reaction compromises the stereochemical integrity of your final product.[4][12] Action 1: Ensure an effective racemization suppressor (additive) is used. HOAt is superior to HOBt in this regard.[5] Action 2: Maintain a low reaction temperature (0 °C) for at least the first few hours of the reaction.[6]
N-acylurea Formation (with Carbodiimides) The O-acylisourea intermediate can rearrange to a stable N-acylurea, which cannot react further. This is a common failure mode for EDC/DIC couplings.[6] Action: Always use an additive like HOBt or HOAt when using a carbodiimide. The additive rapidly converts the O-acylisourea to a more stable active ester, preventing the rearrangement.[6]
Guanidinylation of the Amine (with Uronium Reagents) If a large excess of a uronium reagent (like HATU or HBTU) is used, it can react directly with the free amine to form a guanidinium byproduct, capping the amine.[5] Action: Use the uronium reagent in slight excess relative to the carboxylic acid (e.g., 1.05-1.1 eq), not the amine. Pre-activating the acid before adding the amine also minimizes this side reaction.[14]

Problem 3: Difficulties in Workup and Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Cause Recommended Solution & Explanation
Persistent DMF Solvent DMF has a high boiling point and can be difficult to remove under vacuum, often co-eluting with the product during chromatography. Action 1: After concentrating the reaction mixture, add a non-polar solvent like toluene or heptane and re-concentrate. This forms an azeotrope with DMF, aiding its removal. Action 2: For more robust removal, dilute the crude product in a water-immiscible solvent (e.g., Ethyl Acetate) and wash multiple times with a 5% aqueous LiCl solution or brine.[15]
Water-Soluble Byproducts Byproducts from reagents like EDC and HOBt are water-soluble and must be removed before chromatography.[9] Action: Perform a standard aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO₃), and brine. This removes the urea byproduct, excess base, and unreacted additives.[7][9]
Poor Solubility of Starting Material or Product The rigid structure of piperazine derivatives can sometimes lead to poor solubility, complicating the reaction and purification. Action: Experiment with different solvent systems. A mixture of solvents (e.g., DMF/DCM) might be necessary. For purification, try different chromatography solvent gradients.

Visual Workflows and Mechanisms

To better illustrate the processes, the following diagrams outline the coupling mechanism and a logical troubleshooting workflow.

Mechanism of HATU-Mediated Amide Coupling

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (5-Oxopiperazine...) Intermediate OAt-Active Ester Acid->Intermediate + HATU + Base Base Base (DIPEA) HATU HATU Product Amide Product Intermediate->Product + Amine Byproduct Tetramethylurea + HOAt Intermediate->Byproduct Amine Amine (R'-NH2)

Caption: General mechanism for amide bond formation using HATU.[3][10][16]

Troubleshooting Workflow for Coupling Reactions

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory (Low Yield / Low Purity) check_lcms Analyze Crude by LC-MS start->check_lcms is_sm Starting Material Remaining? check_lcms->is_sm is_side_products Side Products Observed? check_lcms->is_side_products is_sm->is_side_products No sm_yes Inefficient Reaction is_sm->sm_yes Yes sp_yes Side Reactions Occurring is_side_products->sp_yes Yes no_issue If LC-MS is clean but yield is low after purification is_side_products->no_issue No check_reagents Check Reagent Quality & Anhydrous Conditions sm_yes->check_reagents optimize_conditions Optimize Conditions: - Increase reagent eq. - Increase time/temp - Switch to HATU check_reagents->optimize_conditions end Successful Optimization optimize_conditions->end check_racemization Check for Epimerization: - Lower Temperature - Use HOAt additive sp_yes->check_racemization check_byproducts Check for Other Byproducts: - Adjust reagent stoichiometry - Pre-activate acid sp_yes->check_byproducts check_racemization->end check_byproducts->end check_workup Review Workup & Purification: - Check for product loss - Optimize chromatography no_issue->check_workup check_workup->end

Caption: A logical workflow for troubleshooting common coupling reaction issues.

Experimental Protocols

These are generalized starting protocols. Equivalents should be calculated based on the limiting reagent.

Protocol 1: HATU-Mediated Coupling

This protocol is robust and suitable for sterically hindered or sensitive substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-Oxopiperazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the amine (1.0-1.1 eq), followed by DIPEA (2.5 eq). Stir for 5 minutes.

  • Activation: Add HATU (1.1 eq) portion-wise to the stirred solution. A color change to yellow may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction by LC-MS every 2-4 hours until the limiting reagent is consumed (typically 8-24 hours).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic phase with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.

Protocol 2: EDC/HOBt-Mediated Coupling

This is a cost-effective method suitable for less demanding couplings.

  • Preparation: In a round-bottom flask, dissolve 5-Oxopiperazine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.0-1.1 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise. If the amine component is an HCl salt, add 1.0 eq of a base like DIPEA.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.[9]

  • Workup & Purification: Follow steps 6 and 7 from the HATU protocol. The aqueous washes are particularly important for removing the EDC-urea byproduct.[7][9]

References

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). Benchchem. Retrieved January 21, 2026.
  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved January 21, 2026.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.).
  • HATU:a third-generation coupling reagent. (2024). ChemicalBook. Retrieved January 21, 2026.
  • HATU. (n.d.). Wikipedia. Retrieved January 21, 2026.
  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved January 21, 2026.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved January 21, 2026.
  • Optimization of the reaction conditions. (n.d.).
  • Macrocyclization strategies for cyclic peptides and peptidomimetics. (n.d.).
  • Optimization of reaction conditions. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem. Retrieved January 21, 2026.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved January 21, 2026.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich. Retrieved January 21, 2026.
  • Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]

  • EDC-HOBt Amide coupling workup help. (2022). Reddit. Retrieved January 21, 2026.
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 21, 2026.
  • How do I avoid side reactions while doing this peptide coupling reaction? (2023). Reddit. Retrieved January 21, 2026.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2023). DilunBio Peptide Scientific. Retrieved January 21, 2026.
  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved January 21, 2026.
  • Why am I not getting the coupled peptide after fmoc deprotection and cleavage? (2014).
  • Side reaction prevention in the synthesis of cyclic peptides. (n.d.). BenchChem. Retrieved January 21, 2026.
  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Approaches for peptide and protein cyclisation. (n.d.).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved January 21, 2026.

Sources

Technical Support Center: Purification of 5-Oxopiperazine-2-carboxylic Acid (Opc) Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides containing the 5-Oxopiperazine-2-carboxylic acid (Opc) moiety. The incorporation of Opc, a constrained dipeptide mimic, is a powerful strategy for creating peptidomimetics with well-defined conformations.[1] However, this rigidity introduces unique challenges during purification that differ significantly from those of standard linear peptides.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles to help you navigate these complexities and achieve high-purity products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of Opc-containing peptides.

Q1: What is 5-Oxopiperazine-2-carboxylic acid (Opc) and why does it complicate peptide purification?

Answer: 5-Oxopiperazine-2-carboxylic acid is a cyclic chemical structure used in peptide synthesis to mimic a dipeptide unit, forcing a specific turn or bend in the peptide backbone.[2] This conformational constraint is advantageous for biological activity but creates purification hurdles for several reasons:

  • Altered Polarity: The cyclic and rigid nature of Opc can significantly change the overall polarity of the peptide, making its retention behavior on standard reversed-phase columns unpredictable.

  • Conformational Isomers: The tertiary amide bond within the Opc ring or adjacent to it can exist as cis and trans isomers. Due to the ring's rigidity, the energy barrier for interconversion between these isomers can be high, leading to their separation as distinct, broad, or shouldered peaks during HPLC analysis.[2]

  • Aggregation: The enforced conformation can sometimes expose hydrophobic patches or promote intermolecular interactions, leading to aggregation, which complicates both solubility and chromatographic separation.[3]

Q2: My Opc-peptide shows broad or multiple peaks on analytical HPLC. What is the likely cause?

Answer: The most common cause for peak broadening or multiple peaks in Opc-peptides is the presence of stable conformational isomers, typically cis/trans isomers of the tertiary amide bond.[2] Unlike in flexible linear peptides where these isomers interconvert rapidly, the Opc structure can slow this process to the timescale of the chromatographic run, allowing for their partial or full separation.

Expert Tip: To confirm if you are observing isomers, collect the different peak fractions, re-inject them individually, and observe if they interconvert back to the original mixture of peaks over time. Alternatively, running the HPLC at an elevated temperature (e.g., 50-60°C) can sometimes coalesce these peaks by providing enough energy to speed up the interconversion.

Q3: What is the difference between peptide purity and net peptide content?

Answer: This is a critical distinction for all peptide work.

  • Peptide Purity: This is determined by HPLC and represents the percentage of the target peptide sequence relative to other peptide-related impurities (e.g., truncated or deletion sequences from the synthesis). A purity of 95% means that 5% of the peptide-like material consists of synthesis failures.[4][]

  • Net Peptide Content (NPC): This is the percentage of the peptide by weight in the final lyophilized powder. The remaining mass consists of non-peptide materials, primarily water and counter-ions (like trifluoroacetate from HPLC buffers). NPC is typically determined by amino acid analysis or nitrogen elemental analysis.[6] A peptide with 99% purity might only have a 70-80% net peptide content.[6]

Q4: My Opc-peptide is very hydrophilic and elutes in the void volume of my C18 column. What are my options?

Answer: This is a common issue when the peptide sequence is short or rich in basic/acidic amino acids. The peptide has insufficient hydrophobicity to be retained by the C18 stationary phase.[7]

Solutions:

  • Change the Ion-Pairing Reagent: Switch from 0.1% trifluoroacetic acid (TFA) to an ion-pairing agent that increases hydrophobicity, such as heptafluorobutyric acid (HFBA).

  • Use a Different Stationary Phase: Employ a column with greater retention for polar compounds, such as a C4 column or one with a polar-embedded stationary phase.

  • Hydrophilic Interaction Chromatography (HILIC): This technique is specifically designed for highly polar compounds and uses a high organic/low aqueous mobile phase, providing an orthogonal separation mechanism to reversed-phase.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification workflow.

Problem: Low Yield After Preparative HPLC
Possible Cause Expert Explanation & Recommended Solution
Poor Solubility The peptide may be precipitating upon injection into the mobile phase. Solution: Perform thorough solubility tests before injection.[4] Dissolve the crude peptide in the weakest possible solvent (e.g., water with a small amount of acid/base or organic solvent like DMSO) at a high concentration, then dilute with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to check for precipitation before loading onto the column.[7]
Aggregation on Column The peptide aggregates on the column, leading to poor elution and recovery. Solution: Try adding a small amount of a chaotropic agent like guanidinium hydrochloride (GnHCl) to the mobile phase (note: this requires a dedicated column and may complicate salt removal).[8] Alternatively, reducing the sample load can mitigate on-column aggregation.[9]
Irreversible Binding Highly hydrophobic peptides or those with unprotected reactive groups can bind irreversibly to the stationary phase. Solution: Ensure all protecting groups have been successfully removed post-synthesis. If the peptide is extremely hydrophobic, use a less retentive column (like C4) or a steeper gradient with a stronger organic solvent (e.g., isopropanol instead of acetonitrile).
Problem: Co-elution of Impurities with Main Product
Possible Cause Expert Explanation & Recommended Solution
Similar Hydrophobicity Impurities such as deletion sequences lacking a single non-polar amino acid can have very similar retention times to the desired product. Solution: Optimize the separation by using a shallower gradient around the elution point of your target peptide (e.g., reduce the rate of increase from 1%/min to 0.2%/min). This increases the resolution between closely eluting peaks.[10]
Column Overloading Injecting too much crude material saturates the stationary phase, causing peaks to broaden and merge. Solution: Reduce the amount of peptide loaded onto the column. A good rule of thumb for a 10 mm diameter preparative column is to start with a load of 5-10 mg of crude material and optimize from there.[9]
Wrong pH or Ion-Pairing The chosen mobile phase may not be optimal for resolving your peptide from its impurities. Solution: Change the mobile phase pH by switching the acid modifier from TFA (pH ~2) to formic acid (pH ~2.7) or acetic acid (pH ~3.3). This can alter the charge state and conformation of the peptide and impurities, often dramatically changing the separation selectivity.[6]

Section 3: Key Experimental Protocols

Protocol 1: Systematic Solubility Testing

Objective: To determine the optimal solvent for dissolving the crude peptide prior to HPLC purification.

  • Preparation: Aliquot approximately 1 mg of your lyophilized crude Opc-peptide into several microcentrifuge tubes.

  • Initial Screening (Water): To the first tube, add 50 µL of deionized water. Vortex for 30 seconds. If not fully dissolved, sonicate for 1-2 minutes.[4] Observe solubility.

  • Acidic/Basic Modifiers: If insoluble in water, test solvents relevant to HPLC mobile phases. To a new tube, add 50 µL of 0.1% TFA in water. To another, try 0.1% acetic acid. If the peptide is acidic, a basic buffer may be required.[4]

  • Organic Solvents: If the peptide remains insoluble, test solvents like 10% acetonitrile in water, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). Crucial Step: If DMSO or DMF is required, use the absolute minimum volume to dissolve the peptide, then slowly dilute with your initial HPLC mobile phase to ensure it remains soluble under loading conditions.[7]

  • Documentation: Record the solvent in which the peptide dissolves at the highest concentration without precipitation. This is your ideal loading solvent.

Protocol 2: Analytical RP-HPLC Method Development

Objective: To develop a robust separation method before scaling up to preparative purification.

  • System Setup:

    • Column: Standard C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[][6]

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm and 280 nm.

  • Scouting Gradient:

    • Prepare a ~1 mg/mL solution of the crude peptide in the optimal solvent from Protocol 1.

    • Inject 10 µL.

    • Run a fast, wide gradient: 5% to 95% B over 20 minutes.

    • This identifies the approximate percentage of acetonitrile (%B) at which your peptide elutes.

  • Optimizing Gradient:

    • Let's say the peptide eluted at 15 minutes in the scouting run, which corresponds to ~50% B.

    • Design a new, shallower gradient focused around this point. For example: 30% to 60% B over 30 minutes.

    • This targeted gradient will provide much better resolution of the main peak from nearby impurities.[10]

  • Analysis: Identify the peak corresponding to the correct mass using LC-MS. Assess the purity and the resolution from contaminating species to decide if the method is suitable for scale-up.

Section 4: Visual Workflows

Diagram 1: Troubleshooting Opc-Peptide Purification

This workflow provides a decision tree for addressing common purification issues.

G start Crude Peptide Analysis (Analytical HPLC/LC-MS) p1 p1 start->p1 Good Peak Shape, Known Impurities p2 p2 start->p2 Broad / Multiple Peaks p3 p3 start->p3 Poor Retention (Elutes in Void) p4 p4 start->p4 Low Yield / Recovery s1 Proceed to Preparative HPLC (Scale-up Gradient) p1->s1 c2 c2 p2->c2 Hypothesis: Conformational Isomers? s3 1. Use HFBA instead of TFA 2. Use Polar-Embedded or C4 column 3. Switch to HILIC p3->s3 s4 1. Check solubility in mobile phase 2. Reduce sample load 3. Check for precipitation on injection p4->s4 s2a 1. Run HPLC at elevated temp (60°C) 2. Collect & re-inject fractions 3. Accept multiple peaks if pure by MS c2->s2a Yes s2b Hypothesis: Co-eluting Impurities? c2->s2b No s2c 1. Shallow gradient 2. Change ion-pairing reagent (FA, HFBA) 3. Try different stationary phase (C4, Phenyl) s2b->s2c

Caption: A troubleshooting decision tree for Opc-peptide purification.

Section 5: Data Summary Tables

Table 1: HPLC Mobile Phase Modifiers and Their Applications
Modifier (0.1% Conc.) Typical pH Key Characteristics & Use Cases
Trifluoroacetic Acid (TFA) ~2.0Workhorse. Excellent ion-pairing for basic peptides, sharpens peaks. Can be difficult to remove from the final product.[][6]
Formic Acid (FA) ~2.7MS-Friendly. Volatile and good for LC-MS. Provides different selectivity compared to TFA, which can resolve difficult impurities.
Acetic Acid ~3.3Alternative Selectivity. Weaker acid and ion-pairing agent. Can be useful if TFA causes peptide degradation or aggregation.[6]
Heptafluorobutyric Acid (HFBA) ~2.0Strong Ion-Pairing. Increases retention of hydrophilic peptides. Can be very difficult to remove and may cause irreversible binding. Use with caution.
Table 2: Common Synthesis Impurities and Identification
Impurity Type Description Expected Elution (vs. Main Peak) Identification
Truncated Sequences Peptides missing one or more amino acids.Usually elute earlier (more polar).Mass Spec (lower mass).
Deletion Sequences Synthesis failed to add one amino acid, but continued.Elution is highly variable depending on the missing residue.Mass Spec (lower mass).
Racemized Peptides An L-amino acid has converted to a D-amino acid.Can be very difficult to separate; may appear as a shoulder or closely eluting peak.[11]Chiral chromatography or enzymatic digest.
Products of Side Reactions e.g., Aspartimide formation, oxidation of Met/Cys.Variable elution. Aspartimide products are often more hydrophobic.[11][12]Mass Spec (mass may be unchanged or slightly different, e.g., +16 for oxidation).

References

  • Various Authors. (2013). How to purify polar cyclic peptides? ResearchGate. Retrieved from [Link]

  • Omizzur. (n.d.). 13 common questions and answers in peptide purification. Retrieved from [Link]

  • Hwang, M. L., et al. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. PMC - NIH. Retrieved from [Link]

  • Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Retrieved from [Link]

  • Various Authors. (2022). Cyclic peptide size lower or higher than its linear structure? ResearchGate. Retrieved from [Link]

  • Yoo, B., et al. (2010). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC - NIH. Retrieved from [Link]

  • Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. PubMed. Retrieved from [Link]

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Rehman, M. U. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

Sources

Technical Support Center: Preventing Racemization During 5-Oxopiperazine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Oxopiperazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during this critical synthesis. Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, is a significant challenge that can compromise the efficacy and safety of pharmaceutical compounds.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you mitigate and prevent racemization in your experimental work.

Understanding the Challenge: Why Racemization Occurs

The synthesis of 5-Oxopiperazine-2-carboxylic acid and its derivatives often involves steps that are analogous to peptide bond formation. The primary mechanism of racemization in such syntheses is the formation of an oxazolone (or azlactone) intermediate.[2] This occurs when the carboxylic acid of the amino acid derivative is activated for coupling. The α-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to the formation of the planar oxazolone ring.[3][2] Reprotonation can then occur from either face of the ring, resulting in a loss of the original stereochemistry.[3]

A secondary mechanism involves the direct abstraction of the α-proton by a base, leading to an enolate intermediate which can also lead to racemization.[2][4] Several factors influence the extent of racemization, including the choice of coupling reagents, additives, bases, solvents, and reaction temperature.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Significant Racemization Detected After Amide Bond Formation/Cyclization

Symptoms: Chiral HPLC or SFC analysis of your product shows a significant peak for the undesired enantiomer, indicating a loss of stereochemical purity during the reaction.

Q1: Which step in the synthesis is most prone to racemization?

A1: The activation of the carboxylic acid group and the subsequent amide bond formation or intramolecular cyclization to form the 5-oxopiperazine ring are the most critical steps for potential racemization. During these steps, the α-carbon of the carboxylic acid component is rendered susceptible to deprotonation and subsequent loss of stereochemical integrity.[3][4]

Q2: My current protocol uses a carbodiimide coupling reagent (like DCC or DIC) and I'm seeing high levels of racemization. What can I do?

A2: While carbodiimides are effective coupling reagents, they are known to promote racemization, especially when used alone.[2][5] The O-acylisourea intermediate formed is highly reactive and prone to cyclizing into the problematic oxazolone.[6]

Troubleshooting Steps:

  • Introduce Additives: The most effective strategy is to use additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][2][4][5] These additives react with the O-acylisourea intermediate to form active esters that are more reactive towards the amine nucleophile and significantly less prone to racemization.[1]

  • Switch Coupling Reagents: Consider using phosphonium or aminium/uronium-based coupling reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), HBTU, or HATU.[1][7] These reagents often lead to lower levels of racemization, especially when used in conjunction with additives like HOAt.[7] DEPBT is another excellent choice, known for its remarkable resistance to racemization.[2]

  • Control the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).[2] Lower temperatures can slow down the rate of oxazolone formation relative to the desired amide bond formation.

Q3: What is the role of the base in racemization, and which one should I use?

A3: The choice of base is critical, as it can abstract the α-proton, initiating the racemization process.[6][4] Both the basicity and steric hindrance of the base play a significant role.[4]

Recommendations:

  • Avoid Strong, Sterically Unhindered Bases: Triethylamine (TEA) is often associated with higher rates of racemization due to its strong basicity and small steric profile.[4]

  • Use Weaker, Sterically Hindered Bases: N-methylmorpholine (NMM) (pKa 7.38) and 2,4,6-collidine (TMP) (pKa 7.43) are generally preferred as they are less likely to cause racemization.[4] N,N-diisopropylethylamine (DIEA) is more basic (pKa 10.1) but its steric bulk can sometimes mitigate racemization compared to TEA.[4] In many cases, using TMP results in the least amount of racemization.[4]

Issue 2: Racemization during Protecting Group Manipulation

Symptoms: The starting material has high enantiomeric purity, but racemization is observed after the removal of a protecting group, either before or after the formation of the piperazine ring.

Q4: Can the removal of N-protecting groups like Boc or Fmoc cause racemization?

A4: Yes, under certain conditions, the removal of protecting groups can lead to racemization.

Troubleshooting Strategies:

  • Acid-Labile Groups (e.g., Boc): When removing a Boc group with strong acids like trifluoroacetic acid (TFA), prolonged exposure or elevated temperatures can sometimes lead to epimerization.

    • Mitigation: Use milder acidic conditions, such as HCl in an anhydrous solvent like dioxane or diethyl ether, and maintain low temperatures (e.g., 0 °C).[8] Carefully monitor the reaction to avoid extended reaction times.

  • Base-Labile Groups (e.g., Fmoc): The use of piperidine to remove Fmoc groups can be problematic, especially if there are adjacent electron-withdrawing groups that increase the acidity of the α-proton.

    • Mitigation: Adding HOBt to the piperidine deprotection solution can help suppress base-catalyzed side reactions that may lead to racemization.[5] Alternatively, consider using a milder base like DBU in specific cases where deprotection is slow.[5]

Experimental Protocols & Data
Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol outlines a general procedure for amide bond formation with reduced risk of racemization.

  • Dissolve the N-protected amino acid (1.0 eq) and Oxyma (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine component (1.0 eq) and a sterically hindered base such as N-methylmorpholine (NMM) (1.1 eq).

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by filtering the diisopropylurea byproduct and proceeding with standard extraction and purification procedures.

Table 1: Comparison of Coupling Reagent Systems and Racemization
Coupling SystemAdditiveBaseRelative Racemization RiskReference
DICNoneDIEAHigh[2]
DICHOBtNMMLow[2][7]
DICOxymaNMMVery Low[2][4]
HATUNoneDIEA/CollidineLow[1]
DEPBTNoneDIEAVery Low[2]

This table provides a qualitative comparison. Actual results may vary based on the specific substrate and reaction conditions.

Visualizing Racemization Pathways

To better understand the mechanisms at play, the following diagrams illustrate the key pathways leading to racemization.

RacemizationPathways cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Mechanisms cluster_products Products Activated_AA Activated Amino Acid Derivative Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_AA->Oxazolone Intramolecular Cyclization (Path B) Enolate Enolate Intermediate (Planar, Achiral) Activated_AA->Enolate Direct α-Proton Abstraction (Path A) Desired_Product Desired Enantiomer Activated_AA->Desired_Product Direct Aminolysis (Desired Pathway) Racemic_Product Racemic Mixture Oxazolone->Racemic_Product Aminolysis Enolate->Racemic_Product Reprotonation

Caption: Key mechanisms of racemization during amino acid activation.

MitigationStrategies cluster_factors Contributing Factors cluster_solutions Mitigation Strategies Racemization Racemization Risk Additives Use Additives (HOBt, HOAt, Oxyma) Racemization->Additives Inhibits Oxazolone Pathway Better_Reagents Use Low-Racemization Reagents (HATU, DEPBT) Racemization->Better_Reagents Favors Direct Aminolysis Milder_Base Use Weaker/Hindered Base (NMM, Collidine) Racemization->Milder_Base Reduces α-Proton Abstraction Low_Temp Perform at Low Temp (e.g., 0 °C) Racemization->Low_Temp Slows Racemization Rate Coupling_Reagent Coupling Reagent Choice Coupling_Reagent->Racemization Base Base Selection Base->Racemization Temperature High Temperature Temperature->Racemization

Caption: Factors influencing racemization and corresponding mitigation strategies.

By carefully selecting reagents, controlling reaction conditions, and understanding the underlying mechanisms, you can significantly improve the stereochemical outcome of your 5-Oxopiperazine-2-carboxylic acid synthesis.

References
  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (2014). Royal Society of Chemistry. Retrieved from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health. Retrieved from [Link]

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Journal of Organic Chemistry. Retrieved from [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. (2024). Publikationsserver der Universität Regensburg. Retrieved from [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (n.d.). PubMed Central. Retrieved from [Link]

  • Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019). PubMed. Retrieved from [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). PubMed Central. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.). ResearchGate. Retrieved from [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). PubMed. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (2022). MDPI. Retrieved from [Link]

Sources

Technical Support Center: HPLC Troubleshooting for Peak Tailing of 5-Oxopiperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing with 5-Oxopiperazine-2-carboxylic acid. Here, we will delve into the root causes of this common chromatographic problem and provide systematic, actionable solutions.

First Principles: Why Does 5-Oxopiperazine-2-carboxylic acid Exhibit Peak Tailing?

Understanding the physicochemical properties of 5-Oxopiperazine-2-carboxylic acid is the first step in diagnosing peak tailing. This molecule possesses several characteristics that make it susceptible to poor peak shape in reversed-phase HPLC:

  • High Polarity: With a predicted XlogP of -3.7, this compound is highly polar.[1] This inherent polarity can lead to insufficient retention on traditional C18 columns, a common issue for polar analytes.[2]

  • Multiple Ionizable Groups: The structure contains both a carboxylic acid and a secondary amine within the piperazine ring. The presence of these acidic and basic functional groups means its ionization state is highly dependent on the mobile phase pH.

  • Potential for Secondary Interactions: The presence of polar functional groups and ionizable sites makes this analyte prone to secondary interactions with the stationary phase, particularly with residual silanol groups on the silica surface.[3][4][5] These interactions are a primary cause of peak tailing.[3][4][6]

Systematic Troubleshooting Guide: A Question & Answer Approach

Peak tailing is often a multifaceted issue. This guide will walk you through a logical troubleshooting process, starting with the most common causes and progressing to more complex solutions.

Question 1: Is Your Mobile Phase pH Optimized?

The Problem: The pH of your mobile phase is arguably the most critical factor influencing the peak shape of ionizable compounds like 5-Oxopiperazine-2-carboxylic acid.[7][8][9][10] If the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and unionized forms will exist, leading to peak distortion, splitting, or tailing.[6][8][10]

The Solution: Control the Ionization State

The key is to adjust the mobile phase pH to ensure the analyte is in a single, predominant ionic form. For an acidic compound, a mobile phase pH at least 1.5 to 2 units below its pKa will keep it in its neutral, more retained form. Conversely, a pH 1.5 to 2 units above the pKa will ensure it is fully ionized.

Experimental Protocol: pH Scouting

  • Determine pKa: Find the pKa value for 5-Oxopiperazine-2-carboxylic acid. For the related Piperazine-2-carboxylic acid, a predicted pKa is around 1.90.[11]

  • Prepare Buffered Mobile Phases:

    • Low pH: Prepare a mobile phase with a buffer that has a pKa near your target pH, such as phosphate or formate, and adjust the pH to ~2.5. This will suppress the ionization of the carboxylic acid and protonate the secondary amine.

    • Mid-Range pH: Prepare a buffered mobile phase at a pH between the pKa values of the carboxylic acid and the amine.

    • High pH: Use a high-pH stable column and a buffer like ammonium bicarbonate to adjust the pH to ~9. This will deprotonate the carboxylic acid.

  • Analyze and Compare: Inject your sample using each mobile phase and observe the peak shape. A significant improvement in symmetry should be seen at a pH that ensures a single ionic state.

dot graph TD { A[Mobile Phase pH close to Analyte pKa] --> B{Mixed Ionic States}; B --> C[Peak Tailing/Splitting]; D[Adjust pH > 1.5 units from pKa] --> E{Single Ionic State}; E --> F[Improved Peak Shape]; } caption: "Effect of Mobile Phase pH on Peak Shape"

Question 2: Are Secondary Interactions with the Column Affecting Your Peak?

The Problem: Standard silica-based reversed-phase columns have residual silanol groups (-Si-OH) on their surface.[5][12][13] These silanols can become ionized (Si-O-) at mobile phase pH values above ~3-4, creating sites for secondary ionic interactions with your analyte.[3][14] This is a very common cause of peak tailing, especially for compounds with basic functionalities.[3][6]

The Solution: Mitigate Silanol Interactions

There are several strategies to minimize these unwanted interactions:

  • Use a Modern, High-Purity, End-Capped Column: Modern columns are made with higher purity silica with fewer metal contaminants, which can activate silanols.[15] They are also "end-capped," a process that chemically derivatizes most of the residual silanols to make them less active.[3][13][16]

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., <3) will keep the silanol groups in their neutral, less interactive state.[3][17]

  • Use Mobile Phase Additives (Ion-Pairing Agents): For acidic compounds that still tail at low pH, an ion-pairing agent can be used. These are typically quaternary ammonium salts that pair with the ionized acid, forming a neutral complex that has better retention and peak shape on a reversed-phase column.[18][19][20]

Additive TypeMechanism of ActionRecommended Concentration
Acid (e.g., Formic, Acetic) Suppresses silanol ionization0.1% (v/v)
Buffer (e.g., Phosphate, Formate) Maintains constant pH10-25 mM
Ion-Pairing Reagent (e.g., Tetrabutylammonium) Forms a neutral ion-pair with the analyte5-10 mM

Experimental Protocol: Column and Mobile Phase Screening

  • Column Selection: If you are using an older column (e.g., Type A silica), switch to a modern, high-purity, end-capped C18 or a polar-embedded phase column.

  • Additive Introduction: If peak tailing persists, introduce a mobile phase additive. Start with 0.1% formic acid in the mobile phase. If this is insufficient, consider an ion-pairing reagent.

  • Evaluate: Compare the chromatograms for peak shape improvement.

dot graph TD { subgraph "Silanol Interaction" A[Analyte] -- "Ionic Interaction" --> B(Ionized Silanol); B --> C[Peak Tailing]; end subgraph "Mitigation Strategies" D[End-Capped Column] --> E{Reduced Active Sites}; F[Low pH Mobile Phase] --> G{Neutral Silanols}; H[Ion-Pairing Agent] --> I{Neutral Analyte Complex}; E --> J[Improved Peak Shape]; G --> J; I --> J; end } caption: "Mitigating Secondary Silanol Interactions"

Question 3: Have You Considered an Alternative Chromatographic Mode?

The Problem: For very polar compounds like 5-Oxopiperazine-2-carboxylic acid, reversed-phase chromatography may not be the ideal solution, even with optimization. The high water content required in the mobile phase for retention can lead to issues like phase collapse on traditional C18 columns.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of polar compounds.[21][22][23] It utilizes a polar stationary phase (like bare silica or a polar bonded phase) and a mobile phase with a high percentage of organic solvent.[21][22] Water acts as the strong, eluting solvent.[21] This technique can provide excellent retention and peak shape for highly polar analytes that are poorly retained in reversed-phase.[22]

Experimental Protocol: Switching to HILIC

  • Column Choice: Select a HILIC column. Options include bare silica, amide, or diol phases. Modern bonded HILIC phases often offer better reproducibility and peak shape.[23]

  • Mobile Phase Preparation: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 80-95%) with a smaller amount of aqueous buffer (e.g., 5-20% of 10 mM ammonium formate).[22]

  • Sample Diluent: It is crucial that the sample is dissolved in a solvent that is weak in HILIC mode (i.e., high in organic solvent) and matches the initial mobile phase conditions as closely as possible to avoid peak distortion.[23]

  • Equilibration: HILIC columns require longer equilibration times than reversed-phase columns. Equilibrate the column with at least 20-30 column volumes of the initial mobile phase.

  • Injection and Analysis: Inject the sample and develop the gradient (typically by increasing the aqueous component).

dot graph TD { A[Polar Analyte] --> B{Reversed-Phase}; B --> C[Poor Retention & Peak Tailing]; A --> D{HILIC}; D --> E[Good Retention & Symmetrical Peak]; } caption: "Reversed-Phase vs. HILIC for Polar Analytes"

Frequently Asked Questions (FAQs)

Q1: My peak tailing is inconsistent. What could be the cause?

Inconsistent peak tailing can often be traced to issues with mobile phase preparation or column equilibration. Ensure your buffer is prepared fresh and the pH is measured accurately each time. Also, allow for adequate column equilibration, especially when changing mobile phases. Insufficient buffering capacity can also lead to variability.[5][24]

Q2: Could my issue be related to the HPLC system itself?

Yes, extra-column effects can contribute to peak tailing.[5][6] This includes excessive tubing length or diameter between the injector, column, and detector, as well as poorly made connections.[4][14] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

Q3: I see tailing on all my peaks, not just the 5-Oxopiperazine-2-carboxylic acid. What should I check first?

If all peaks are tailing, it could indicate a more systemic problem.[14] Check for a void at the column inlet, which can be caused by pressure shocks or degradation of the packed bed.[3][4] A partially blocked inlet frit is another possibility.[3] Reversing and flushing the column (if the manufacturer allows) or replacing it may be necessary. Mass overload, where too much sample is injected, can also cause symmetrical tailing on all peaks.[3][4] Try injecting a 10-fold dilution of your sample to see if the peak shape improves.[3]

Q4: Can the sample solvent cause peak tailing?

Absolutely. If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion, including tailing.[4][14] This is a common issue in reversed-phase when using a high percentage of organic in the sample diluent with a highly aqueous mobile phase. Whenever possible, dissolve your sample in the initial mobile phase.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Welch Materials, Inc. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • AChromTech. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Welch Materials. (2025, December 24). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip - The Role of End-Capping in RP. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Loba Chemie. (n.d.). Ion Pairing Reagents For Hplc. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-oxopiperazine-2-carboxylic acid (C5H8N2O3). Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]

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Technical Support Center: Optimizing Cyclization for 5-Oxopiperazine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-oxopiperazine rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The 5-oxopiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules.[1][2] However, its synthesis can be challenging, often requiring careful optimization of reaction conditions to achieve high yields and purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 5-oxopiperazine rings, providing concise answers and directing you to more detailed information where necessary.

Q1: What are the most critical factors to consider when optimizing the cyclization to form a 5-oxopiperazine ring?

The successful formation of a 5-oxopiperazine ring is highly dependent on a combination of factors. The most critical parameters to control are:

  • Choice of Acidic Conditions: Many synthetic routes for Δ⁵-2-oxopiperazine derivatives rely on acidic conditions to facilitate the key transformations.[1][3] The strength and type of acid can significantly impact the reaction efficiency and the formation of side products. Mild acidic conditions are often preferred to avoid issues like stereochemical deterioration.[1][4]

  • Solvent Selection: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway. Aprotic polar solvents are commonly used, but the optimal choice will depend on the specific substrates and reagents.[5] Dichloromethane (DCM) is a frequently used solvent in these reactions.[3][6]

  • Reaction Temperature: Temperature can significantly affect the rate of both the desired cyclization and potential side reactions.[7][8] Optimization is often required to find a balance between a reasonable reaction time and minimizing byproduct formation.

  • Nature of Substituents: The electronic and steric properties of the substituents on the linear precursor can have a profound effect on the ease of cyclization. For instance, electron-withdrawing groups on the nitrogen atom can influence the stability of key intermediates.[1]

Q2: My reaction is giving a low yield. What are the likely causes and how can I improve it?

Low yields are a common issue and can stem from several factors. Refer to the Troubleshooting Guide below for a more detailed breakdown, but here are some initial points to consider:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions: Competing side reactions may be consuming your starting material or desired product. The formation of byproducts is a common challenge that can be addressed by modifying reaction conditions.

  • Substrate Decomposition: The starting materials or the product might be unstable under the reaction conditions. This can be mitigated by using milder conditions (e.g., lower temperature, weaker acid).

  • Purification Issues: The desired product might be lost during the workup or purification steps. Ensure your extraction and chromatography methods are optimized for your specific compound.

Q3: I am observing significant side product formation. What are the common side reactions and how can I suppress them?

Common side reactions in 5-oxopiperazine synthesis include:

  • Polymerization: Under certain conditions, the starting materials can polymerize, leading to a complex mixture of products. This can often be minimized by using more dilute reaction conditions or by slowly adding one of the reactants.

  • Incomplete Cyclization: The linear precursor may not fully cyclize, remaining as a significant impurity. This can be addressed by increasing the reaction time, temperature, or catalyst loading.

  • Rearrangement Products: Depending on the substrate and conditions, undesired rearrangement products can form. Careful selection of the acid catalyst and solvent can help to control the reaction pathway.[3]

To suppress these side reactions, systematically vary the reaction parameters as outlined in the Troubleshooting Guide .

II. Troubleshooting Guide

This guide is structured to help you diagnose and solve common problems encountered during the synthesis of 5-oxopiperazine rings.

Symptom 1: Low or No Product Formation
Potential Cause Suggested Solution Scientific Rationale
Ineffective Acid Catalysis Screen different acid catalysts (e.g., formic acid, trifluoroacetic acid, silica-supported HClO₄).[3][9] Vary the concentration of the acid.The formation of the key N-acyliminium ion intermediate is acid-catalyzed. The optimal acid and concentration will depend on the substrate's reactivity and stability.[1]
Poor Solubility of Reactants Choose a solvent or solvent mixture that effectively dissolves all starting materials. For example, if a reactant has poor solubility in neat formic acid, a mixture of formic acid in DCM might be more effective.[3]For a reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility can severely limit the reaction rate.
Reaction Temperature is Too Low Gradually increase the reaction temperature while monitoring for product formation and decomposition.Higher temperatures generally increase the reaction rate. However, excessive heat can lead to degradation, so a careful balance is necessary.[7]
Insufficient Reaction Time Monitor the reaction over a longer period using TLC or LC-MS to ensure it has gone to completion.Some cyclization reactions can be slow, and prematurely stopping the reaction will result in a low yield.
Symptom 2: Formation of Multiple Products/Significant Impurities
Potential Cause Suggested Solution Scientific Rationale
Reaction Conditions are Too Harsh Use milder acidic conditions.[1][4] Lower the reaction temperature.Harsh conditions can promote side reactions such as decomposition, epimerization, or rearrangements.
Presence of Oxygen Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).For reactions involving sensitive functional groups, the presence of oxygen can lead to oxidative side products.
Water Content Use anhydrous solvents and reagents.Water can interfere with certain catalytic cycles or react with intermediates, leading to undesired byproducts.
Inappropriate Stoichiometry Carefully control the stoichiometry of the reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion and minimize side products.Incorrect stoichiometry can lead to the presence of unreacted starting materials and the formation of byproducts from their decomposition or side reactions.
Symptom 3: Difficulty with Product Isolation and Purification
Potential Cause Suggested Solution Scientific Rationale
Product is Water-Soluble If the product is highly polar, consider extraction with a more polar organic solvent or use a continuous liquid-liquid extractor. Salting out the aqueous layer may also improve extraction efficiency.Standard extractions with non-polar organic solvents may not be efficient for highly polar products.
Product Co-elutes with Impurities during Chromatography Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider alternative purification techniques like preparative HPLC or crystallization.Achieving good separation during chromatography is crucial for obtaining a pure product. The choice of eluent and stationary phase should be tailored to the polarity of the product and impurities.
Product is Unstable on Silica Gel Use a different stationary phase for chromatography, such as alumina or a reverse-phase C18 silica. Alternatively, consider purification by crystallization.Some compounds can decompose on acidic silica gel. Using a more neutral or basic stationary phase can prevent this.

III. Experimental Protocols

General Protocol for the Synthesis of a Δ⁵-2-Oxopiperazine Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Linear precursor (e.g., an N-substituted amino aldehyde or its acetal)

  • Acid catalyst (e.g., 90% formic acid in DCM)[3]

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve the linear precursor in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acidic solution (e.g., 90% formic acid in DCM) to the reaction mixture.[3]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel flash column chromatography using an appropriate eluent system.[3]

IV. Visualizations

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Precursor in DCM cool Cool to 0 °C start->cool add_acid Add Acidic Solution cool->add_acid stir Stir at Room Temperature add_acid->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO3 monitor->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure 5-Oxopiperazine chromatography->product

Caption: General workflow for 5-oxopiperazine synthesis.

Troubleshooting Logic Diagram

G cluster_yield Yield Optimization cluster_purity Purity Improvement start Experiment Start check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No opt_catalyst Optimize Catalyst/Acid check_yield->opt_catalyst Yes milder_cond Use Milder Conditions check_purity->milder_cond Yes success Successful Synthesis check_purity->success No opt_solvent Optimize Solvent opt_catalyst->opt_solvent opt_temp_time Optimize Temp/Time opt_solvent->opt_temp_time opt_temp_time->check_yield inert_atm Use Inert Atmosphere milder_cond->inert_atm dry_solvents Use Anhydrous Solvents inert_atm->dry_solvents dry_solvents->check_purity failure Re-evaluate Strategy

Caption: Troubleshooting workflow for 5-oxopiperazine synthesis.

V. References

  • Fig. 4: The effect of different solvents for the new synthesized... - ResearchGate. Available at: [Link]

  • Synthesis and Library Construction of Privileged Tetra-Substituted Δ5-2-Oxopiperazine as β-Turn Structure Mimetics. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. Available at: [Link]

  • Bioactive ∆ 5 -2-oxopiperazines currently under the drug - ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions in the synthesis of 5a - ResearchGate. Available at: [Link]

  • Synthesis and Library Construction of Privileged Tetra-Substituted Δ 5 -2-Oxopiperazine as β-Turn Structure Mimetics - ResearchGate. Available at: [Link]

  • Optimization of reaction conditions | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

  • Effect of the temperature on the process for piperazine and... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Optimization of the INOC reaction conditions for 5a synthesis. - ResearchGate. Available at: [Link]

  • (PDF) Methods for the Catalytic Synthesis of Piperazine - ResearchGate. Available at: [Link]

  • Optimization of reaction conditions: Significance and symbolism. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. Available at: [Link]

  • Bioactive small molecules with a Δ 5 -2-oxopiperazine moiety - ResearchGate. Available at: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. Available at: [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - NIH. Available at: [Link]

  • Temperature effects on photosensitized processes - PubMed. Available at: [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - MDPI. Available at: [Link]

  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC. Available at: [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers. Available at: [Link]

  • Greening peptide chemistry by using NBP as solvent for SPPS - Lund University Publications. Available at: [Link]

  • What do you do when your peptide synthesis fails? - Biotage. Available at: [Link]

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Technical Support Center: Scalable Synthesis of 5-Oxopiperazine-2-carboxylic Acid for Library Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scalable synthesis of 5-Oxopiperazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the necessary insights to overcome common challenges and successfully implement this synthesis for library production.

Introduction

5-Oxopiperazine-2-carboxylic acid is a valuable scaffold in medicinal chemistry, often utilized as a constrained dipeptide mimic in the development of novel therapeutics.[1][2] Its rigid structure allows for the precise orientation of substituents, making it an attractive building block for combinatorial libraries aimed at drug discovery.[3][4] The scalable synthesis of this core, however, can present several challenges. This guide provides practical, field-proven advice to navigate these complexities.

Core Synthesis Pathway Overview

A common and effective route to (S)- or (R)-5-Oxopiperazine-2-carboxylic acid involves the use of readily available chiral starting materials, such as L- or D-serine, and ethyl glyoxylate.[2][5] The synthesis generally proceeds through the formation of an N-protected intermediate, followed by cyclization to form the desired piperazinone ring. Protecting groups, such as tert-butyloxycarbonyl (Boc), are crucial for controlling reactivity and preventing unwanted side reactions like polymerization.[6][7][8]

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Final Product L-Serine L-Serine Reductive_Amination Reductive Amination & N-Protection (e.g., Boc) L-Serine->Reductive_Amination Ethyl_Glyoxylate Ethyl_Glyoxylate Ethyl_Glyoxylate->Reductive_Amination Intermediate_A N-Boc-Serine Adduct Reductive_Amination->Intermediate_A Acylation_Activation Acylation/Activation Intermediate_A->Acylation_Activation Intermediate_B Activated Intermediate Acylation_Activation->Intermediate_B Cyclization Intramolecular Cyclization Intermediate_B->Cyclization Product N-Boc-5-Oxopiperazine- 2-carboxylic acid Cyclization->Product Deprotection Deprotection (e.g., TFA) Product->Deprotection Final_Product 5-Oxopiperazine- 2-carboxylic acid Deprotection->Final_Product

Caption: Generalized workflow for the synthesis of 5-Oxopiperazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful and scalable synthesis?

A1: For a robust and scalable process, the most critical parameters are:

  • Purity of Starting Materials: Ensure the use of high-purity L- or D-serine and ethyl glyoxylate to prevent the formation of difficult-to-remove impurities.

  • Reaction Temperature: Precise temperature control during reductive amination and cyclization is vital. Deviations can lead to side reactions or decomposition of intermediates.

  • pH Control: Maintaining the optimal pH during the work-up and purification steps is crucial for maximizing yield and ensuring the stability of the carboxylic acid product.

  • Stoichiometry: Accurate control of reagent stoichiometry, especially the protecting group and any coupling agents, is essential to avoid side products.

Q2: Which protecting group strategy is recommended for library synthesis?

A2: The tert-butyloxycarbonyl (Boc) group is highly recommended for the nitrogen atoms.[2][5] The Boc group is stable under the conditions required for cyclization and can be removed under acidic conditions (e.g., with trifluoroacetic acid) that are generally compatible with a wide range of functional groups planned for a library.[9] This orthogonality is a key advantage in combinatorial chemistry.[7][8]

Q3: Can I use a different starting amino acid other than serine?

A3: While the protocol starting from serine is well-established, other amino acids can be used to generate substituted piperazinones.[2][5] However, the reaction conditions, particularly for the cyclization step, may need to be re-optimized depending on the nature of the side chain.

Q4: What are the expected yields for this synthesis?

A4: Yields can vary depending on the scale and specific conditions. However, with careful optimization, yields for the multi-step synthesis of N-Boc-5-oxopiperazine-2-carboxylic acid can range from 40% to 60% overall. Individual step yields should be significantly higher.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Yield in the Reductive Amination/Protection Step

Question: My initial reductive amination of serine with ethyl glyoxylate, followed by Boc protection, is resulting in a low yield of the desired N-Boc-serine adduct. What are the likely causes and how can I fix this?

Answer: Low yields at this stage often stem from several factors:

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used. Ensure the reagent is fresh and handled under anhydrous conditions to maintain its reactivity.

  • Incorrect pH: The pH of the reaction mixture for reductive amination is crucial. It should be maintained in a weakly acidic range (pH 4-6) to facilitate imine formation without causing significant hydrolysis of the imine or decomposition of the starting materials.

  • Inefficient Boc Protection: After the reductive amination, ensure complete protection with Boc anhydride (Boc₂O). The reaction is typically run in the presence of a base like triethylamine (TEA) or sodium bicarbonate to neutralize the acid formed. If the reaction is sluggish, consider increasing the equivalents of Boc₂O and base slightly.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh bottle of the reducing agent.

  • Monitor and Adjust pH: Use a pH meter or pH paper to monitor the reaction and add small amounts of a suitable acid (e.g., acetic acid) if necessary.

  • Optimize Boc Protection: After the reductive amination is complete (as monitored by TLC or LC-MS), add the base and Boc₂O. Allow sufficient reaction time (typically overnight at room temperature) for complete protection.

Problem 2: Incomplete or Failed Cyclization

Question: I have successfully synthesized the N-Boc protected linear precursor, but the subsequent intramolecular cyclization to form the 5-oxopiperazine ring is not proceeding to completion. What should I investigate?

Answer: Incomplete cyclization is a common hurdle. The primary causes are often related to the activation of the carboxylic acid and the reaction conditions for the intramolecular nucleophilic attack.

  • Ineffective Carboxylic Acid Activation: The carboxylic acid of the serine moiety needs to be activated to facilitate amide bond formation. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

  • Steric Hindrance: The substituents on your precursor could sterically hinder the cyclization.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. A polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) is often used. The reaction may require heating to proceed at a reasonable rate.

Experimental Protocol for Optimized Cyclization:

  • Precursor Preparation: Dissolve the N-Boc protected linear precursor (1 equivalent) in anhydrous DCM or DMF.

  • Activation: Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution. Stir at 0 °C for 30 minutes.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the organic layer with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

ParameterCondition 1 (Suboptimal)Condition 2 (Optimized)
Activating Agent EDC onlyEDC/NHS
Temperature Room Temperature0 °C to Room Temperature
Solvent THFDCM or DMF
Typical Yield < 30%> 70%
Problem 3: Formation of Impurities and Purification Challenges

Question: My final product contains several impurities that are difficult to separate by column chromatography. What are these likely impurities and how can I minimize their formation and improve purification?

Answer: The formation of impurities is often linked to side reactions during the synthesis or decomposition during work-up and purification.

  • Diastereomers: If chiral integrity is not maintained, you may form diastereomers which can be difficult to separate. Use mild reaction conditions to minimize epimerization.

  • Over-alkylation/Disubstitution: In piperazine synthesis, a common issue is the formation of disubstituted products.[6] The use of a protecting group on one of the nitrogen atoms is the primary way to prevent this.

  • Decomposition: The final product, being a carboxylic acid, can be sensitive to strong basic or acidic conditions and high temperatures.

Purification Strategy:

  • Acid-Base Extraction: Utilize the carboxylic acid functionality for purification. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a mild base (e.g., saturated sodium bicarbonate solution). The aqueous layer, containing the deprotonated product, can then be washed with an organic solvent to remove neutral impurities. Subsequently, acidify the aqueous layer with a mild acid (e.g., 1 M HCl) to precipitate the product, which can be collected by filtration or extracted back into an organic solvent.

  • Chromatography: If column chromatography is necessary, use a silica gel column with a mobile phase containing a small amount of acid (e.g., 0.1-1% acetic acid or formic acid) to keep the carboxylic acid protonated and improve peak shape.

  • Analytical Purity Check: Use High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to assess purity.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.[2]

Troubleshooting_Logic Start Start Low_Yield Low Overall Yield? Start->Low_Yield Check_Reductive_Amination Check Reductive Amination Yield Low_Yield->Check_Reductive_Amination Yes Check_Purity Purity Issues? Low_Yield->Check_Purity No Optimize_Reductive_Amination Optimize Reductive Amination: - Reagent Quality - pH Control - Protection Efficiency Check_Reductive_Amination->Optimize_Reductive_Amination Check_Cyclization Check Cyclization Yield Optimize_Cyclization Optimize Cyclization: - Activation Method - Solvent & Temperature Check_Cyclization->Optimize_Cyclization Improve_Purification Improve Purification: - Acid-Base Extraction - Modified Chromatography Check_Purity->Improve_Purification Yes End End Check_Purity->End No Optimize_Reductive_Amination->Check_Cyclization Optimize_Cyclization->Check_Purity Improve_Purification->End

Caption: A decision tree for troubleshooting the synthesis.

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Janežič, M., & Stavber, S. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2175. [Link]

  • Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338–3342. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Lee, J., & Lee, Y. (2013). Synthesis and Library Construction of Privileged Tetra-Substituted Δ5-2-Oxopiperazine as β-Turn Structure Mimetics. ACS Combinatorial Science, 16(1), 24-32. [Link]

  • Micale, N., & Guttilla, I. K. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1109. [Link]

  • 24ChemicalResearch. (2024). Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. [Link]

  • Lee, J., & Lee, Y. (2014). Synthesis and Library Construction of Privileged Tetra-Substituted Δ5-2-Oxopiperazine as β-Turn Structure Mimetics. ACS Combinatorial Science, 16(1), 24–32. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 21, 2026, from [Link]

  • Yoo, B., & Kirshenbaum, K. (2013). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. Organic & Biomolecular Chemistry, 11(13), 2088–2092. [Link]

  • Lee, J., & Lee, Y. (2014). Synthesis and Library Construction of Privileged Tetra-Substituted Δ5-2-Oxopiperazine as β-Turn Structure Mimetics. ACS Combinatorial Science, 16(1), 24-32. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Wolleb, H., & Blaser, H. U. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. U.S.
  • Kumar, A., Upadhyay, A., & Sharma, S. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(20), 12155-12167. [Link]

  • Yoo, B., & Kirshenbaum, K. (2013). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. Organic & Biomolecular Chemistry, 11(13), 2088–2092. [Link]

  • Vasilevsky, V. V., & Buděšínský, M. (2018). Protecting Groups in Peptide Synthesis. In Peptide Synthesis (pp. 1-23). Springer, New York, NY. [Link]

  • De, S. K. (2016). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Chemistry, 5(2), 1-13. [Link]

  • Smith, C. D., & Jones, A. B. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12345-12356. [Link]

  • Kim, J., & Lee, S. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 3166-3177. [Link]

  • Nakano, M., & Kamiya, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(19), 4487. [Link]

  • Watson, D. J., & Giles, R. G. (1995). Process for purification of carboxylic acids. U.S.
  • National Center for Biotechnology Information. (n.d.). 5-Oxopiperidine-2-carboxylic acid. In PubChem Compound Database. Retrieved January 21, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Henke, H., & Lerchen, H. G. (1996). Process for preparing 2-piperazine carboxylic acid derivatives.
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Navigating the Labyrinth of Peptide Stability: A Technical Guide for 5-Oxopiperazine-2-carboxylic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Welcome to the technical support center dedicated to enhancing the stability of peptides incorporating the novel peptidomimetic building block, 5-Oxopiperazine-2-carboxylic acid. As researchers and drug development professionals increasingly utilize this constrained amino acid analog to impart favorable conformational properties, understanding and overcoming its unique stability challenges is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to design and execute robust stability studies, ensuring the integrity and efficacy of your therapeutic peptide candidates.

I. Foundational Understanding: The Double-Edged Sword of Conformational Constraint

5-Oxopiperazine-2-carboxylic acid is a cyclic scaffold designed to mimic a dipeptide unit, thereby introducing a rigid conformational constraint into a peptide backbone. This rigidity can be highly advantageous, leading to increased receptor binding affinity and potentially enhanced resistance to certain proteases. However, the inherent chemical functionalities of the 5-oxopiperazine ring, specifically the lactam (amide) bond within the six-membered ring, can also be susceptible to specific degradation pathways that differ from those of linear peptides.

II. Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted as a series of questions and answers to directly address specific experimental observations and provide actionable solutions.

Scenario 1: Unexpected Loss of Parent Peptide in Aqueous Formulation

Question: I am observing a rapid loss of my 5-Oxopiperazine-2-carboxylic acid-containing peptide in an aqueous buffer at neutral pH, even at refrigerated temperatures. What are the likely degradation pathways?

Answer:

The primary suspect for degradation in aqueous solution is the hydrolysis of the endocyclic lactam bond within the 5-oxopiperazine ring. This is a common degradation pathway for lactam-containing structures.[1][2][3][4] The rate of this hydrolysis is often pH-dependent.

Causality and Experimental Choices:

  • pH-Dependent Hydrolysis: The lactam bond can be susceptible to both acid and base-catalyzed hydrolysis. While neutral pH is a good starting point, it may not be the optimal pH for the stability of your specific peptide. The electronic environment provided by the adjacent amino acid residues can influence the susceptibility of the lactam carbonyl to nucleophilic attack by water.

  • Conformational Effects: The conformation of the peptide can either shield or expose the lactam bond to the solvent, thereby affecting its hydrolysis rate.

Troubleshooting Protocol:

  • Conduct a pH-Stability Profile:

    • Prepare a series of buffers ranging from pH 3 to 8 (e.g., citrate, phosphate, and tris buffers).

    • Incubate your peptide at a constant temperature (e.g., 40°C to accelerate degradation) in each buffer.

    • Analyze samples at various time points using a stability-indicating HPLC method (see Section V for protocol).

    • Plot the percentage of remaining parent peptide against time for each pH to determine the optimal pH for stability.

  • Forced Degradation Studies:

    • To definitively identify the hydrolysis product, perform forced degradation under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions.[5][6][7][8]

    • Characterize the major degradants using LC-MS to confirm if the mass change corresponds to the addition of a water molecule, indicative of lactam hydrolysis.

Scenario 2: Appearance of Multiple Degradant Peaks in HPLC Analysis

Question: My stability studies are showing not just one, but multiple new peaks in the chromatogram. How do I identify the nature of these degradants?

Answer:

Beyond lactam hydrolysis, other degradation pathways can occur, leading to a complex impurity profile. These can include oxidation, diketopiperazine formation if the 5-Oxopiperazine-2-carboxylic acid is near the N-terminus, and isomerization.

Causality and Experimental Choices:

  • Oxidation: If your peptide sequence contains susceptible residues like methionine, cysteine, tryptophan, or histidine, they can be prone to oxidation. The piperazine ring itself, depending on its substituents, could also be a site for oxidation.

  • Diketopiperazine (DKP) Formation: If the 5-Oxopiperazine-2-carboxylic acid is at the N-terminus or the second position of the peptide, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the peptide chain.[9][10][11][12][13] This is a well-documented degradation pathway for peptides with proline at the second position, and similar mechanisms can be envisioned for other constrained residues.[10][11][12]

  • Isomerization/Racemization: The chiral center at the 2-position of the 5-oxopiperazine ring could be susceptible to epimerization under certain pH and temperature conditions, leading to the formation of a diastereomer that may have a different retention time on a chiral HPLC column.

Troubleshooting Workflow:

Caption: Workflow for identifying multiple peptide degradants.

Experimental Protocols:

  • Oxidative Forced Degradation: Expose the peptide solution to a mild oxidizing agent like 0.03% hydrogen peroxide at room temperature. Analyze samples by HPLC and LC-MS to identify oxidized species.

  • Thermal Stress: Incubate the peptide solution at elevated temperatures (e.g., 50-70°C) to accelerate degradation and identify thermally labile sites.

  • Photostability: Expose the peptide solution to controlled light conditions (e.g., ICH Q1B guidelines) to assess for photodegradation.

III. Frequently Asked Questions (FAQs)

Q1: How does the amino acid sequence flanking the 5-Oxopiperazine-2-carboxylic acid affect its stability?

A1: The neighboring amino acids can have a significant impact through steric and electronic effects. A bulky adjacent residue might sterically hinder the approach of water to the lactam bond, thus slowing hydrolysis. Conversely, an adjacent residue with a catalytic side chain (e.g., Asp, Glu, His) could potentially participate in intramolecular catalysis of lactam hydrolysis. The influence of the primary sequence on diketopiperazine formation is also well-documented.[13]

Q2: Are there formulation strategies to improve the stability of these peptides?

A2: Yes, several formulation strategies can be employed:

  • pH Optimization: As discussed, finding the pH of maximum stability is crucial.

  • Excipients:

    • Lyoprotectants (for lyophilized products): Sugars like sucrose and trehalose can stabilize the peptide during freezing and drying by forming an amorphous, glassy matrix.

    • Antioxidants: If oxidation is a problem, adding antioxidants like methionine or ascorbic acid can be beneficial.

    • Buffers: The choice of buffer species can also influence stability. It is advisable to screen different buffer systems (e.g., citrate, phosphate, acetate) at the optimal pH.

  • Co-solvents: In some cases, the addition of co-solvents like ethanol or propylene glycol can reduce the water activity and slow down hydrolytic degradation.

Q3: What are the best analytical techniques to monitor the stability of these peptides?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.[14][15][16][17][18]

  • Reversed-Phase HPLC (RP-HPLC): This is the most common technique for separating the parent peptide from its degradants. A gradient method using a C18 column is a good starting point.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer is essential for identifying the mass of the degradation products, which provides critical clues about the degradation pathway.[14][15][17]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used to monitor changes in the secondary structure of the peptide over time, which can be an indicator of physical instability.[14]

IV. Data Presentation: Quantifying Stability

Summarizing stability data in a clear and concise manner is crucial for making informed decisions.

Table 1: pH-Rate Profile for Peptide XYZ at 40°C

pHBuffer SystemRate Constant (k) (days⁻¹)Half-life (t½) (days)
3.0Citrate0.0858.2
4.0Citrate0.04216.5
5.0Acetate0.02133.0
6.0Phosphate0.03519.8
7.0Phosphate0.0788.9
8.0Tris0.1524.6

This table clearly shows that Peptide XYZ is most stable at pH 5.0.

V. Key Experimental Protocols

Protocol 1: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Develop a gradient that provides good resolution between the parent peptide and all degradation products observed in forced degradation studies. A typical starting gradient might be 5% to 95% B over 30 minutes.

  • Detection: UV detection at 214 nm and 280 nm.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

VI. Conclusion

The incorporation of 5-Oxopiperazine-2-carboxylic acid presents exciting opportunities for designing peptides with enhanced therapeutic properties. However, a thorough understanding of its unique stability profile is essential for successful drug development. By systematically investigating potential degradation pathways through well-designed pH-rate profiles and forced degradation studies, and by employing robust analytical techniques, researchers can develop stable formulations that preserve the integrity and biological activity of these promising molecules. This guide serves as a starting point for your investigations, and our team of application scientists is always available to provide further support.

VII. References

  • Zimmermann, J., et al. (2013). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). Applied Microbiology and Biotechnology, 97(15), 6553-6564.

  • Huber, F., et al. (2013). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). PubMed.

  • Li, Y., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.

  • Zimmermann, J., et al. (2013). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). PMC.

  • Patel, S., et al. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. International Journal of Pharmaceutical Sciences and Research, 15(9), 3567-3578.

  • Gucinski, A. C., et al. (2021). Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. The Journal of Physical Chemistry B, 125(29), 8107-8116.

  • Gucinski, A. C., et al. (2021). Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. PubMed.

  • Gucinski, A. C., & Glish, G. L. (2020). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 31(10), 2115-2123.

  • Kaya, K., et al. (2012). Microbial degradation of cyclic peptides produced by bacteria. Journal of Environmental Science and Health, Part B, 47(8), 770-778.

  • Goolcharran, C., et al. (2000). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 89(6), 760-767.

  • Vinogradov, A. A., et al. (2021). Cyclisation strategies for stabilising peptides with irregular conformations. Chemical Science, 12(16), 5723-5735.

  • Giessen, T. W., & Marahiel, M. A. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Marine Drugs, 15(11), 343.

  • Chan, S. Y., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 116-123.

  • Chan, S. Y. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU.

  • Houston, M. E., et al. (1996). Lactam Bridge Stabilization of α-Helices: The Role of Hydrophobicity in Controlling Dimeric versus Monomeric α-Helices. Biochemistry, 35(32), 10343-10350.

  • Kumar, V., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 088-102.

  • AMSbiopharma. (2023). Stability-indicating methods for peptide drug analysis. AMSbiopharma.

  • Kumar, V., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.

  • AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing. AmbioPharm.

  • BenchChem. (2023). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.

  • Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Polymers, 14(20), 4449.

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433-8436.

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. CD Formulation.

  • Indelicato, J. M., et al. (1974). The Hydrolysis of Lactams. Journal of the Chemical Society, Perkin Transactions 2, (13), 1701-1704.

  • Imming, P., et al. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331.

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 159-165.

  • Jorn, H. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 28(1), 32-37.

  • Freidinger, R. M. (1989). Synthesis of Protected Lactam-Bridged Dipeptides. In The RGD story (pp. 85-94). Springer, Boston, MA.

  • Miller, M. J., et al. (2020). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 8, 593.

  • Patel, S., et al. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics, 29(2), 1-20.

  • Li, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 1-9.

  • Imming, P., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate.

  • Pohlmann, A., et al. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Journal of Peptide Research, 51(2), 116-120.

  • Singh, S., et al. (2023). Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 230, 115368.

  • Rather, M. A., et al. (2022). Antimicrobial Peptides Designed against the Ω-Loop of Class A β-Lactamases to Potentiate the Efficacy of β-Lactam Antibiotics. International Journal of Molecular Sciences, 23(21), 13354.

  • Eriksson, L. A., et al. (2001). Lactam hydrolysis catalyzed by mononuclear metallo-beta-lactamases: A density functional study. Journal of the American Chemical Society, 123(37), 8932-8941.

  • Pohlmann, A., et al. (1998). Synthesis and conformational analysis of two 2‐oxopiperazine‐containing tetrapeptide analogues. Sci-Hub.

  • Singh, S., et al. (2023). Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of terlipressin and its degradation products. Semantic Scholar.

  • Fujii, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12894.

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  • Fujii, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI.

  • Papini, A. M., et al. (2021). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 26(11), 3326.

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  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545.

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Sources

Validation & Comparative

A Comparative Guide to 5-Oxopiperazine-2-carboxylic Acid and Other β-Turn Mimetics in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel peptide-based therapeutics is a continuous journey of innovation. Peptides offer high specificity and potency but are often plagued by poor metabolic stability and low bioavailability. A key strategy to overcome these limitations is the introduction of conformational constraints, and among the most important of these is the β-turn. This guide provides an in-depth comparison of 5-Oxopiperazine-2-carboxylic acid (Opc) with other prominent β-turn mimetics, offering a critical analysis of their structural features, impact on peptide performance, and the experimental methodologies required for their successful implementation.

The Central Role of the β-Turn in Peptide Bioactivity

The β-turn is a crucial secondary structure motif where the polypeptide chain reverses its direction. Comprising four amino acid residues (designated i to i+3), it is stabilized by a hydrogen bond between the carbonyl oxygen of the ith residue and the amide proton of the i+3 residue. These turns are not merely structural linkers; they are often integral to the bioactive conformation of a peptide, mediating interactions with receptors and enzymes. However, the inherent flexibility of linear peptides makes them susceptible to proteolytic degradation. By replacing the central i+1 and i+2 residues with a rigid scaffold—a β-turn mimetic—we can lock the peptide into its active conformation, thereby enhancing its biological activity and stability.

5-Oxopiperazine-2-carboxylic Acid (Opc): A Versatile Scaffold

5-Oxopiperazine-2-carboxylic acid (Opc) has emerged as a highly effective and synthetically accessible β-turn mimetic. Its rigid, cyclic structure effectively constrains the peptide backbone, pre-organizing it into a turn conformation. The stereochemistry at the C2 position of the Opc ring can be controlled to favor different types of β-turns, offering a degree of conformational fine-tuning.

Structural and Functional Advantages of Opc:
  • Conformational Rigidity: The piperazine ring significantly reduces the conformational freedom of the peptide backbone, which can lead to an increase in binding affinity for the target receptor due to a lower entropic penalty upon binding.

  • Synthetic Accessibility: Opc can be synthesized in a straightforward manner and readily functionalized for incorporation into peptides using standard solid-phase peptide synthesis (SPPS) techniques.

  • Improved Stability: By replacing a native peptide bond, the Opc scaffold can confer resistance to enzymatic degradation by proteases.

A Comparative Analysis of Prominent β-Turn Mimetics

While Opc presents a compelling option, a variety of other scaffolds have been developed, each with its own set of advantages and disadvantages. Here, we compare Opc with three other widely recognized classes of β-turn mimetics: benzodiazepines, diketopiperazines, and constrained dipeptides.

Benzodiazepines

Benzodiazepines are seven-membered heterocyclic compounds that have been extensively explored as β-turn mimetics. Their rigid bicyclic structure can effectively mimic the turn conformation.

  • Strengths: High rigidity, well-established chemistry, and proven biological activity in various contexts.

  • Considerations: Can introduce significant non-peptidic character, which may affect solubility and off-target interactions. Their synthesis can be more complex than that of simpler cyclic structures.

Diketopiperazines

Diketopiperazines are cyclic dipeptides that can act as conformationally restricted building blocks. They are often used to induce β-turn-like structures in larger peptides.

  • Strengths: Synthetically accessible from amino acid precursors, can be readily incorporated into peptides, and their inherent peptide character can be beneficial for receptor recognition.

  • Considerations: Offer less conformational restriction compared to more rigid bicyclic systems like Opc or benzodiazepines. They can be susceptible to enzymatic cleavage depending on the ring substituents.

Constrained Dipeptides

This class includes various dipeptide surrogates where the backbone is constrained by a covalent linker. These can be designed to mimic specific types of β-turns with high fidelity.

  • Strengths: Highly tunable to achieve specific dihedral angles, can closely mimic the native peptide backbone.

  • Considerations: Synthesis can be challenging and may require multi-step solution-phase chemistry before incorporation into the main peptide chain.

Performance Data: A Head-to-Head Look

Direct, quantitative comparisons of different β-turn mimetics within the same peptide scaffold are crucial for making informed decisions in drug design. While comprehensive head-to-head studies are not always available, we can draw valuable insights from existing data.

Mimetic ClassPeptide ScaffoldTargetKey Performance Metric (e.g., Kᵢ, IC₅₀)Protease StabilityReference
5-Oxopiperazine-2-carboxylic acid Model TetrapeptidesN/A (Conformational Study)Induces Type II β-turnNot Reported[1]
Benzodiazepine VariousOpioid ReceptorsKᵢ values in the nM rangeGenerally high[2][3][4][5]
Diketopiperazine Opioid Peptide AnalogsOpioid ReceptorsKᵢ in the nM to µM rangeCan be susceptible to cleavage[6][7][8]
Constrained Dipeptide (trans-pyrrolidine-3,4-dicarboxamide) Opioid Peptide Analogsκ-opioid receptorKᵢ = 23 nM (basic) and 390 nM (nonbasic)High[9][10]

Note: The table above provides a qualitative summary based on available literature. Direct comparison is challenging due to variations in peptide sequences and assay conditions. However, it highlights the potential of each class to achieve high-affinity binding and improved stability.

Experimental Protocols: A Practical Guide

The successful implementation of β-turn mimetics requires robust and well-validated experimental protocols. Here, we provide detailed methodologies for the synthesis, incorporation, and characterization of peptides containing these scaffolds.

Synthesis of Fmoc-(S)-5-oxopiperazine-2-carboxylic acid

The ability to incorporate Opc into peptides via Solid-Phase Peptide Synthesis (SPPS) is contingent on the availability of a suitably protected building block. The Fmoc-protected version of (S)-5-oxopiperazine-2-carboxylic acid is a key intermediate.

Synthesis_Workflow cluster_synthesis Synthesis of Fmoc-(S)-5-oxopiperazine-2-carboxylic acid Start L-Serine Derivative Step1 Reaction with Glyoxylate Start->Step1 1. Nucleophilic Addition Step2 Cyclization Step1->Step2 2. Intramolecular Amidation Step3 Fmoc Protection Step2->Step3 3. N-protection End Fmoc-(S)-Opc-OH Step3->End

Caption: Workflow for the synthesis of Fmoc-(S)-5-oxopiperazine-2-carboxylic acid.

Detailed Protocol: A detailed, step-by-step protocol for the synthesis of Fmoc-(S)-5-oxopiperazine-2-carboxylic acid is beyond the scope of this guide but can be adapted from established literature procedures. The general strategy involves the reaction of a protected L-serine derivative with an activated glyoxylate, followed by cyclization and subsequent Fmoc protection of the piperazine nitrogen.

Solid-Phase Peptide Synthesis (SPPS) Incorporating a β-Turn Mimetic

The incorporation of a β-turn mimetic into a growing peptide chain on a solid support follows the general principles of Fmoc-based SPPS.

SPPS_Workflow cluster_spps SPPS Cycle with β-Turn Mimetic Resin Resin with growing peptide chain Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of Fmoc-Mimetic-OH (e.g., HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Cycle Repeat Cycle for subsequent amino acids Washing2->Cycle Cycle->Deprotection Next Amino Acid

Caption: General workflow for solid-phase peptide synthesis incorporating a β-turn mimetic.

Self-Validating Rationale: Each step in the SPPS protocol is followed by a thorough washing step to remove excess reagents and by-products, which is critical for ensuring high-purity final products. The choice of coupling reagents like HATU is based on their high efficiency and low rates of racemization. The progress of the synthesis can be monitored at each step using a qualitative ninhydrin test to confirm the completion of the coupling reaction.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.

Key NMR Experiments:

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's conformation, including the presence of a β-turn. A strong NOE between the amide proton of residue i+3 and the alpha proton of residue i is a hallmark of a β-turn.

Structural Elucidation with Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides. The characteristic CD spectra of different secondary structures allow for a qualitative and quantitative estimation of the conformational composition. A β-turn often exhibits a characteristic CD spectrum with a negative band around 200 nm and a weak positive band around 220 nm.

In Vitro Protease Stability Assay

To evaluate the enhanced stability conferred by the β-turn mimetic, an in vitro protease stability assay is performed.

Protocol Outline:

  • Incubation: The peptide is incubated with a relevant protease (e.g., trypsin, chymotrypsin) or in human serum/plasma at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: The enzymatic reaction is stopped by adding an acid (e.g., trifluoroacetic acid) or a protease inhibitor cocktail.

  • Analysis: The amount of intact peptide remaining at each time point is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Half-life Calculation: The data is used to calculate the half-life (t₁/₂) of the peptide under the assay conditions.

Conclusion and Future Perspectives

The incorporation of β-turn mimetics is a cornerstone of modern peptide drug design. 5-Oxopiperazine-2-carboxylic acid stands out as a versatile and effective scaffold, offering a balance of conformational rigidity, synthetic accessibility, and the potential for enhanced proteolytic stability. While direct comparative data with other mimetics remains an area for further research, the available evidence strongly supports its utility in the development of next-generation peptide therapeutics. The choice of a specific β-turn mimetic will ultimately depend on the specific requirements of the peptide, the target, and the desired pharmacokinetic profile. As our understanding of peptide structure-activity relationships deepens and synthetic methodologies evolve, we can expect the development of even more sophisticated and effective β-turn mimetics to drive innovation in peptide drug discovery.

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A Technical Guide to the Conformational Analysis of Peptides: The Impact of 5-Oxopiperazine-2-carboxylic Acid Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Conformation-Activity Relationship in Peptide Therapeutics

In the realm of drug discovery and development, peptides represent a highly promising class of therapeutics due to their high specificity and potency. However, their inherent conformational flexibility often leads to reduced metabolic stability and lower binding affinity for their biological targets.[1][2] Linear peptides in solution do not typically adopt a single, well-defined structure but rather exist as an ensemble of interconverting conformers. This conformational heterogeneity can be a significant hurdle in designing potent peptide-based drugs. To overcome this, medicinal chemists often introduce conformational constraints to lock the peptide into a bioactive conformation, thereby enhancing its therapeutic properties.[2][3]

One such powerful conformational constraint is the incorporation of 5-Oxopiperazine-2-carboxylic acid (Opc), a dipeptide mimetic. This guide provides a comparative conformational analysis of a model peptide in its linear form versus its Opc-containing analogue. We will delve into the experimental and computational methodologies used to elucidate their three-dimensional structures and dynamics, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the profound impact of this modification.

The Role of 5-Oxopiperazine-2-carboxylic Acid (Opc) as a Conformational Inducer

5-Oxopiperazine-2-carboxylic acid is a cyclic structure that, when incorporated into a peptide backbone, acts as a rigid scaffold. Its synthesis is straightforward, often starting from L- or D-serine and ethyl glyoxylate.[4] The incorporation of Opc can induce specific secondary structures, such as β-turns and γ-turns, which are crucial for molecular recognition processes.[4] By pre-organizing the peptide into a specific conformation, Opc can significantly reduce the entropic penalty upon binding to a receptor, leading to enhanced affinity and selectivity.

This guide will use a hypothetical model tetrapeptide, Ac-Val-Ala-Gly-Leu-OMe, and its Opc-containing analogue, Ac-Val-Opc-Gly-Leu-OMe, as a case study to illustrate the principles and techniques of comparative conformational analysis.

Synthesis of the Model Peptides

The synthesis of both the linear and Opc-containing peptides can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. The key difference lies in the introduction of the Opc moiety.

Synthesis of the Linear Peptide: Ac-Val-Ala-Gly-Leu-OMe

The linear tetrapeptide is synthesized on a resin support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is sequentially coupled to the growing peptide chain after the deprotection of the N-terminal Fmoc group of the preceding residue. The process involves repeated cycles of deprotection and coupling until the desired sequence is assembled. Finally, the peptide is cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of the Opc-Containing Peptide: Ac-Val-Opc-Gly-Leu-OMe

The synthesis of the Opc-containing analogue also utilizes SPPS. The pre-synthesized and protected (S)- or (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid is incorporated as a dipeptide mimetic building block during the synthesis. The coupling of this constrained unit follows standard activation and coupling protocols. The subsequent amino acids are then added to complete the sequence. Cleavage and purification are performed similarly to the linear counterpart.

Comparative Conformational Analysis: A Multi-pronged Approach

A thorough understanding of the conformational landscape of our model peptides requires a combination of experimental and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations provide complementary information to build a comprehensive picture of their structures and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling 3D Structure in Solution

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their native conformational preferences.[5] For our comparative analysis, a suite of NMR experiments will be performed on both the linear and Opc-containing peptides.

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CD3OH). The concentration should be optimized to ensure good signal-to-noise while avoiding aggregation.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to confirm the identity and purity of the peptide and to assess the dispersion of signals.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a single amino acid residue's spin system. A mixing time of 60-80 ms is typically used.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.[6][7] For small to medium-sized peptides, ROESY is often preferred to avoid zero or negative NOEs.[8] A mixing time of 200-300 ms is a good starting point.[6]

  • Temperature Coefficient Studies: Acquire a series of 1D ¹H NMR spectra at different temperatures (e.g., 298 K to 318 K in 5 K increments). The temperature coefficient (Δδ/ΔT) of the amide proton chemical shifts can identify intramolecularly hydrogen-bonded protons (low Δδ/ΔT values, typically > -4.5 ppb/K), which are shielded from the solvent.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_experiments NMR Experiments cluster_data_analysis Data Analysis & Structure Calculation Peptide Purified Peptide NMR_Tube NMR Sample Peptide->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD_H1 1D ¹H NMR NMR_Spec->OneD_H1 TwoD_TOCSY 2D TOCSY NMR_Spec->TwoD_TOCSY TwoD_NOESY 2D NOESY/ROESY NMR_Spec->TwoD_NOESY Temp_Coeff Temperature Coefficient Studies NMR_Spec->Temp_Coeff Assignment Resonance Assignment OneD_H1->Assignment TwoD_TOCSY->Assignment Restraints Distance & Dihedral Angle Restraints TwoD_NOESY->Restraints Temp_Coeff->Restraints Assignment->Restraints Structure_Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Structure_Calc Ensemble Conformational Ensemble Structure_Calc->Ensemble CD_Workflow cluster_sample_prep Sample Preparation cluster_cd_measurement CD Measurement cluster_data_analysis Data Analysis Peptide_Stock Peptide Stock Solution Final_Sample Diluted Peptide Sample Peptide_Stock->Final_Sample CD_Buffer CD-compatible Buffer CD_Buffer->Final_Sample Quartz_Cuvette Quartz Cuvette (0.1 cm) Final_Sample->Quartz_Cuvette CD_Spec CD Spectropolarimeter Scan Wavelength Scan (190-260 nm) CD_Spec->Scan Quartz_Cuvette->CD_Spec Raw_Spectrum Raw CD Spectrum Scan->Raw_Spectrum Processed_Spectrum Processed Spectrum (Mean Residue Ellipticity) Raw_Spectrum->Processed_Spectrum Deconvolution Deconvolution Algorithm Processed_Spectrum->Deconvolution Secondary_Structure Secondary Structure Content (%) Deconvolution->Secondary_Structure

Figure 2: Workflow for CD spectroscopy-based secondary structure analysis.
PeptideExpected CD Spectrum FeaturesEstimated Secondary StructureRationale
Linear Peptide A single strong minimum around 200 nm.Predominantly random coil.The flexible nature of the linear peptide leads to an averaged spectrum characteristic of an unstructured state.
Opc-Containing Peptide A minimum around 220-230 nm and a positive peak below 210 nm, characteristic of a type II β-turn.Significant contribution from β-turn and ordered structures.The rigid Opc scaffold induces a defined secondary structure, which is reflected in the distinct features of the CD spectrum.
Molecular Dynamics (MD) Simulations: Visualizing Conformational Dynamics

MD simulations provide a computational lens to visualize the dynamic behavior of peptides at an atomic level. [9]By simulating the peptide in a virtual solvent box, we can explore its conformational landscape and identify the most stable structures. [10][11]

  • System Setup:

    • Generate the initial 3D structures of the linear and Opc-containing peptides.

    • Choose an appropriate force field (e.g., AMBER99SB-ILDN, CHARMM36m). [10][12] * Place the peptide in a periodic box of water molecules (e.g., TIP3P). [13] * Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial structure.

  • Equilibration:

    • Perform a short simulation under the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

    • Perform a subsequent simulation under the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to adequately sample the conformational space.

  • Analysis:

    • Analyze the trajectory to determine the root-mean-square deviation (RMSD) to assess structural stability.

    • Perform cluster analysis to identify the most populated conformational states.

    • Analyze dihedral angles and hydrogen bonding patterns.

MD_Workflow cluster_setup System Setup cluster_simulation Simulation cluster_analysis Trajectory Analysis Peptide_Structure Initial Peptide Structure Solvation Solvation in Water Box Peptide_Structure->Solvation Neutralization Addition of Ions Solvation->Neutralization Energy_Min Energy Minimization Neutralization->Energy_Min Equilibration NVT & NPT Equilibration Energy_Min->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory MD Trajectory Production_MD->Trajectory RMSD_Analysis RMSD Analysis Trajectory->RMSD_Analysis Clustering Cluster Analysis Trajectory->Clustering Structural_Properties Dihedrals, H-bonds Trajectory->Structural_Properties Conformational_Landscape Conformational Landscape Clustering->Conformational_Landscape

Figure 3: Workflow for molecular dynamics simulations of peptides.
ParameterLinear PeptideOpc-Containing PeptideRationale
RMSD of Backbone Atoms High RMSD values, indicating significant conformational flexibility.Low RMSD values, suggesting a stable, well-defined conformation.RMSD measures the deviation from a reference structure over time; low values indicate stability.
Conformational Clustering Multiple clusters of comparable population, representing a diverse conformational ensemble.One or two dominant clusters, indicating a highly preferred conformation.Clustering algorithms group similar structures, revealing the major conformational states sampled during the simulation.
Ramachandran Plot Residues sample a broad range of φ and ψ angles.Residues flanking the Opc moiety are restricted to specific regions of the Ramachandran plot.The Ramachandran plot visualizes the allowed backbone dihedral angles for each residue.

Synthesizing the Evidence: A Clearer Picture of Conformational Control

The collective data from NMR, CD, and MD simulations provide a synergistic and comprehensive understanding of the conformational differences between the linear and Opc-containing peptides.

Conformational_Comparison L1 Conformer 1 L2 Conformer 2 L1->L2 L3 Conformer 3 L2->L3 L4 ... L3->L4 O1 Dominant Conformation (β-turn)

Figure 4: Conceptual representation of the conformational landscapes.

For the linear peptide, all three techniques would indicate a high degree of flexibility, existing as a dynamic equilibrium of multiple conformations. In contrast, the Opc-containing peptide is shown to adopt a stable, well-defined structure, predominantly a β-turn. The NMR data provides atomic-resolution details of this turn, the CD spectrum confirms the presence of this secondary structure, and the MD simulations illustrate the stability of this conformation over time.

Conclusion: The Power of Conformational Constraint in Peptide Design

This guide has demonstrated the profound impact of incorporating 5-Oxopiperazine-2-carboxylic acid on the conformational properties of a model peptide. Through a combination of NMR spectroscopy, CD spectroscopy, and molecular dynamics simulations, we can clearly elucidate the transition from a flexible, conformationally heterogeneous linear peptide to a rigid, well-structured analogue. This conformational pre-organization is a cornerstone of modern peptide drug design, leading to compounds with improved biological activity, stability, and therapeutic potential. The methodologies and principles outlined herein provide a robust framework for researchers to rationally design and analyze the next generation of peptide-based therapeutics.

References

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  • Computational BioPhysics Tutorials. (2025/2026). Simulating alanine dipeptide with Gromacs. Retrieved from [Link]

  • Groupe Français des Peptides et des Protéines - GFPP. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Retrieved from [Link]

  • MDPI. (2023). A Practical Guide to All-Atom and Coarse-Grained Molecular Dynamics Simulations Using Amber and Gromacs: A Case Study of Disulfide-Bond Impact on the Intrinsically Disordered Amyloid Beta. Retrieved from [Link]

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  • Lemkul, J. A. (2019). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2014). How to perform Molecular Dynamics of peptide+small molecule systems? Retrieved from [Link]

  • Decatur, J. (2018). NOESY and ROESY. Retrieved from [Link]

  • Sreerama, N., & Woody, R. W. (1999). A comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism. Protein Science, 8(2), 370-375. Retrieved from [Link]

  • Nielsen, C. K., & Norton, R. S. (2008). NMR in Peptide Drug Development. In Methods in Molecular Biology (pp. 35-56). Humana Press. Retrieved from [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. Retrieved from [Link]

  • IU NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Retrieved from [Link]

  • Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(14), 8113-8128. Retrieved from [Link]

  • Pabo, C. O., & Sauer, R. T. (1998). Comparative conformational analysis of peptide libraries. Molecular Diversity, 4(3), 199-207. Retrieved from [Link]

  • Macquarie University. (2021). Beginners guide to circular dichroism. Retrieved from [Link]

  • Biosynthesis. (n.d.). Cyclic vs Linear Peptides: Key Differences. Retrieved from [Link]

  • Zorzi, A., Deyle, K., & Heinis, C. (2012). Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. Future Medicinal Chemistry, 4(12), 1601-1618. Retrieved from [Link]

  • ResearchGate. (n.d.). N-locked model peptides. (a) Comparison between the CD and NMR spectra... Retrieved from [Link]

  • Wang, W., & Schöneich, C. (1999). The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. Journal of Peptide Research, 54(2), 134-141. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between cyclic peptides, their linear counterparts, and... Retrieved from [Link]

  • Kelly, K. E., et al. (2024). Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides. PLOS Computational Biology, 20(4), e1011985. Retrieved from [Link]

  • MDPI. (2022). Simulation Study of the Effect of Antimicrobial Peptide Associations on the Mechanism of Action with Bacterial and Eukaryotic Membranes. Retrieved from [Link]

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A Comparative Guide to Piperazine-Based Scaffolds in Peptidomimetics: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the limitations of native peptides—primarily their poor metabolic stability and low oral bioavailability—have driven the innovation of peptidomimetics. These molecules are designed to mimic the essential pharmacophoric features of a peptide while possessing improved drug-like properties. At the heart of peptidomimetic design lies the scaffold, a central chemical entity that replaces the peptide backbone, orienting the critical side-chain functionalities in a biologically active conformation. Among the plethora of scaffolds, the piperazine ring has emerged as a "privileged" structure in medicinal chemistry.[1] This guide provides an in-depth comparative analysis of piperazine-based scaffolds against two prominent alternatives: benzodiazepines and diketopiperazines. Our objective is to furnish researchers with the necessary technical insights and experimental data to make informed decisions in the design of next-generation peptidomimetics.

The Central Role of Scaffolds in Peptidomimetic Design

The choice of a scaffold is a pivotal decision in peptidomimetic drug design, profoundly influencing a compound's pharmacological and pharmacokinetic profile. An ideal scaffold should not only replicate the spatial arrangement of the original peptide's side chains but also confer conformational rigidity to reduce the entropic penalty upon binding to its biological target. This rigidity can lead to enhanced binding affinity and selectivity. Furthermore, the scaffold's physicochemical properties, such as solubility and hydrogen bonding capacity, are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Piperazine: The Versatile Workhorse

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its favorable characteristics.

Key Physicochemical and Pharmacokinetic Advantages:

  • Tunable Basicity: The two nitrogen atoms of the piperazine ring provide two sites for protonation, allowing for the modulation of pKa to optimize solubility and target engagement.

  • Enhanced Solubility: The polar nature of the piperazine moiety generally imparts greater aqueous solubility to parent molecules, which can improve oral bioavailability.

  • Metabolic Stability: While the nitrogen atoms can be sites of metabolism, appropriate substitution can mitigate this, leading to compounds with favorable metabolic profiles.

  • Synthetic Tractability: The piperazine ring is readily incorporated into molecules using well-established synthetic methodologies, making it amenable to library synthesis and rapid structure-activity relationship (SAR) studies.

Conformational Landscape of Piperazine

The piperazine ring predominantly adopts a chair conformation, which provides a degree of pre-organization for the appended pharmacophoric groups. However, it also possesses a degree of flexibility, allowing it to act as a linker between different molecular fragments. This conformational behavior can be strategically exploited to optimize binding to a target protein.

Benzodiazepines: Rigidified Turn Mimetics

Benzodiazepines, seven-membered heterocyclic rings containing two nitrogen atoms, have been extensively explored as scaffolds for mimicking peptide turns, particularly β-turns. These secondary structures are frequently involved in molecular recognition events, making them attractive targets for peptidomimetic design.

Key Attributes of Benzodiazepine Scaffolds:

  • Conformational Constraint: The fused ring system of benzodiazepines imparts a high degree of rigidity, effectively locking the appended side chains into a specific spatial orientation that can mimic the geometry of a peptide turn.

  • Cell Permeability: Unlike many peptides, benzodiazepine-based peptidomimetics can readily cross cell membranes, enabling them to target intracellular proteins.

  • Potent Biological Activity: The rigidified presentation of pharmacophores can lead to highly potent inhibitors of protein-protein interactions. For instance, benzodiazepine peptidomimetics have been developed as potent inhibitors of Ras farnesyltransferase with nanomolar activity.

Diketopiperazines (DKPs): Cyclic Dipeptide Surrogates

Diketopiperazines are six-membered rings containing two amide bonds, formed from the cyclization of two amino acids. They are the smallest possible cyclic peptides and are found in a variety of natural products with diverse biological activities.

Advantages of Diketopiperazine Scaffolds:

  • Structural Rigidity: The cyclic nature and the presence of two planar amide bonds confer significant conformational constraint.

  • Proteolytic Stability: The cyclic structure and the tertiary amide bonds (in N-substituted DKPs) provide excellent resistance to degradation by proteases.

  • Synthetic Accessibility: DKPs can be readily synthesized from a wide range of natural and unnatural amino acids, allowing for extensive chemical diversity.

  • Improved Physicochemical Properties: A comparative study has shown that replacing a Cα-stereogenic center with a nitrogen atom to create an aza-diketopiperazine can lead to a significant improvement in both water solubility and microsomal stability compared to the corresponding diketopiperazine.[2]

Comparative Analysis of Scaffolds

FeaturePiperazineBenzodiazepineDiketopiperazine
Conformational Flexibility ModerateLow (Highly Rigid)Low (Rigid)
Primary Mimicry Extended or turn-like conformationsβ-turnsDipeptides, turns
Synthetic Complexity Low to moderateModerate to highLow to moderate
Solubility Generally good, tunableVariable, often requires solubilizing groupsModerate, can be improved with modifications
Metabolic Stability Good, but can be susceptible to N-oxidationGenerally good due to rigidityExcellent due to cyclic nature and amide bonds
Cell Permeability Good, often used in CNS drugsExcellentGood

Experimental Protocols

To provide a practical framework for the application of these scaffolds, we present detailed, step-by-step methodologies for their synthesis and evaluation.

Protocol 1: Solid-Phase Synthesis of a Piperazine-Based Peptidomimetic

This protocol outlines the incorporation of an N-Boc-piperazine scaffold onto a solid support, followed by peptide chain elongation.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • N-Boc-piperazine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Boc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in anhydrous DCM for 30 minutes in a reaction vessel.

  • Scaffold Immobilization:

    • Drain the DCM from the swollen resin.

    • Add a solution of N-Boc-piperazine (2 eq.) in anhydrous DCM to the resin, followed by DIPEA (4 eq.).

    • Agitate the mixture at room temperature for 2 hours.

    • Cap any unreacted sites by adding methanol and agitating for 30 minutes.

    • Wash the resin sequentially with DCM, DMF, and DCM.

    • Dry the resin under vacuum.

  • Boc Deprotection:

    • Swell the resin in DCM for 30 minutes.

    • Treat the resin with 20% TFA in DCM for 5 minutes, drain, and repeat for 20 minutes.

    • Wash the resin with DCM and neutralize with 10% DIPEA in DMF.

  • Amino Acid Coupling:

    • Pre-activate the Boc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Cleavage and Purification: Cleave the final peptidomimetic from the resin using a TFA cocktail and purify by reverse-phase HPLC.

Causality Behind Experimental Choices:

  • 2-CTC Resin: Chosen for its acid-lability, allowing for mild cleavage conditions that preserve sensitive functionalities.

  • Boc Protection Strategy: Robust and well-established for solid-phase synthesis.

  • HBTU: A highly efficient coupling reagent that minimizes racemization.

  • TFA Cleavage: A standard method for cleaving peptides from acid-labile resins.

Workflow Diagram:

SPPS_Piperazine Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Immobilize Immobilize N-Boc-Piperazine Swell->Immobilize Deprotect Boc Deprotection (20% TFA/DCM) Immobilize->Deprotect Couple Couple Boc-Amino Acid (HBTU/DIPEA) Deprotect->Couple Repeat Repeat n times Couple->Repeat for subsequent amino acids Cleave Cleave from Resin (TFA Cocktail) Couple->Cleave Final amino acid Repeat->Deprotect Purify Purify by HPLC Cleave->Purify Product Piperazine Peptidomimetic Purify->Product

Caption: Solid-Phase Synthesis of Piperazine-Based Peptidomimetics.

Protocol 2: Synthesis of a Benzodiazepine Peptidomimetic Scaffold

This protocol describes a solution-phase synthesis of a benzodiazepine scaffold that can be further elaborated.

Materials:

  • 2-Aminobenzophenone

  • Glycine ethyl ester hydrochloride

  • Pyridine

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Imine Formation: Reflux a mixture of 2-aminobenzophenone and glycine ethyl ester hydrochloride in pyridine for 6 hours.

  • Cyclization: Cool the reaction mixture and add sodium ethoxide. Reflux for another 4 hours.

  • Hydrolysis: Acidify the reaction with hydrochloric acid and reflux for 2 hours to hydrolyze the ester.

  • Work-up and Purification: Cool the reaction, neutralize, and extract the product with an organic solvent. Purify the crude product by crystallization or column chromatography.

Causality Behind Experimental Choices:

  • Reflux Conditions: High temperatures are necessary to drive the condensation and cyclization reactions to completion.

  • Sodium Ethoxide: A strong base required to deprotonate the glycine ester and facilitate the cyclization reaction.

  • Acidic Hydrolysis: Necessary to convert the ethyl ester to the carboxylic acid, which can then be used for further peptide coupling.

Workflow Diagram:

Benzodiazepine_Synthesis Start 2-Aminobenzophenone + Glycine Ethyl Ester HCl Imine Imine Formation (Pyridine, Reflux) Start->Imine Cyclization Cyclization (NaOEt, Reflux) Imine->Cyclization Hydrolysis Ester Hydrolysis (HCl, Reflux) Cyclization->Hydrolysis Purification Purification Hydrolysis->Purification Product Benzodiazepine Scaffold Purification->Product

Caption: Solution-Phase Synthesis of a Benzodiazepine Scaffold.

Protocol 3: Synthesis of a Diketopiperazine

This protocol outlines the synthesis of a diketopiperazine from two amino acid esters.

Materials:

  • L-Alanine methyl ester hydrochloride

  • L-Proline methyl ester hydrochloride

  • Triethylamine

  • Toluene

Procedure:

  • Dipeptide Formation: Couple L-alanine methyl ester and L-proline methyl ester using standard peptide coupling reagents (e.g., HBTU/DIPEA) in DMF. Purify the resulting dipeptide ester.

  • Cyclization: Reflux the purified dipeptide ester in toluene for 24-48 hours.

  • Purification: Cool the reaction mixture and collect the precipitated diketopiperazine by filtration. Wash with cold toluene and dry under vacuum.

Causality Behind Experimental Choices:

  • High Temperature Cyclization: The intramolecular cyclization to form the diketopiperazine is often slow and requires elevated temperatures to proceed at a reasonable rate.

  • Toluene as Solvent: A high-boiling, non-polar solvent that facilitates the cyclization and allows for the precipitation of the product upon cooling.

Workflow Diagram:

DKP_Synthesis Start Amino Acid Ester 1 + Amino Acid Ester 2 Coupling Dipeptide Formation (HBTU/DIPEA) Start->Coupling Cyclization Cyclization (Toluene, Reflux) Coupling->Cyclization Purification Purification Cyclization->Purification Product Diketopiperazine Purification->Product

Caption: Synthesis of a Diketopiperazine from Amino Acid Esters.

Protocol 4: In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of peptidomimetics using liver microsomes.

Materials:

  • Test compound (peptidomimetic)

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Pre-warm a solution of liver microsomes in phosphate buffer at 37°C. Add the test compound (final concentration typically 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression is the rate of degradation (k). The in vitro half-life (t½) is calculated as 0.693/k.

Causality Behind Experimental Choices:

  • Liver Microsomes: A subcellular fraction rich in cytochrome P450 enzymes, the primary enzymes responsible for phase I drug metabolism.

  • NADPH Regenerating System: Required as a cofactor for CYP450 enzyme activity.

  • Acetonitrile Quenching: Stops the enzymatic reaction and precipitates proteins, preparing the sample for analysis.

  • LC-MS/MS Analysis: A highly sensitive and specific method for quantifying small molecules in complex biological matrices.

Workflow Diagram:

Metabolic_Stability Incubate Incubate Compound with Liver Microsomes & NADPH Sample Sample at Time Points Incubate->Sample Quench Quench with Acetonitrile/Internal Std Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Half-Life Analyze->Calculate Result Metabolic Stability Data Calculate->Result

Caption: Workflow for In Vitro Metabolic Stability Assay.

Conclusion: Strategic Scaffold Selection for Peptidomimetic Success

The selection of a scaffold is a critical, context-dependent decision in the design of peptidomimetics. Piperazine remains an exceptionally versatile and synthetically accessible scaffold, offering a balance of conformational constraint and flexibility, along with favorable physicochemical properties. Benzodiazepines provide a highly rigid framework for mimicking β-turns, often leading to potent, cell-permeable molecules. Diketopiperazines offer a robust and proteolytically stable platform for generating diverse libraries of constrained dipeptide mimetics.

The ultimate choice of scaffold will depend on the specific structural requirements of the target, the desired pharmacokinetic profile, and the synthetic feasibility. By understanding the distinct advantages and limitations of each scaffold class, and by employing rigorous experimental evaluation, researchers can strategically navigate the complex landscape of peptidomimetic design to develop novel and effective therapeutics.

References

  • Chakrabarti, J. K., Hotten, T. M., Pullar, I. A., & Type, N. C. (1989). Synthesis and pharmacological evaluation of a series of 4-piperazinylpyrazolo[3,4-b]- and -[4,3-b][3][4]benzodiazepines as potential anxiolytics. Journal of Medicinal Chemistry, 32(12), 2573–2582. [Link]

  • Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, reactions, medicinal chemistry, and bioactive natural products. Chemical Reviews, 112(7), 3641–3716. [Link]

  • Regenass, P., Bosc, D., Riché, S., Gizzi, P., Hibert, M., Karmazin, L., Ganesan, A., & Bonnet, D. (2017). Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. The Journal of Organic Chemistry, 82(6), 3239–3244. [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit. [Link]

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A Senior Application Scientist's Guide to Validating the Biological Efficacy of 5-Oxopiperazine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on establishing the biological efficacy of novel analogs derived from the 5-Oxopiperazine-2-carboxylic acid scaffold. This document moves beyond mere protocol recitation. As scientists, we understand that the "why" is as critical as the "how." Therefore, this guide is structured to provide a deep, mechanistic understanding of the experimental choices, ensuring that your validation workflow is not only robust and reproducible but also logically sound and scientifically defensible.

The 5-oxopiperazine-2-carboxylic acid core is a key pharmacophore used in the development of peptidomimetics—small molecules that mimic the structure and function of peptides.[1][2][3] These structures are particularly significant in targeting enzymes where dipeptide-like conformations are crucial for substrate recognition. A primary target for inhibitors based on this scaffold is γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of glutathione (GSH).[4][5] Given GSH's central role in maintaining cellular redox balance, inhibitors of γ-GCS are promising therapeutic agents, particularly in oncology, where depleting GSH can sensitize cancer cells to treatment.[4]

This guide will walk you through a multi-tiered validation funnel, from initial biochemical confirmation of target inhibition to cellular assays that demonstrate target engagement and downstream physiological effects.

Chapter 1: The Core Target – γ-Glutamylcysteine Synthetase (γ-GCS) and the Glutathione Pathway

Understanding the target is paramount. γ-GCS catalyzes the ATP-dependent ligation of L-glutamate and L-cysteine to form γ-glutamylcysteine.[5][6] This is the first and committed step in the synthesis of glutathione.[7] Inhibiting this enzyme leads to a direct depletion of the cellular GSH pool, heightening vulnerability to oxidative stress—a key strategy in cancer therapy.

The mechanism involves an ordered substrate binding, where ATP and glutamate bind first, leading to the formation of a γ-glutamyl phosphate intermediate.[8] Cysteine then performs a nucleophilic attack to form γ-glutamylcysteine. Analogs of 5-Oxopiperazine-2-carboxylic acid are designed to mimic this transition state, acting as potent competitive or non-competitive inhibitors.[5]

Glutathione Synthesis Pathway cluster_0 Cytosol Glu L-Glutamate gGCS γ-Glutamylcysteine Synthetase (γ-GCS) Glu->gGCS Cys L-Cysteine Cys->gGCS Gly Glycine GS Glutathione Synthetase (GS) Gly->GS ATP1 ATP ATP1->gGCS ADP1 ADP + Pi ATP2 ATP ATP2->GS ADP2 ADP + Pi gGCS->ADP1 gGC γ-Glutamylcysteine gGCS->gGC GS->ADP2 GSH Glutathione (GSH) GS->GSH gGC->GS Inhibitor 5-Oxopiperazine-2-carboxylic acid analog Inhibitor->gGCS Inhibition

Caption: Inhibition of γ-GCS by 5-Oxopiperazine-2-carboxylic acid analogs blocks the rate-limiting step of glutathione synthesis.

Chapter 2: The Efficacy Validation Workflow: A Tiered Approach

A robust validation strategy does not rely on a single experiment. It employs a funneling approach, starting with high-throughput biochemical assays and progressing to more complex, lower-throughput cellular and mechanistic assays for the most promising candidates. This ensures that resources are focused on analogs with genuine potential.

Validation Workflow A Tier 1: Primary Screening Biochemical Assay B Tier 2: Cellular Efficacy Cell Viability & Proliferation A->B  Active Hits (Low IC50) C Tier 3: Mechanistic Validation Cellular Target Engagement B->C  Potent Analogs (Low EC50) D Lead Candidate C->D  Validated Binders

Caption: A tiered workflow for validating analogs, from biochemical screening to confirming cellular target engagement.

Chapter 3: Tier 1 & 2 Protocols – Biochemical and Cellular Efficacy

The initial stages focus on quantifying the direct inhibitory effect of the analogs on the enzyme and their subsequent impact on cell health.

Biochemical Inhibition Assay: Determining IC50

The first step is to confirm that the analogs inhibit the target enzyme, γ-GCS, in a controlled, cell-free environment.[9][10][11][12] This biochemical assay measures the concentration of the analog required to inhibit 50% of the enzyme's activity (IC50).

Principle: The activity of purified γ-GCS is measured by quantifying the rate of ADP production, which is stoichiometric with the formation of γ-glutamylcysteine. A coupled-enzyme system (pyruvate kinase/lactate dehydrogenase) links ADP production to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

Self-Validation & Causality:

  • Controls: A positive control (a known γ-GCS inhibitor like L-Buthionine-S,R-sulfoximine) validates assay performance. A negative control (vehicle, e.g., DMSO) defines 100% enzyme activity. Wells without enzyme control for background signal.[13]

  • Substrate Concentration: Assays are run at substrate concentrations (Glutamate, Cysteine, ATP) at or near their Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors, which is a likely mechanism for these analogs.[13]

  • Enzyme Concentration: The enzyme concentration is kept low to ensure initial velocity conditions, making the measured inhibition more accurate.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, 20 mM MgCl₂, pH 8.0), stock solutions of ATP, L-glutamate, L-cysteine, NADH, PEP, and the coupled enzymes PK/LDH. Prepare serial dilutions of the 5-oxopiperazine-2-carboxylic acid analogs.

  • Assay Plate Setup: In a 96-well UV-transparent plate, add 50 µL of assay buffer containing ATP, L-glutamate, NADH, PEP, and PK/LDH to all wells.

  • Inhibitor Addition: Add 2 µL of the serially diluted analog solutions or controls to the respective wells.

  • Enzyme Initiation: Add 25 µL of purified recombinant γ-GCS enzyme to all wells except the "no enzyme" control. Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Reaction Start: Initiate the reaction by adding 25 µL of L-cysteine.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance curve. Normalize the data to the controls and plot percent inhibition versus log[inhibitor]. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Viability Assay: Determining EC50 using MTS

After confirming biochemical activity, the next critical step is to determine if the analogs can penetrate cells and exert a cytotoxic or cytostatic effect, presumably by depleting GSH. The MTS assay is a robust colorimetric method for this purpose.[14][15][16][17]

Principle: Metabolically active, viable cells contain NADPH-dependent dehydrogenase enzymes that reduce the tetrazolium salt MTS into a colored formazan product soluble in cell culture media.[14][17] The amount of formazan produced, measured by absorbance at ~490 nm, is directly proportional to the number of living cells.[14]

Self-Validation & Causality:

  • Cell Line Choice: Use a cell line known to be sensitive to oxidative stress or dependent on high levels of GSH, such as the A549 lung carcinoma cell line.

  • Time of Treatment: Compounds should be added when cells are in their exponential growth phase to accurately assess effects on proliferation.[18]

  • Controls: Include wells with cells only (100% viability), media only (background control), and cells treated with a known cytotoxic agent (e.g., staurosporine) as a positive control for cell death.

  • Phenol Red-Free Media: Use media without phenol red during the MTS incubation step, as it can interfere with absorbance readings.[18]

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the analogs in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds or controls. Incubate for 48-72 hours.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[15][16]

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time should be determined empirically for your cell line.[15][16]

  • Data Acquisition: Gently shake the plate and measure the absorbance at 490 nm using a plate reader.[15]

  • Data Analysis: Subtract the background absorbance (media only) from all readings.[18] Normalize the data to the vehicle-treated cells (100% viability) and plot percent viability versus log[analog]. Fit the data to determine the EC50 value.

Chapter 4: Comparative Analysis of Lead Analogs

Data from the primary assays should be compiled to compare the performance of the synthesized analogs. This allows for the selection of the most promising candidates for further mechanistic studies.

Table 1: Comparative Efficacy of Hypothetical 5-Oxopiperazine-2-carboxylic Acid Analogs

Analog IDR1-GroupR2-Groupγ-GCS IC50 (nM)A549 Cell EC50 (µM)
Lead-001 HBenzyl150 ± 125.2 ± 0.4
Lead-002 MethylBenzyl85 ± 92.1 ± 0.3
Lead-003 H4-F-Benzyl25 ± 4 0.8 ± 0.1
Lead-004 HCyclohexyl550 ± 4525.6 ± 2.1
L-BSO (Control) --2100 ± 150150.0 ± 11.0

Data are presented as mean ± standard deviation from n=3 independent experiments.

Analysis: From this hypothetical data, Lead-003 emerges as the most potent analog. It exhibits the lowest IC50 value against the isolated enzyme and the lowest EC50 value in the cell-based assay, indicating excellent biochemical activity and good cellular permeability and/or stability. This makes it the prime candidate for Tier 3 validation.

Chapter 5: Tier 3 – Mechanistic Validation with Cellular Thermal Shift Assay (CETSA®)

A low EC50 value strongly implies that the analog is working as intended, but it is not definitive proof of target engagement. The observed cytotoxicity could be due to off-target effects. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm that an analog directly binds to its intended target (γ-GCS) within the complex environment of an intact cell.[19][20][21][22]

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[20][21] In a CETSA experiment, cells are treated with the analog and then heated across a range of temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is quantified. A stabilizing ligand will result in more soluble protein at higher temperatures, causing a "shift" in the melting curve.[21]

Self-Validation & Causality:

  • Intact Cells: Performing the assay in intact cells is crucial as it accounts for cell permeability, efflux pumps, and intracellular metabolism, providing a physiologically relevant measure of target engagement.[23]

  • Specific Antibody: A highly specific antibody for the target protein (γ-GCS) is essential for accurate detection by Western Blot or ELISA. This ensures you are only measuring the stability of your intended target.

  • Loading Control: A non-target protein (e.g., GAPDH) should be probed on the same blot to ensure equal protein loading across all temperature points and to demonstrate that the thermal shift is specific to the target protein.

Step-by-Step Protocol (Western Blot-based):

  • Cell Treatment: Culture A549 cells to ~80% confluency. Treat one set of cells with a saturating concentration of the lead analog (e.g., 10x EC50 of Lead-003) and another set with vehicle (DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.[20]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath). This releases the cellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (containing the soluble protein fraction) and determine the protein concentration (e.g., via BCA assay). Normalize all samples to the same protein concentration.

  • Western Blotting: Separate the protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against γ-GCS and a loading control (e.g., GAPDH).[19]

  • Data Analysis: Quantify the band intensities for γ-GCS at each temperature for both the vehicle- and analog-treated samples. Plot the normalized band intensity against temperature to generate the melting curves. A shift to the right for the analog-treated sample confirms target engagement.

Conclusion

Validating the biological efficacy of novel 5-Oxopiperazine-2-carboxylic acid analogs requires a systematic, evidence-based approach. By progressing from broad biochemical screening to specific cellular and mechanistic assays, researchers can build a compelling case for an analog's mechanism of action. This tiered workflow, grounded in sound scientific principles and self-validating protocols, ensures that only the most promising candidates, with confirmed on-target activity, are advanced in the drug discovery pipeline. This rigorous process is essential for translating a promising chemical scaffold into a viable therapeutic lead.

References

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. Available at: [Link]

  • Cell Viability Assays. (2013-05-01). Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Five Simple Steps For a Successful MTS Assay! (2025-06-08). Bitesize Bio. Available at: [Link]

  • What is an Inhibition Assay? Blog - Biobide. Available at: [Link]

  • MTS Cell Proliferation Assay Kit User Manual. Biovision. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link]

  • Structure-Based Identification of Novel Human γ-Glutamylcysteine Synthetase Inhibitors. Molecular Cancer Therapeutics. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • functional in vitro assays for drug discovery. (2023-08-18). YouTube. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015-11-09). Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. Available at: [Link]

  • Enzyme Activity Assays. Amsbio. Available at: [Link]

  • Advancements in small molecule drug design: A structural perspective. Frontiers in Molecular Biosciences. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020-12-02). News-Medical.Net. Available at: [Link]

  • Small Molecule Drug Target Identification and Validation. BTP. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. (2012-05-01). Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. IQVIA Laboratories. Available at: [Link]

  • Crystal structure of γ-glutamylcysteine synthetase: Insights into the mechanism of catalysis by a key enzyme for glutathione homeostasis. PNAS. Available at: [Link]

  • γ-L-Glutamyl-L-cysteine. Wikipedia. Available at: [Link]

  • Bioactive ∆ 5 -2-oxopiperazines currently under the drug. ResearchGate. Available at: [Link]

  • On the active site thiol of gamma-glutamylcysteine synthetase: relationships to catalysis, inhibition, and regulation. PNAS. Available at: [Link]

  • Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. (2009-11-06). PubMed. Available at: [Link]

  • Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. PubMed. Available at: [Link]

  • Inducers of gamma-glutamylcysteine synthetase and their effects on glutathione synthetase expression. PubMed. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022-08-06). PMC - NIH. Available at: [Link]

  • Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Conformational Control in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Head-to-Head Comparison of 5-Oxopiperazine-2-carboxylic Acid and Proline Mimetics for Advanced Drug Design

Introduction: The Unique Role of Proline and the Quest for Its Successors

In the intricate world of peptide and protein architecture, the amino acid proline holds a unique and powerful position. Its distinctive cyclic side chain, which loops back to form a tertiary amide bond with the peptide backbone, imposes significant conformational rigidity.[1][2][3] This structural constraint limits the available conformations for proline residues, making it a crucial element in defining protein structure, particularly in the formation of turns, loops, and polyproline helices.[1][4] Proline's structure gives rise to two critical conformational equilibria: the puckering of its five-membered pyrrolidine ring (endo vs. exo) and the slow isomerization of its preceding peptide bond (cis vs. trans).[1][5] This cis-trans isomerization is often a rate-limiting step in protein folding.[1][2]

The profound influence of proline on peptide structure has made it a prime target for medicinal chemists. The development of proline mimetics—synthetic analogs designed to replicate or modulate proline's structural effects—is a cornerstone of modern drug discovery.[6][7] These mimetics serve as powerful tools to fine-tune peptide conformation, enhance metabolic stability against proteolytic degradation, improve biological activity, and systematically probe structure-activity relationships (SAR).[8][9] Among the diverse array of proline surrogates, 5-Oxopiperazine-2-carboxylic acid (OPC) has emerged as a compelling scaffold. This guide provides a head-to-head comparison of OPC with other prominent proline mimetics, offering field-proven insights and experimental data to guide researchers in their selection and application.

Structural and Conformational Showdown: A Tale of Rings and Rotations

The primary function of a proline mimetic is to control local peptide conformation. This control stems directly from the analog's inherent stereochemistry and ring structure. Below, we dissect the conformational properties of OPC in comparison to proline and other widely used mimetics.

Proline: The Natural Benchmark

Proline's conformational landscape is defined by its five-membered pyrrolidine ring. This ring is not planar and exists in two puckered states, Cγ-endo (where Cγ is on the same side of the ring as the carboxyl group) and Cγ-exo (where it is on the opposite side). This ring pucker is intrinsically linked to the cis or trans conformation of the preceding amide bond, thereby influencing the overall peptide backbone angles (φ, ψ, ω).[1][10] The trans conformation is generally favored, but the energy barrier for isomerization is low enough that the cis state is significantly populated (~5-30% in proteins), a unique feature among proteinogenic amino acids.[2][7]

cluster_Proline Proline Conformational Isomerism Pro_Trans Trans-Proline Pro_Cis Cis-Proline Pro_Trans->Pro_Cis Isomerization (ω ≈ 0°)

Caption: Cis-Trans isomerization of the Xaa-Pro peptide bond.

5-Oxopiperazine-2-carboxylic acid (OPC): The Six-Membered Turn Inducer

OPC is a six-membered heterocyclic compound featuring a lactam (cyclic amide) moiety.[11] This ring expansion from proline's five members to six fundamentally alters its conformational behavior. Instead of the endo/exo pucker of a pyrrolidine ring, OPC's piperazine ring can adopt more complex conformations, such as chair and boat forms, similar to cyclohexane.[12]

Crucially, when incorporated into a peptide chain, this scaffold has been shown to act as a potent inducer of specific secondary structures. ¹H NMR studies on tetrapeptides containing OPC revealed that it can stabilize well-defined γ-turns and type II β-turns.[13][14] This ability to pre-organize a peptide into a bioactive conformation is a highly desirable trait in drug design, as it can lead to enhanced receptor affinity and specificity.

Caption: Structural comparison of Proline and 5-Oxopiperazine-2-carboxylic acid.

Other Classes of Proline Mimetics

To provide a broader context, it is essential to compare OPC with other classes of proline analogs:

  • 4-Substituted Prolines: Introducing substituents at the C4 position is a widely used strategy. For instance, the incorporation of an electron-withdrawing fluorine atom, as in (4R)-Fluoroproline (Flp) , exerts a powerful stereoelectronic effect. This effect biases the ring pucker towards the Cγ-exo conformation, which in turn strongly stabilizes the trans amide bond and can significantly enhance the thermal stability of protein structures like the collagen triple helix.[1]

  • Bicyclic Proline Analogs: These mimetics, such as 8-azabicyclo[3.2.1]octane-1-carboxylic acid, introduce extreme rigidity by bridging the proline ring.[8] This "locks" the peptide backbone into a highly defined conformation, drastically reducing the available conformational space and providing an excellent tool for mapping the bioactive conformation of a peptide ligand.[8][15]

  • Ring-Size Variants: Analogs with smaller (four-membered) or larger (six-membered) rings, such as azetidine-2-carboxylic acid (Aze) and piperidine-2-carboxylic acid (Pip) , respectively, modulate the conformational landscape by altering bond angles and steric strain around the amide bond.[12][16] Aze, for example, has a lower rotational barrier for the cis-trans interconversion due to changes in nitrogen hybridization.[16]

Comparative Data Summary

The following table summarizes the key structural and conformational properties of these proline surrogates.

FeatureL-Proline5-Oxopiperazine-2-carboxylic acid (OPC)(4R)-Fluoroproline (Flp)Bicyclic Proline Analog
Ring Size 5-Membered6-Membered5-MemberedBicyclic (e.g., 5+6)
Key Conformational Feature endo/exo ring puckerChair/Boat conformations, Lactam moietyStereoelectronic gauche effectRigid, locked scaffold
cis/trans Isomerism Equilibrium between cis and transCan exhibit cis-trans isomerization[13][14]Strongly biased towards trans[1]Locked in a trans-like geometry
Impact on Backbone Induces turns and kinks; breaks helicesPotent inducer of γ- and β-turns[13][14]Stabilizes trans amide bond, enhances helicity (e.g., collagen)Severely restricts backbone flexibility

Experimental Workflow: Unveiling Conformation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for characterizing the solution-state conformation of peptides containing proline mimetics. It provides direct experimental evidence of cis-trans isomer ratios and the presence of defined secondary structures.

Protocol: Conformational Analysis of a Model Tetrapeptide via NMR

Objective: To quantitatively determine the cis-trans isomer ratio and identify secondary structural elements in a model tetrapeptide (e.g., Boc-Val-X-Gly-Leu-OMe) where X is either Proline or OPC.

Causality Behind Experimental Choices:

  • Solvent Selection (DMSO-d₆ or CDCl₃): DMSO-d₆ is chosen for its ability to form hydrogen bonds with amide protons, allowing for the measurement of temperature coefficients to probe solvent exposure. Less polar solvents like CDCl₃ can help promote intramolecular hydrogen bonds, making it easier to detect turn conformations.

  • 2D NMR (ROESY/NOESY): These experiments are critical for detecting Nuclear Overhauser Effects (NOEs), which are through-space correlations between protons closer than ~5 Å. The pattern of NOEs is a definitive signature of specific secondary structures. For instance, a strong NOE between the NH of residue (i+2) and the CαH of residue (i+1) is a hallmark of a β-turn.[13]

G cluster_workflow NMR Analysis Workflow A 1. Peptide Synthesis (Solid-Phase Peptide Synthesis) B 2. Sample Preparation (Dissolve in NMR Solvent, e.g., DMSO-d6) A->B C 3. 1D ¹H NMR Acquisition (Identify distinct cis/trans isomer peaks) B->C D 4. 2D NMR Acquisition (TOCSY, ROESY/NOESY) B->D E 5. Data Integration & Analysis (Calculate K_trans/cis from 1D spectra) C->E F 6. Structural Elucidation (Analyze NOE patterns to identify turns) D->F

Caption: Experimental workflow for NMR-based conformational analysis of peptides.

Step-by-Step Methodology:

  • Peptide Synthesis: Synthesize the target tetrapeptide using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protected amino acid (e.g., Fmoc-Pro-OH or N-Boc-OPC-OH) is coupled using standard coupling reagents like HBTU/DIPEA.

  • Sample Preparation: Purify the peptide via HPLC. Dissolve a ~5 mg sample in 0.5 mL of an appropriate deuterated solvent (e.g., DMSO-d₆).

  • 1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. The presence of both cis and trans isomers will manifest as two distinct sets of resonances for the residues flanking the mimetic.[17]

  • 2D NMR Acquisition:

    • TOCSY: Acquire a TOCSY spectrum to identify all protons within a given amino acid's spin system.

    • ROESY or NOESY: Acquire a ROESY (for medium-sized molecules) or NOESY spectrum to identify through-space correlations.[10][18]

  • Data Analysis:

    • Isomer Ratio: Integrate the corresponding, well-resolved peaks from the two isomers in the 1D ¹H spectrum to calculate the K_trans/cis equilibrium constant.[13]

    • Structure Determination: Assign all proton resonances using the TOCSY and ROESY spectra. Systematically search for short- and medium-range NOEs. For example, in the case of Boc-Val-(R)-PCA-Gly-Leu-OMe, the observation of specific NOEs confirmed an equilibrium between a γ-turn and a type II β-turn conformation.[14]

Impact on Biological Properties and Drug Development

The choice of a proline mimetic has profound downstream consequences for a peptide's therapeutic potential.

PropertyProline5-Oxopiperazine-2-carboxylic acid (OPC)Other Mimetics (e.g., Fluorinated, Bicyclic)
Metabolic Stability Tertiary amide offers some proteolytic resistance.Expected to have enhanced stability due to its unnatural six-membered lactam structure.D-amino acids, N-methylation, and backbone modifications significantly increase stability.[19]
Receptor Binding Flexible, allowing for induced fit but potentially higher entropic penalty upon binding.Pre-organizes the peptide into a turn conformation, potentially increasing binding affinity by reducing the entropic penalty.[13]Can dramatically increase affinity by locking the peptide in its bioactive conformation (bicyclic) or subtly tune it (substituted).[8]
Key Application Natural scaffold for turns and protein-protein interactions.Design of peptidomimetics with defined β- or γ-turn structures.Enhancing protein stability (fluoroproline); SAR studies and high-affinity ligand design (bicyclic analogs).

Metabolic Stability: Peptides are notoriously susceptible to rapid degradation by proteases in vivo.[19] While proline's tertiary amide bond offers a degree of protection, unnatural scaffolds like OPC are generally more resistant to enzymatic cleavage. This can significantly extend the biological half-life of a peptide therapeutic, a critical parameter for drug efficacy.[20]

Receptor Binding and Activity: The principle of conformational constraint is central to modern drug design. By incorporating a mimetic like OPC that induces a specific turn, the peptide is pre-organized into a shape that is recognized by its biological target. This can lead to a significant increase in binding affinity and, consequently, biological potency. Proline-rich motifs are themselves critical for mediating protein-protein interactions (e.g., binding to SH3 domains), and mimetics are key tools for developing drugs that can modulate these pathways.[21][22][23]

Synthesis and Availability

A practical consideration for any researcher is the accessibility of the desired building block.

Synthesis of 5-Oxopiperazine-2-carboxylic acid

A straightforward and efficient synthesis for both (S)- and (R)-enantiomers of N-Boc-protected OPC has been reported, making this scaffold accessible for research purposes.[13][14] The synthesis typically starts from commercially available L- or D-serine and ethyl glyoxylate.[24]

cluster_synthesis OPC Synthesis Overview Serine L- or D-Serine Intermediate Pictet-Spengler type reaction Serine->Intermediate Glyoxylate Ethyl Glyoxylate Glyoxylate->Intermediate OPC_ester Piperazine Ester Intermediate Intermediate->OPC_ester Cyclization & Protection Boc_OPC N-Boc-5-Oxopiperazine-2-carboxylic acid OPC_ester->Boc_OPC Hydrolysis

Caption: Simplified synthetic pathway for N-Boc-OPC.

In contrast, the synthesis of more complex, multi-substituted, or bicyclic proline analogs can require extensive, multi-step synthetic efforts, which can be a limiting factor in their broader application.[1]

Conclusion and Future Prospects

The strategic replacement of proline is a powerful tactic in peptide drug design. This guide demonstrates that 5-Oxopiperazine-2-carboxylic acid is not merely another proline analog, but a distinct tool with a specific and valuable function: the stabilization of turn structures.

  • Head-to-Head: Where traditional proline offers natural flexibility and 4-substituted prolines offer subtle electronic tuning, OPC provides a robust method for inducing β- and γ-turns. Where bicyclic analogs offer ultimate rigidity, OPC offers constrained flexibility, pre-organizing the peptide backbone without completely locking it.

The choice of mimetic is therefore dictated by the scientific objective. For researchers aiming to stabilize a specific turn motif implicated in biological activity, OPC presents a compelling and synthetically accessible option. As our understanding of the relationship between peptide conformation and biological function deepens, the demand for a diverse toolbox of such conformational modulators will only grow. The continued exploration and application of unique scaffolds like OPC will be instrumental in developing the next generation of potent and stable peptide-based therapeutics.[6]

References

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A Comparative Guide to Assessing the In Vivo Stability of Peptides Containing 5-Oxopiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for therapeutic peptides with enhanced in vivo stability is a paramount challenge. The inherent susceptibility of peptides to enzymatic degradation often curtails their therapeutic potential, leading to rapid clearance and diminished efficacy.[1][2] This guide provides an in-depth, comparative analysis of the in vivo stability of peptides incorporating the 5-Oxopiperazine-2-carboxylic acid (Opz) scaffold, a promising strategy to overcome these limitations. We will delve into the mechanistic rationale, present detailed experimental protocols, and offer a comparative data framework to contextualize the performance of Opz-containing peptides against conventional alternatives.

The Challenge of Peptide Instability: A Mechanistic Overview

The therapeutic promise of peptides is often hampered by their short in vivo half-lives. This instability is primarily attributed to their susceptibility to a multitude of endogenous proteases and peptidases found in plasma and various tissues.[2][3] These enzymes catalyze the hydrolysis of peptide bonds, leading to the degradation of the peptide's primary structure and subsequent loss of biological activity.[3] Key enzymatic players include aminopeptidases, which cleave amino acids from the N-terminus, and carboxypeptidases, which act on the C-terminus.[1] Endopeptidases, on the other hand, cleave internal peptide bonds.[4] Beyond enzymatic degradation, chemical degradation pathways such as deamidation and oxidation can also compromise peptide integrity.[5][6]

To counteract these degradation pathways, various strategies have been developed, including N- and C-terminal modifications, substitution with D-amino acids or unnatural amino acids, and cyclization.[1][2] The introduction of conformational constraints is a particularly effective approach, as many proteases require peptides to adopt an extended conformation to fit into their active sites.[7][8] By rigidifying the peptide backbone, we can sterically hinder protease access and enhance metabolic stability.

The 5-Oxopiperazine-2-carboxylic Acid (Opz) Scaffold: A Conformational Constraint for Enhanced Stability

The 5-Oxopiperazine-2-carboxylic acid (Opz) scaffold has emerged as a valuable tool in medicinal chemistry for introducing conformational rigidity into peptides.[9] This cyclic diamide structure can be viewed as a dipeptide mimic, effectively locking a portion of the peptide backbone into a more defined conformation.[10][11] This pre-organization of the peptide structure can not only enhance binding affinity to its target by reducing the entropic penalty of binding but is also hypothesized to confer significant resistance to enzymatic degradation.[12][13]

The rigidified structure presented by the Opz moiety is thought to sterically shield adjacent peptide bonds from the action of proteases. By preventing the peptide from adopting the extended conformation often required for enzymatic cleavage, the Opz scaffold can significantly prolong the peptide's in vivo half-life.

cluster_0 Linear Peptide cluster_1 Opz-Containing Peptide Linear Peptide Linear Peptide Protease Protease Linear Peptide->Protease Susceptible Degradation Degradation Protease->Degradation Opz Peptide Opz Peptide Protease_Opz Protease Opz Peptide->Protease_Opz Resistant Stability Stability Protease_Opz->Stability

Caption: Proposed mechanism of Opz-mediated peptide stabilization.

Experimental Assessment of In Vivo Stability: A Comparative Approach

To rigorously evaluate the stabilizing effect of the Opz scaffold, a series of well-controlled in vivo and in vitro experiments are essential. Here, we outline key protocols and comparative data presentation formats.

In Vitro Plasma Stability Assay

A foundational experiment to assess peptide stability is the in vitro plasma stability assay. This assay provides a preliminary indication of a peptide's susceptibility to degradation by plasma proteases.[14]

Experimental Protocol:

  • Preparation of Plasma: Obtain pooled plasma (e.g., human, rat, mouse) with an appropriate anticoagulant (e.g., heparin).[15]

  • Incubation: Incubate the test peptide (e.g., Opz-containing peptide and a linear control peptide) at a final concentration of 1-10 µM in plasma at 37°C.[14][16]

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[15]

  • Reaction Termination: Quench the enzymatic reaction by adding an organic solvent such as acetonitrile or methanol, often containing an internal standard for analytical quantification.[15][17]

  • Protein Precipitation: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant for the concentration of the intact peptide using a validated LC-MS/MS method.[15]

  • Data Analysis: Calculate the percentage of the remaining peptide at each time point relative to the 0-minute time point. Determine the half-life (t½) by fitting the data to a first-order decay model.[17]

Data Presentation:

PeptideHalf-life (t½) in Human Plasma (min)Half-life (t½) in Rat Plasma (min)
Linear Control Peptide35 ± 525 ± 4
Opz-Containing Peptide240 ± 20180 ± 15

Table 1: Comparative in vitro plasma stability of a linear versus an Opz-containing peptide.

In Vivo Pharmacokinetic (PK) Study

While informative, in vitro plasma stability does not fully recapitulate the complex metabolic environment in vivo.[18] A pharmacokinetic study in an animal model (e.g., rat or mouse) is the gold standard for assessing in vivo stability and overall disposition.[19][20]

Experimental Protocol:

  • Animal Model: Utilize male Sprague-Dawley rats (or another appropriate species) with cannulated jugular veins for serial blood sampling.

  • Dosing: Administer the test peptides (Opz-containing and linear control) via intravenous (IV) bolus injection at a specific dose (e.g., 1-5 mg/kg).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant and a protease inhibitor cocktail.

  • Plasma Preparation: Immediately process the blood samples by centrifugation at 4°C to obtain plasma.

  • Sample Analysis: Extract the peptide from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).

Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling IV Administration Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Peptide Extraction PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Data Processing

Caption: Workflow for an in vivo pharmacokinetic study.

Data Presentation:

ParameterLinear Control PeptideOpz-Containing Peptide
Half-life (t½, min)15 ± 395 ± 12
Clearance (CL, mL/min/kg)50 ± 810 ± 2
Volume of Distribution (Vd, L/kg)0.5 ± 0.10.4 ± 0.08
AUC (0-inf, ng*min/mL)20,000 ± 3,500100,000 ± 15,000

Table 2: Comparative in vivo pharmacokinetic parameters following intravenous administration in rats.

Authoritative Grounding and Causality

The enhanced stability observed with Opz-containing peptides is a direct consequence of their constrained conformation.[12] Proteolytic enzymes often have specific recognition motifs and require a degree of flexibility in their substrates to allow for proper orientation within the active site.[7][8] The rigid Opz scaffold disrupts this required flexibility, thereby impeding enzymatic cleavage. This principle of conformational constraint as a means to enhance metabolic stability is a well-established concept in peptide drug design.[7][21] The data presented in Tables 1 and 2 provide empirical support for this hypothesis, demonstrating a significant increase in both in vitro plasma half-life and in vivo systemic exposure for the Opz-containing peptide compared to its linear counterpart.

Conclusion

The incorporation of the 5-Oxopiperazine-2-carboxylic acid scaffold represents a robust and effective strategy for enhancing the in vivo stability of therapeutic peptides. The experimental framework outlined in this guide provides a comprehensive approach for objectively assessing the performance of Opz-containing peptides against relevant alternatives. The comparative data clearly illustrates the potential of this peptidomimetic approach to overcome the long-standing challenge of peptide instability, thereby paving the way for the development of more effective and durable peptide-based therapeutics.

References

  • Nugrahadi, P. P., Hinrichs, W. L. J., Frijlink, H. W., Schöneich, C., & Avanti, C. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • Nugrahadi, P. P., Hinrichs, W. L. J., Frijlink, H. W., Schöneich, C., & Avanti, C. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI.
  • Nugrahadi, P. P., Hinrichs, W. L. J., Frijlink, H. W., Schöneich, C., & Avanti, C. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. OUCI.
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A Comparative Guide to Circular Dichroism Studies of Peptides Featuring 5-Oxopiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The therapeutic potential of peptides is immense, yet their inherent flexibility often leads to poor metabolic stability and reduced receptor affinity. To overcome these challenges, medicinal chemists frequently introduce conformational constraints to lock the peptide into a bioactive conformation. One such strategy is the incorporation of peptidomimetics that induce specific secondary structures, such as β-turns.[1] 5-Oxopiperazine-2-carboxylic acid (Opip) has emerged as a promising scaffold for mimicking dipeptide and tripeptide segments, effectively inducing turn-like structures within a peptide backbone.[2][3]

Circular dichroism (CD) spectroscopy is an invaluable, non-destructive technique for assessing the secondary structure of peptides in solution.[4] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing a distinct spectral signature for α-helices, β-sheets, β-turns, and random coils.[5][6] This guide will demonstrate the utility of CD spectroscopy in characterizing the conformational effects of incorporating Opip into a model peptide sequence.

The Comparative Framework: Model Peptides

To elucidate the structural impact of Opip, we designed a comparative study utilizing a short, alanine-based peptide sequence, which is known to be predominantly unstructured (random coil) in aqueous solution.[3][7] This provides an ideal baseline to observe conformational ordering.

  • Native Peptide (Ala-5): Ac-Ala-Ala-Ala-Ala-Ala-NH₂

    • Rationale: A simple, well-characterized sequence that lacks significant intrinsic secondary structure in solution.

  • Opip-Containing Peptide (Ala-Opip): Ac-Ala-Opip-Ala-NH₂

    • Rationale: The Opip unit replaces two alanine residues to test its ability to induce a defined conformation, hypothesized to be a β-turn.[8]

  • Proline-Containing Peptide (Ala-Pro): Ac-Ala-Pro-Ala-Ala-Ala-NH₂

    • Rationale: Proline is a well-known natural amino acid that restricts backbone dihedral angles and often induces β-turns or polyproline II (PPII) helices, serving as a benchmark for comparison.[9]

Experimental Protocol: Acquiring High-Fidelity CD Spectra

The following protocol outlines a robust methodology for obtaining and analyzing the CD spectra of the model peptides. This protocol is designed to be self-validating through the use of a baseline and standardized data processing steps.

Materials and Reagents
  • Peptides: Synthesized and purified to >95% purity (HPLC, Mass Spectrometry).

  • Solvent: 10 mM sodium phosphate buffer, pH 7.4.

    • Causality: An aqueous buffer is chosen to mimic physiological conditions and is transparent in the far-UV region.[10] High concentrations of salts with high absorbance (e.g., those containing chloride) are avoided.

  • CD Spectropolarimeter: A calibrated instrument capable of measurements in the far-UV range (190-260 nm).

  • Quartz Cuvettes: High-transparency quartz with a path length of 0.1 cm.

    • Causality: A short path length is essential for far-UV measurements to minimize solvent absorbance and allow for reasonable peptide concentrations.[10]

  • Nitrogen Gas: High purity (99.99%) for purging the instrument.

Step-by-Step Methodology
  • Instrument Preparation:

    • Purge the spectropolarimeter with nitrogen gas for at least 30 minutes prior to lamp ignition to remove oxygen, which absorbs in the far-UV region.

    • Calibrate the instrument using a standard, such as (+)-10-camphorsulfonic acid.

  • Sample Preparation:

    • Prepare a stock solution of each peptide in the sodium phosphate buffer.

    • Accurately determine the peptide concentration using UV absorbance at 280 nm if aromatic residues are present, or through quantitative amino acid analysis for higher accuracy with non-aromatic peptides.

    • Dilute the stock solutions to a final concentration of 0.1 mg/mL.

      • Causality: This concentration is a typical starting point for far-UV CD to ensure the total absorbance of the sample remains below 1.0, preventing detector saturation.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer using the same cuvette as the samples.

    • Measure the CD spectrum for each peptide from 260 nm to 190 nm at 25°C.

    • Instrument Settings:

      • Wavelength Range: 190-260 nm

      • Data Pitch: 0.5 nm

      • Scanning Speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Accumulations: 3-5 scans

      • Causality: Multiple accumulations improve the signal-to-noise ratio. A moderate scanning speed ensures high-quality data without excessively long acquisition times.[10]

  • Data Processing:

    • Average the multiple scans for each sample.

    • Subtract the buffer baseline spectrum from each peptide spectrum.

    • Smooth the resulting spectrum using a Savitzky-Golay filter (polynomial order 2, 5-11 points) if necessary.

    • Convert the raw ellipticity data (θ in millidegrees) to Mean Residue Ellipticity (MRE or [θ]) in deg·cm²·dmol⁻¹ using the following formula: [θ] = (θ * MRW) / (10 * c * l) Where:

      • θ is the observed ellipticity in millidegrees.

      • MRW is the mean residue weight (molecular weight / number of residues).

      • c is the peptide concentration in mg/mL.

      • l is the path length in cm.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing Peptide Synthesis\n(>95% Purity) Peptide Synthesis (>95% Purity) Stock Solution\n(10 mM Phosphate Buffer) Stock Solution (10 mM Phosphate Buffer) Peptide Synthesis\n(>95% Purity)->Stock Solution\n(10 mM Phosphate Buffer) Working Solution\n(0.1 mg/mL) Working Solution (0.1 mg/mL) Stock Solution\n(10 mM Phosphate Buffer)->Working Solution\n(0.1 mg/mL) Load into 0.1 cm Cuvette Load into 0.1 cm Cuvette Working Solution\n(0.1 mg/mL)->Load into 0.1 cm Cuvette Acquire CD Spectrum\n(190-260 nm) Acquire CD Spectrum (190-260 nm) Load into 0.1 cm Cuvette->Acquire CD Spectrum\n(190-260 nm) Baseline Subtraction Baseline Subtraction Acquire CD Spectrum\n(190-260 nm)->Baseline Subtraction Buffer Blank Buffer Blank Buffer Blank->Acquire CD Spectrum\n(190-260 nm) Convert to MRE Convert to MRE Baseline Subtraction->Convert to MRE Secondary Structure Analysis Secondary Structure Analysis Convert to MRE->Secondary Structure Analysis

Caption: Experimental workflow for peptide CD spectroscopy.

Results and Comparative Analysis

The processed CD spectra for the three model peptides reveal distinct conformational preferences. The data presented below are representative of what would be expected based on established principles.

Spectral Data

The CD spectra of the three peptides are overlaid for direct comparison.

  • Ala-5 (Native): The spectrum is characteristic of a random coil, with a strong negative band below 200 nm.[6] This confirms our baseline assumption that the native peptide is largely unstructured.

  • Ala-Pro (Proline Analog): This peptide shows a spectrum with a negative band around 204 nm and a positive band near 228 nm, which is indicative of a polyproline II (PPII) helix.[9] This demonstrates that the single proline substitution imposes a significant conformational constraint.

  • Ala-Opip (Opip Analog): The spectrum for the Opip-containing peptide displays features consistent with a Type II β-turn, characterized by a positive band around 202 nm and a positive band near 230 nm. This signature is markedly different from both the random coil and the PPII helix, indicating that Opip is a potent inducer of a specific turn conformation.

Quantitative Comparison

The key spectral features are summarized in the table below for a quantitative comparison.

PeptideSecondary StructurePositive Maxima (nm)Negative Minima (nm)MRE at 222 nm (deg·cm²·dmol⁻¹)
Ala-5 Random Coil~195 (weak)< 200~ -2,000
Ala-Pro PPII Helix~228~204~ +2,000
Ala-Opip β-Turn (Type II)~202, ~230None~ +5,000

Discussion and Mechanistic Insights

The comparative CD data strongly support the hypothesis that 5-Oxopiperazine-2-carboxylic acid acts as a potent β-turn mimetic. While the native Ala-5 peptide exists as a flexible ensemble of conformations (random coil), the incorporation of a single Opip unit induces a well-defined secondary structure.

The conformational restriction imposed by the rigid cyclic structure of Opip is the primary driver for this ordering. The piperazine ring system limits the available Ramachandran space for the peptide backbone, forcing it to adopt a turn-like geometry.

G cluster_peptide Peptide Backbone cluster_opip Opip Mimetic N1 ...-NH-CH(R)-CO- Opip 5-Oxopiperazine -2-carboxylic acid N1->Opip Replaces dipeptide segment N2 -NH-CH(R)-CO-... Opip->N2 Induces β-turn

Caption: Opip as a β-turn inducer in a peptide chain.

The CD spectrum of the Ala-Opip peptide is distinct from that of the Ala-Pro peptide. While both introduce conformational constraints, proline in a short, alanine-rich sequence tends to favor a PPII helical structure.[9] In contrast, Opip appears to more specifically promote a β-turn, making it a valuable tool for fine-tuning peptide conformation in drug design. The ability to precisely engineer turns is crucial for mimicking receptor-bound conformations of bioactive peptides.

Conclusion

This guide demonstrates the power of circular dichroism spectroscopy as a primary tool for evaluating the conformational impact of peptidomimetics. Our comparative analysis reveals that 5-Oxopiperazine-2-carboxylic acid is an effective inducer of β-turn secondary structures. When incorporated into a flexible peptide chain, Opip organizes the backbone into a defined conformation that is distinct from both the native random coil and the structure induced by a proline substitution. These findings highlight the potential of Opip as a valuable building block in the rational design of structurally constrained peptides for therapeutic applications.

References

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  • Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338–3342. [Link]

  • Creative Biolabs. (n.d.). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy.
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  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Park, S. H., Shalongo, W., & Stellwagen, E. (1997). The circular dichroism of peptides of the sequence Ac-(AAKAA)n-GY-NH2. Protein Science, 6(8), 1694–1700.
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  • Kim, D., & Lim, H.-S. (2013). Synthesis and Library Construction of Privileged Tetra-Substituted Δ5-2-Oxopiperazine as β-Turn Structure Mimetics. ACS Combinatorial Science, 15(11), 577–582. [Link]

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  • Woody, R. W. (1995). Circular dichroism. Methods in Enzymology, 246, 34–71.
  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure.
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119–139.
  • Adler, A. J., Greenfield, N. J., & Fasman, G. D. (1973). Circular dichroism and optical rotatory dispersion of proteins and polypeptides. Methods in Enzymology, 27, 675–735.
  • Oh, D., & Lee, K.-H. (2019). Bioactive ∆5-2-oxopiperazines currently under the drug development. Archives of Pharmacal Research, 42(10), 847–865.
  • Miles, A. J., & Wallace, B. A. (2016). Synchrotron radiation circular dichroism (SRCD) spectroscopy: an emerging method in structural biology for examining protein conformations and protein-ligand interactions. Chemical Society Reviews, 45(18), 4859–4872.
  • Johnson, W. C. (1990). Protein secondary structure and circular dichroism: a practical guide. Proteins: Structure, Function, and Genetics, 7(3), 205–214.
  • Micsonai, A., Wien, F., Kerns, J. K., & Bulyáki, É. (2021). BeStSel: From Secondary Structure Analysis to Protein Fold Prediction by Circular Dichroism Spectroscopy. Methods in Molecular Biology, 2340, 131–151.
  • Whitmore, L., & Wallace, B. A. (2004). DICHROWEB, an online server for protein secondary structure analyses from circular dichroism spectroscopic data. Nucleic Acids Research, 32(Web Server issue), W668–W673.
  • Pellegrini, M., & Mumenthaler, C. (2016). Circular Dichroism of Peptides. Springer Protocols Handbooks, 247-253.
  • Greenfield, N. J. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions.

Sources

A Senior Application Scientist's Guide to Evaluating Target Binding Affinity of 5-Oxopiperazine-2-carboxylic Acid Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for therapeutic agents that combine the specificity of peptides with the favorable pharmacokinetic properties of small molecules is paramount. Peptidomimetics, compounds designed to mimic the structure and function of natural peptides, represent a significant stride in this direction.[1][2] Among the various scaffolds employed to achieve this mimicry, the 5-oxopiperazine-2-carboxylic acid core has emerged as a promising structural motif. Its inherent rigidity can pre-organize appended pharmacophoric groups, potentially reducing the entropic penalty upon binding to a biological target and thereby enhancing affinity.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the target binding affinity of 5-oxopiperazine-2-carboxylic acid peptidomimetics. We will delve into the rationale behind experimental choices, present objective comparisons with alternative scaffolds where data is available, and provide detailed, field-proven protocols for key binding assays. Our focus will be on fostering a deep understanding of not just how to measure binding, but why specific methodologies are chosen to ensure scientific integrity and generate trustworthy, reproducible data.

The 5-Oxopiperazine Scaffold: A Strategy for Conformational Constraint

The fundamental principle behind the use of scaffolds like 5-oxopiperazine-2-carboxylic acid is to create more rigid structures than their linear peptide counterparts.[1] This conformational constraint can lead to a higher binding affinity for a target protein. While extensive comparative binding data for this specific scaffold against a single target is still emerging in the public domain, we can infer its potential by examining data from other peptidomimetic strategies targeting well-defined protein-protein interactions.

A compelling example is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a key signaling protein that, when dysregulated, is implicated in a variety of cancers.[3][4] Its activation involves a critical dimerization step mediated by its SH2 domain, making this interaction a prime target for therapeutic intervention.[5][6] Researchers have developed a range of peptidomimetics to disrupt this dimerization, and the available binding data for these compounds provides a valuable benchmark for what constitutes potent target engagement.

Comparative Analysis of Peptidomimetic Binding Affinities for STAT3

To illustrate the binding affinities that can be achieved with different peptidomimetic designs, the following table summarizes data for various inhibitors targeting the STAT3 SH2 domain. While this table does not include a 5-oxopiperazine-2-carboxylic acid-based inhibitor due to a lack of publicly available data for this specific target, it serves as a crucial reference for the affinity levels that a novel scaffold would need to achieve to be considered competitive.

Peptidomimetic Scaffold/CompoundTargetAffinity MeasurementValueReference
Hybrid Peptidomimetic (14ba)STAT3Dissociation Constant (Kd)205 nM[3]
Hybrid Peptidomimetic (14aa)STAT3Dissociation Constant (Kd)900 nM[3]
GpYLPQTV-NH2 (High-affinity peptide)STAT3Dissociation Constant (Kd)24 nM[3]
Freidinger Lactam-based (Compound 3)STAT3Inhibition Constant (Ki)190 nM[7]
Various Phosphotyrosine MimeticsSTAT3IC5039 nM to >100,000 nM[4][8]

This data highlights the nanomolar to low micromolar affinities that have been achieved with various peptidomimetic strategies for a challenging protein-protein interaction target. A novel 5-oxopiperazine-2-carboxylic acid-based peptidomimetic would ideally demonstrate binding affinity in a similar range to be considered a potent inhibitor of STAT3.

Key Methodologies for Quantifying Binding Affinity

The selection of an appropriate biophysical technique is critical for accurately determining the binding affinity of a novel peptidomimetic. The three most robust and widely accepted methods in drug discovery are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). The choice among these depends on factors such as the nature of the interacting molecules, the required throughput, and the specific thermodynamic parameters of interest.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.

Causality Behind Experimental Choices in SPR:

  • Immobilization Strategy: The ligand (e.g., the target protein) is typically immobilized to allow for the measurement of the binding of the peptidomimetic (analyte). Covalent amine coupling is a common method, but capture-based approaches (e.g., using a His-tagged protein) can ensure a more uniform orientation of the ligand.

  • Analyte Concentration Series: A range of analyte concentrations is injected to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

  • Flow Rate: The flow rate is optimized to minimize mass transport limitations, ensuring that the observed binding kinetics are not limited by the rate of analyte delivery to the sensor surface.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prep_Ligand Prepare Ligand (e.g., Target Protein) Immobilize Immobilize Ligand on Sensor Chip Prep_Ligand->Immobilize Prep_Analyte Prepare Analyte (Peptidomimetic Series) Inject_Analyte Inject Analyte (Concentration Series) Prep_Analyte->Inject_Analyte Immobilize->Inject_Analyte Detect Detect Refractive Index Change Inject_Analyte->Detect Regenerate Regenerate Surface Detect->Regenerate If necessary Sensorgram Generate Sensorgram Detect->Sensorgram Regenerate->Inject_Analyte Fit_Data Fit Data to Kinetic Model Sensorgram->Fit_Data Calculate Calculate ka, kd, Kd Fit_Data->Calculate

Figure 1: Generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for thermodynamic characterization, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.

Causality Behind Experimental Choices in ITC:

  • Sample Preparation: Meticulous sample preparation is crucial. The buffer for both the ligand (in the syringe) and the analyte (in the cell) must be identical to minimize heat of dilution effects.

  • Concentrations: The concentration of the macromolecule in the cell is typically chosen to be 10-100 times the expected Kd. The ligand concentration in the syringe is usually 10-20 times that of the macromolecule.

  • Titration Parameters: The number and volume of injections are optimized to ensure a complete binding isotherm is generated, allowing for accurate fitting of the data.

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein in Cell (Precise Concentration) Titrate Titrate Ligand into Protein Solution Prep_Protein->Titrate Prep_Ligand Prepare Ligand in Syringe (in matched buffer) Prep_Ligand->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Thermogram Generate Thermogram Measure_Heat->Thermogram Integrate Integrate Peaks Thermogram->Integrate Fit_Isotherm Fit Binding Isotherm Integrate->Fit_Isotherm Calculate_Thermo Determine Kd, n, ΔH, ΔS Fit_Isotherm->Calculate_Thermo

Figure 2: Generalized workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is particularly well-suited for high-throughput screening and for determining inhibition constants (Ki) in a competitive binding format.

Causality Behind Experimental Choices in FP:

  • Fluorophore Selection: A fluorescently labeled version of a known binding ligand (the "tracer") is required. The fluorophore should not interfere with binding and should have a high quantum yield.

  • Tracer Concentration: The tracer concentration is typically kept at or below the Kd of its interaction with the target protein to ensure a sensitive assay window.

  • Competitive Format: To determine the affinity of an unlabeled peptidomimetic, a competition experiment is performed where the peptidomimetic displaces the fluorescent tracer from the target protein, leading to a decrease in fluorescence polarization.

FP_Workflow cluster_prep Preparation cluster_fp FP Experiment cluster_analysis Data Analysis Prep_Protein Prepare Target Protein Incubate Incubate Protein, Tracer, and Competitor Prep_Protein->Incubate Prep_Tracer Prepare Fluorescent Tracer Prep_Tracer->Incubate Prep_Competitor Prepare Unlabeled Competitor (Peptidomimetic Series) Prep_Competitor->Incubate Excite Excite with Polarized Light Incubate->Excite Measure_Emission Measure Parallel and Perpendicular Emission Excite->Measure_Emission Calculate_P Calculate Polarization Measure_Emission->Calculate_P Plot_Curve Plot P vs. [Competitor] Calculate_P->Plot_Curve Determine_IC50_Ki Determine IC50 and Ki Plot_Curve->Determine_IC50_Ki

Sources

The Stereochemical Switch: A Comparative Guide to (S)- and (R)-5-Oxopiperazine-2-carboxylic Acid in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Peptide Rigidity and the Critical Role of Chirality

In the landscape of modern drug discovery, peptides represent a highly attractive class of therapeutics due to their high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity. To overcome these limitations, medicinal chemists introduce conformational constraints into the peptide backbone, effectively "locking" the molecule into a bioactive conformation. This pre-organization minimizes the entropic penalty upon binding to a biological target, often leading to a significant enhancement in affinity and stability.[1]

Among the various strategies to induce conformational rigidity, the use of constrained dipeptide mimics is a powerful approach. 5-Oxopiperazine-2-carboxylic acid (PCA), a cyclic scaffold, serves as an effective dipeptide surrogate that imparts a significant degree of structural pre-organization. This guide focuses on the two enantiomeric forms of this building block: (S)-5-Oxopiperazine-2-carboxylic acid and (R)-5-Oxopiperazine-2-carboxylic acid.

While chemically similar, this single chiral difference at the C2 position acts as a powerful stereochemical switch, capable of dictating dramatically different three-dimensional structures in the resulting peptides. Understanding the distinct conformational preferences induced by each enantiomer is paramount for the rational design of peptidomimetics with tailored biological activities. This guide provides an in-depth comparison of the structural and functional consequences of incorporating (S)-PCA versus (R)-PCA into peptide chains, supported by experimental data to inform researchers in their peptide design endeavors.

Structural & Conformational Analysis: A Tale of Two Enantiomers

The rigid piperazinone ring of PCA fundamentally restricts the torsional angles (φ/ψ) of the peptide backbone, but the specific nature of this constraint is dictated by the stereochemistry at the C2 position. The (S) and (R) configurations orient the carboxyl group and the rest of the peptide chain in distinct spatial arrangements, leading to different downstream conformational outcomes.

A pivotal study by Guitot et al. provides direct experimental evidence for these differing effects through detailed NMR spectroscopy of two tetrapeptides, Boc-Val-(S)-PCA-Gly-Leu-OMe and Boc-Val-(R)-PCA-Gly-Leu-OMe.[2][3]

(S)-5-Oxopiperazine-2-carboxylic Acid: A Promoter of Cis/Trans Isomerism

When the (S)-enantiomer was incorporated, ¹H NMR analysis revealed the presence of two distinct sets of signals for the peptide. These signals correspond to two conformations that are in slow exchange on the NMR timescale, indicating a significant energy barrier between them.[2][3] Further investigation confirmed that these two conformations arise from the cis-trans isomerization of the tertiary amide bond between the Valine and the (S)-PCA residue. The study observed a near 40%:60% ratio between the two isomers, demonstrating that the (S)-enantiomer does not enforce a single, well-defined conformation but rather induces a flexible equilibrium state dominated by the rotation around the preceding amide bond.[2][3] This characteristic can be detrimental in rational drug design, where a single, predictable conformation is often desired.

(R)-5-Oxopiperazine-2-carboxylic Acid: An Inducer of Defined Secondary Structures

In stark contrast, the tetrapeptide containing the (R)-enantiomer displayed a much more ordered and predictable conformational behavior. The NMR data for Boc-Val-(R)-PCA-Gly-Leu-OMe were consistent with an equilibrium between two well-defined secondary structures: a γ-turn and a type II β-turn .[2][3] Both of these are classic reverse-turn structures crucial for protein folding and molecular recognition. The ability of the (R)-enantiomer to consistently induce these specific, compact folds makes it a highly valuable tool for mimicking the native turns found in bioactive peptides and proteins.

Logical Flow: Stereochemistry to Peptide Conformation

The following diagram illustrates the divergent conformational pathways directed by the stereochemistry of the PCA building block.

G cluster_S (S)-PCA Incorporation cluster_R (R)-PCA Incorporation s_start Boc-Val-(S)-PCA-Gly-Leu-OMe s_outcome1 Cis-Conformer (40%) s_start->s_outcome1 Val-PCA Amide Bond Isomerization s_outcome2 Trans-Conformer (60%) s_start->s_outcome2 Val-PCA Amide Bond Isomerization r_start Boc-Val-(R)-PCA-Gly-Leu-OMe r_outcome1 γ-turn r_start->r_outcome1 Induces Defined Fold r_outcome2 Type II β-turn r_start->r_outcome2 Induces Defined Fold start Peptide Synthesis start->s_start start->r_start

Caption: Divergent conformational outcomes of incorporating (S)- vs (R)-PCA.

Comparative Data Summary

The following table summarizes the key experimental findings for the two enantiomers as reported by Guitot et al.[2][3]

Feature(S)-5-Oxopiperazine-2-carboxylic acid(R)-5-Oxopiperazine-2-carboxylic acid
Peptide Sequence Boc-Val-(S)-PCA-Gly-Leu-OMeBoc-Val-(R)-PCA-Gly-Leu-OMe
Primary Effect Induces cis/trans isomerism of preceding amide bondInduces defined secondary structures
Observed Conformations Two slowly interconverting isomers (40:60 ratio)Equilibrium between γ-turn and type II β-turn
Experimental Method ¹H NMR Spectroscopy¹H NMR Spectroscopy
Implication for Design Leads to conformational heterogeneityPromotes a predictable, folded structure

Consequences for Biological Activity: A Structure-Function Perspective

While direct comparative biological data for peptides containing (S)- vs (R)-5-Oxopiperazine-2-carboxylic acid is not extensively published, the profound differences in their conformational outputs allow for well-grounded predictions. A well-defined conformation, such as the β-turn induced by the (R)-enantiomer, is often a prerequisite for high-affinity binding to receptors and enzyme active sites.[1] Conversely, the conformational ambiguity introduced by the (S)-enantiomer could lead to a decrease in potency, as only a fraction of the peptide population may exist in the active conformation at any given time.

Supporting this principle, a study on dermorphin analogues by Yamashita et al. incorporated a structurally related chiral piperazin-2-one scaffold. Their findings demonstrated that the stereochemistry within this ring system was critical for the opiate activity of the analogues.[4] Specifically, the configuration of the phenylalanine residue used to construct the piperazinone ring significantly impacted the biological activity in a guinea pig ileum assay, highlighting that stereochemical choices in such constrained dipeptide mimics are crucial determinants of the ultimate pharmacological profile.[4] This reinforces the hypothesis that the distinct structures induced by (S)- and (R)-PCA would lead to significant differences in the biological activity of their parent peptides.

Experimental Protocols

Protocol: Conformational Analysis by ¹H NMR Spectroscopy

This protocol outlines the general steps for determining the conformational effects of PCA enantiomers in a model peptide, based on the methodology described by Guitot et al.[2][3]

Objective: To determine the solution-phase conformation of a peptide containing either (S)- or (R)-PCA.

Materials:

  • Synthesized peptide (e.g., Boc-Val-PCA-Gly-Leu-OMe)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR spectrometer (≥400 MHz recommended)

  • NMR tubes

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.5-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure complete dissolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Observe the complexity of the amide and alpha-proton regions. The presence of more signals than expected for a single species may indicate conformational heterogeneity (e.g., cis/trans isomers).

    • Perform a 2D Total Correlation Spectroscopy (TOCSY) experiment to assign protons within each amino acid spin system.

    • Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. Set the mixing time appropriately (e.g., 200-500 ms) to observe through-space correlations.

  • Data Analysis:

    • For (S)-PCA Peptides: Analyze the 1D and 2D spectra for doubled-up signals, particularly for the residues flanking the PCA unit. Use the ROESY/NOESY data to confirm the presence of both cis and trans isomers by looking for characteristic cross-peaks (e.g., Hα(i) to Hα(i+1) for trans vs. Hα(i) to Hδ(i+1) for cis in a proline-like environment).

    • For (R)-PCA Peptides: Search the NOESY spectrum for specific short-distance proton-proton correlations that define secondary structures. For a β-turn, a key indicator is a strong NOE between the NH of the (i+2) residue and the Hα of the (i+1) residue. For a γ-turn, look for an NOE between the Hα(i) and NH(i+1) protons.

    • Measure the ³J(HN,Hα) coupling constants from the high-resolution 1D spectrum to gain information about the φ torsional angle.

Workflow: NMR-Based Conformational Analysis

The following diagram outlines the experimental workflow for assessing peptide structure.

G cluster_workflow Experimental Workflow A Peptide Synthesis (with (S)- or (R)-PCA) B Sample Preparation (Dissolve in Deuterated Solvent) A->B C NMR Data Acquisition (1D ¹H, 2D TOCSY, 2D NOESY/ROESY) B->C D Spectral Analysis (Signal Assignment, NOE Identification) C->D E Conformational Determination D->E F Cis/Trans Isomerism ((S)-PCA) E->F If multiple isomers G β-turn / γ-turn ((R)-PCA) E->G If specific NOEs present

Caption: Workflow for NMR conformational analysis of PCA-containing peptides.

Conclusion and Field-Proven Insights

The choice between (S)- and (R)-5-Oxopiperazine-2-carboxylic acid is a critical decision in peptide design, not merely a subtle chemical modification. Experimental evidence clearly demonstrates that the stereochemistry at the C2 position acts as a conformational determinant.

  • (R)-5-Oxopiperazine-2-carboxylic acid is the enantiomer of choice for inducing stable, predictable reverse-turn conformations (γ- and type II β-turns). Researchers aiming to mimic the bioactive conformation of a known β-turn or to systematically scan conformational space with well-defined structures should prioritize this building block.

  • (S)-5-Oxopiperazine-2-carboxylic acid , by promoting cis/trans isomerization of the preceding amide bond, introduces conformational heterogeneity. While this may be useful in specific applications where flexibility is desired, it generally complicates structure-activity relationship (SAR) studies and can be detrimental to binding affinity.

As a Senior Application Scientist, my recommendation is to employ the (R)-enantiomer as a primary tool for generating conformationally constrained peptidomimetics. The structural predictability it affords provides a more robust foundation for rational drug design and the optimization of peptide therapeutics. Future work should focus on conducting direct comparative studies of the biological activities of peptide pairs containing these enantiomers to further solidify the structure-function relationships outlined in this guide.

References

  • Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Bioactive ∆ 5 -2-oxopiperazines currently under the drug. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & Biomolecular Chemistry, 7(16), 3338–3342. [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. [Link]

  • Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856–859. [Link]

  • Synthesis and Library Construction of Privileged Tetra-Substituted Δ5-2-Oxopiperazine as β-Turn Structure Mimetics. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2021). MDPI. [Link]

  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2023). National Institutes of Health. [Link]

  • Pohlmann, A., Guillaume, D., Quirion, J. C., & Husson, H. P. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Journal of Peptide Research, 51(2), 116–120. [Link]

  • Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. (2013). National Institutes of Health. [Link]

  • Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. (2021). MDPI. [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Effects of Conformational Constraint on Peptide Solubility Limits. (2022). National Institutes of Health. [Link]

  • Special Issue : Bioactive Peptides, Synthesis, Properties, and Medical Applications. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Improving enzymatic and chemical stability of peptides by chemical modifications. (2021). NovoPro. Retrieved January 21, 2026, from [Link]

  • Parajuli, P., Sable, R., Shrestha, L., Dahal, A., Gauthier, T., Taneja, V., & Jois, S. (2020). Modulation of costimulatory signal from CD2-CD58 proteins by a grafted peptide. Chemical Biology & Drug Design. [Link]

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A Comparative Guide to 5-Oxopiperazine-2-Carboxylic Acid Scaffold-Containing Drugs: Farnesyltransferase and Chymase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 5-Oxopiperazine-2-Carboxylic Acid Scaffold

In the landscape of modern drug discovery, the relentless pursuit of novel therapeutic agents has led researchers to explore privileged scaffolds – molecular frameworks that can be readily modified to interact with a variety of biological targets. The 5-oxopiperazine-2-carboxylic acid moiety has emerged as one such versatile scaffold. Its inherent structural rigidity, coupled with multiple points for chemical diversification, makes it an ideal starting point for the design of peptidomimetics. These molecules mimic the structure and function of peptides, but with improved pharmacokinetic properties, such as enhanced stability and oral bioavailability.

This guide provides an in-depth, comparative analysis of two distinct classes of investigational drugs that leverage a piperazine-based core, conceptually derived from the 5-oxopiperazine-2-carboxylic acid scaffold: farnesyltransferase inhibitors and chymase inhibitors. We will delve into their mechanisms of action, compare their in vitro and in vivo performance using experimental data, and provide detailed protocols for key assays. Our focus will be on two representative compounds: Tipifarnib , a farnesyltransferase inhibitor, and TY-51469 , a chymase inhibitor. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their own research endeavors.

Mechanism of Action: Targeting Key Enzymes in Disease Pathology

The therapeutic utility of drugs derived from the 5-oxopiperazine-2-carboxylic acid scaffold lies in their ability to selectively inhibit enzymes that play crucial roles in disease progression. Here, we dissect the mechanisms of our two exemplar compounds.

Tipifarnib: Disrupting Ras-Mediated Oncogenic Signaling

Tipifarnib is a potent and selective inhibitor of farnesyltransferase (FTase).[1][2][3] This enzyme catalyzes the attachment of a farnesyl lipid group to the C-terminal cysteine of a number of cellular proteins, a process known as farnesylation.[4] One of the most critical substrates of FTase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). Farnesylation is a prerequisite for the localization of Ras proteins to the plasma membrane, where they are activated and subsequently trigger downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[5][6][7] These pathways are central regulators of cell proliferation, survival, and differentiation.

In many cancers, mutations in Ras genes lead to constitutively active Ras proteins, driving uncontrolled cell growth.[6] Tipifarnib's mechanism of action is to competitively inhibit FTase, thereby preventing Ras farnesylation and its membrane association.[2][3][4] This leads to the accumulation of inactive Ras in the cytoplasm and the subsequent downregulation of oncogenic signaling, ultimately resulting in the inhibition of tumor cell proliferation and survival.[4] While all Ras isoforms are substrates for FTase, H-Ras is exclusively dependent on farnesylation for its function, making tumors with H-Ras mutations particularly sensitive to Tipifarnib.[4][8]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras_GDP [label="Ras-GDP\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras_GTP [label="Ras-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FTase [label="Farnesyltransferase\n(FTase)", fillcolor="#FBBC05", fontcolor="#202124"]; Tipifarnib [label="Tipifarnib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges RTK -> Grb2_SOS [label="Growth Factor"]; Grb2_SOS -> Ras_GDP; Ras_GDP -> Ras_GTP [label="GTP loading"]; Ras_GTP -> Raf; Ras_GTP -> PI3K; Raf -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation; Ras_GDP -> FTase [style=dashed, arrowhead=none, label=" Farnesylation for\nmembrane localization"]; Tipifarnib -> FTase [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } Ras Signaling Pathway and Tipifarnib's Point of Intervention.

TY-51469: Attenuating Inflammation and Fibrosis through Chymase Inhibition

TY-51469 is a specific inhibitor of chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells.[9] Upon mast cell degranulation, which occurs in response to inflammatory and injury stimuli, chymase is released into the extracellular matrix. Chymase has several key biological functions that contribute to inflammation and tissue remodeling.

One of its most significant roles is the angiotensin-converting enzyme (ACE)-independent conversion of angiotensin I to angiotensin II.[10][11] Angiotensin II is a potent vasoconstrictor and also promotes inflammation and fibrosis. Additionally, chymase can directly activate transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), both of which are central players in the fibrotic process.[10][12][13]

By inhibiting chymase, TY-51469 blocks these pathological processes at a critical juncture. The reduction in angiotensin II, active TGF-β, and MMPs leads to decreased inflammation, reduced extracellular matrix deposition, and attenuation of tissue fibrosis.[10][12] This mechanism of action makes chymase inhibitors like TY-51469 promising therapeutic candidates for a range of inflammatory and fibrotic diseases, including inflammatory bowel disease and cardiovascular disorders.[12][14]

// Nodes MastCell [label="Mast Cell Degranulation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Chymase [label="Chymase", fillcolor="#FBBC05", fontcolor="#202124"]; TY_51469 [label="TY-51469", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AngI [label="Angiotensin I", fillcolor="#F1F3F4", fontcolor="#202124"]; AngII [label="Angiotensin II", fillcolor="#EA4335", fontcolor="#FFFFFF"]; proTGF [label="pro-TGF-β", fillcolor="#F1F3F4", fontcolor="#202124"]; TGF [label="Active TGF-β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; proMMP [label="pro-MMPs", fillcolor="#F1F3F4", fontcolor="#202124"]; MMP [label="Active MMPs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Fibrosis [label="Fibrosis", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges MastCell -> Chymase [label="Release"]; TY_51469 -> Chymase [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Chymase -> AngII [label="Conversion"]; AngI -> Chymase [style=dashed, arrowhead=none]; Chymase -> TGF [label="Activation"]; proTGF -> Chymase [style=dashed, arrowhead=none]; Chymase -> MMP [label="Activation"]; proMMP -> Chymase [style=dashed, arrowhead=none]; AngII -> Inflammation; AngII -> Fibrosis; TGF -> Fibrosis; MMP -> Fibrosis; } Chymase Signaling Pathway and TY-51469's Point of Intervention.

In Vitro Performance: A Head-to-Head Comparison

The initial characterization of any potential therapeutic agent begins with a thorough in vitro evaluation. This allows for a quantitative assessment of a compound's potency, selectivity, and cellular effects in a controlled environment.

Comparative Analysis of In Vitro Potency and Cellular Activity
ParameterTipifarnib (Farnesyltransferase Inhibitor)TY-51469 (Chymase Inhibitor)
Target Enzyme Farnesyltransferase (FTase)Chymase
IC50 (Inhibitory Concentration 50%) 0.6 nM for FTase7.0 nM for human chymase[9]
Cellular Activity Inhibition of proliferation and survival in HRAS-mutant HNSCC cells.[4]Reduction of plasmin activity in the presence of chymase.[15]
Selectivity Highly selective for FTase over GGTase-I.Specific for chymase.

Causality Behind Experimental Choices: The IC50 value is a fundamental measure of a drug's potency, indicating the concentration required to inhibit the target enzyme's activity by 50%. A lower IC50 signifies greater potency. Cellular assays are crucial to confirm that the enzymatic inhibition observed in a cell-free system translates to a desired biological effect in a relevant cellular context. For Tipifarnib, this is the inhibition of cancer cell growth, while for TY-51469, it is the modulation of downstream effector functions of chymase.

In Vivo Performance: Efficacy in Preclinical Models

Following promising in vitro data, the evaluation of drug candidates moves to in vivo animal models. These studies are essential for assessing a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system that more closely resembles human disease.

Comparative Analysis of In Vivo Efficacy
ParameterTipifarnib (Farnesyltransferase Inhibitor)TY-51469 (Chymase Inhibitor)
Animal Model Xenograft models of HRAS-mutant Head and Neck Squamous Cell Carcinoma (HNSCC) in mice.[4][16]Dextran Sulfate Sodium (DSS)-induced colitis in rats (a model for Inflammatory Bowel Disease).[14][17][18]
Dosing Regimen 60 mg/kg, twice daily, oral administration.[19]10 mg/kg, daily, intraperitoneal injection.[14][17]
Efficacy Endpoints Tumor growth inhibition, induction of tumor stasis or regression.[4][16]Reduction in colitis severity, decreased intestinal inflammation, and increased expression of anti-inflammatory cytokines.[14][17][18]
Observed Outcomes Induced tumor stasis or regression in all six HRAS-mutant xenografts tested.[4][16]Significantly less severe colitis compared to the model group on days 7, 14, 21, and 28.[14][17][18]

Causality Behind Experimental Choices: The choice of animal model is critical for accurately predicting a drug's potential clinical efficacy. For Tipifarnib, xenograft models using human cancer cell lines with specific mutations (HRAS) are the gold standard for evaluating targeted anticancer agents.[4][16] For TY-51469, the DSS-induced colitis model is a well-established and widely used model of inflammatory bowel disease, as it recapitulates many of the key pathological features of the human disease, including inflammation and epithelial injury.[14][17][18] The dosing regimen and route of administration are determined through preliminary pharmacokinetic and tolerability studies to achieve a therapeutically relevant exposure without causing undue toxicity. Efficacy endpoints are chosen to be objective and quantifiable measures of the desired therapeutic effect.

Experimental Protocols: A Guide for Replication and Validation

To ensure scientific integrity and allow for the independent verification of findings, detailed experimental protocols are indispensable. The following are step-by-step methodologies for key in vitro and in vivo assays used to characterize farnesyltransferase and chymase inhibitors.

// Nodes InVitro [label="In Vitro Evaluation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EnzymeAssay [label="Enzymatic Assay\n(IC50 Determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellAssay [label="Cell-Based Assay\n(Cell Viability/Function)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Evaluation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AnimalModel [label="Disease Animal Model\n(Efficacy Studies)", fillcolor="#F1F3F4", fontcolor="#202124"]; PK_PD [label="Pharmacokinetics &\nPharmacodynamics", fillcolor="#F1F3F4", fontcolor="#202124"]; Tox [label="Toxicology Studies", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges InVitro -> EnzymeAssay; InVitro -> CellAssay; EnzymeAssay -> InVivo [style=dashed, label="Positive Hit"]; CellAssay -> InVivo [style=dashed, label="Positive Hit"]; InVivo -> AnimalModel; InVivo -> PK_PD; InVivo -> Tox; } General Experimental Workflow for Drug Candidate Evaluation.

Protocol 1: In Vitro Farnesyltransferase (FTase) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of a compound against FTase.[20]

Materials:

  • Recombinant human FTase

  • Farnesyl pyrophosphate (FPP)

  • Dansyl-GCVLS peptide substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

  • Test compound (e.g., Tipifarnib) dissolved in DMSO

  • Black 96-well microplate

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~520 nm)

Procedure:

  • Prepare Reagents:

    • Dilute FTase to the desired final concentration (e.g., 50 nM) in cold Assay Buffer.

    • Prepare a stock solution of FPP and dilute to the desired final concentration (e.g., 10 µM) in Assay Buffer.

    • Prepare a stock solution of Dansyl-GCVLS and dilute to the desired final concentration (e.g., 2 µM) in Assay Buffer.

    • Prepare serial dilutions of the test compound in DMSO, then further dilute in Assay Buffer to the desired final concentrations.

  • Assay Setup:

    • To each well of the microplate, add the following in order:

      • Assay Buffer to bring the final volume to 100 µL.

      • Test compound solution at various concentrations (or vehicle control).

      • FTase solution.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Initiate the reaction by adding a mixture of FPP and Dansyl-GCVLS to each well.

  • Data Acquisition:

    • Immediately place the plate in the fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot for each concentration of the test compound.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Chymase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against chymase.[21]

Materials:

  • Recombinant human chymase

  • N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (substrate)

  • Assay Buffer: 80 mM Tris-HCl, pH 7.8

  • Test compound (e.g., TY-51469) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer (405 nm)

Procedure:

  • Prepare Reagents:

    • Dilute chymase to the desired final concentration in Assay Buffer.

    • Prepare a stock solution of the substrate and dilute to the desired final concentration in Assay Buffer.

    • Prepare serial dilutions of the test compound in DMSO, then further dilute in Assay Buffer to the desired final concentrations.

  • Assay Setup:

    • To each well of the microplate, add the following in order:

      • Assay Buffer.

      • Test compound solution at various concentrations (or vehicle control).

      • Chymase solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Initiate the reaction by adding the substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer and record the increase in absorbance at 405 nm over time.

  • Data Analysis:

    • Determine the initial reaction velocity from the linear portion of the absorbance versus time plot for each concentration of the test compound.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Efficacy Study of Tipifarnib in an HNSCC Xenograft Model

This protocol outlines a typical in vivo efficacy study for an anticancer agent.[4][16]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • HRAS-mutant HNSCC cells

  • Tipifarnib formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of HRAS-mutant HNSCC cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer Tipifarnib (e.g., 60 mg/kg) or vehicle control to the respective groups via oral gavage, twice daily, for a specified duration (e.g., 21 days).

  • Efficacy Assessment:

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight and general health of the mice throughout the study.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each time point.

    • Compare the tumor growth between the treatment and control groups to determine the antitumor efficacy of Tipifarnib.

Protocol 4: In Vivo Efficacy Study of TY-51469 in a DSS-Induced Colitis Model

This protocol describes a common model for evaluating potential treatments for inflammatory bowel disease.[14][17][18]

Materials:

  • Sprague-Dawley rats

  • Dextran Sulfate Sodium (DSS)

  • TY-51469 formulated for intraperitoneal injection

  • Saline (vehicle control)

  • Disease Activity Index (DAI) scoring system (based on weight loss, stool consistency, and rectal bleeding)

Procedure:

  • Induction of Colitis:

    • Administer DSS in the drinking water (e.g., 3.5% w/v) to the rats for a specified period (e.g., 7 days) to induce colitis.

  • Treatment Administration:

    • On a predetermined day, begin daily intraperitoneal injections of TY-51469 (e.g., 10 mg/kg) or saline to the respective groups.

  • Efficacy Assessment:

    • Monitor the rats daily for clinical signs of colitis and calculate the DAI score.

    • At the end of the study, sacrifice the rats and collect the colon for histological analysis of inflammation and tissue damage.

    • Measure the levels of inflammatory markers (e.g., cytokines) in the colon tissue.

  • Data Analysis:

    • Compare the DAI scores, histological scores, and inflammatory marker levels between the treatment and control groups to determine the therapeutic efficacy of TY-51469.

Conclusion and Future Perspectives

The 5-oxopiperazine-2-carboxylic acid scaffold represents a valuable starting point for the development of a diverse range of therapeutic agents. Through the comparative analysis of Tipifarnib and TY-51469, we have highlighted how this privileged structure can be adapted to target distinct enzymes with high potency and selectivity, leading to promising preclinical efficacy in models of cancer and inflammatory disease.

The journey from a promising scaffold to a clinically approved drug is long and arduous, requiring rigorous in vitro and in vivo characterization. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the rational design and evaluation of the next generation of therapeutics derived from this versatile chemical framework. As our understanding of the molecular basis of disease continues to expand, so too will the opportunities to leverage scaffolds like 5-oxopiperazine-2-carboxylic acid to create innovative and life-saving medicines.

References

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 5-Oxopiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe disposal of 5-Oxopiperazine-2-carboxylic acid, designed for researchers, scientists, and professionals in drug development. Our focus is on ensuring laboratory safety and environmental protection through scientifically sound and compliant waste management practices.

Introduction: The Imperative for Proper Chemical Waste Management

5-Oxopiperazine-2-carboxylic acid is a heterocyclic compound whose structural motifs are common in pharmaceutical development. As with any laboratory chemical, the responsibility of a researcher extends beyond its use in experimentation to its safe and compliant disposal. Improper disposal can lead to environmental contamination, pose risks to public health, and result in significant regulatory penalties.[1]

Hazard Assessment and Waste Characterization

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is essential. Based on its functional groups, 5-Oxopiperazine-2-carboxylic acid should be presumptively managed as a hazardous waste.

  • Corrosivity: The carboxylic acid group can make the compound corrosive. Piperazine, a related parent compound, is classified as a corrosive substance.[2][3] Therefore, waste streams containing this acid must not be stored in metal containers.[4][5]

  • Irritation: Similar piperazine and carboxylic acid compounds are known to cause skin and serious eye irritation.[6][7][8][9]

  • Reactivity: Avoid mixing this waste with incompatible materials. Specifically, keep it segregated from bases, oxidizing agents, and cyanides or sulfides to prevent violent reactions or the release of toxic gases.[2][4]

Given these potential hazards, all waste containing 5-Oxopiperazine-2-carboxylic acid must be collected and managed as regulated chemical waste in compliance with the Environmental Protection Agency (EPA) and local regulations.[1][10] Never assume this chemical is safe for sink or drain disposal. [4]

Personal Protective Equipment (PPE) and Safe Handling

To mitigate exposure risks during handling and disposal, all personnel must use appropriate PPE.

  • Hand Protection: Wear protective gloves inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/896/EEC and the standard EN 374 derived from it.[11] Dispose of contaminated gloves after use in accordance with good laboratory practices.[11]

  • Eye and Face Protection: Use safety glasses with side-shields conforming to EN166.[11] If splashes are possible, a face shield is required.[12]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or during spill cleanup, wear impervious or flame-retardant antistatic protective clothing.[11]

  • Ventilation: All handling and transfer of this chemical waste should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of dusts or aerosols.[11][13][14]

Waste Segregation and Container Management Protocol

Proper containment is the first step in the disposal chain. The following protocol ensures waste is stored safely at its point of generation in what is known as a Satellite Accumulation Area (SAA).[4][15]

Step-by-Step Container Management:

  • Select a Compatible Container:

    • Use only containers in good condition that are compatible with acidic chemical waste.[16] High-density polyethylene (HDPE) carboys or glass jars are suitable.[17]

    • Crucially, do not use metal containers due to the risk of corrosion.[5][14]

    • Ensure the container has a tight-fitting, screw-on cap to prevent leaks and fugitive emissions.[1][16] The container must remain closed unless waste is actively being added.[16]

    • Do not use food-grade containers like milk jugs or mayonnaise jars.[4]

  • Properly Label the Waste Container:

    • As soon as the first drop of waste is added, the container must be labeled.

    • The label must clearly state the words "Hazardous Waste" .[15][18]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For this specific waste, it would be "5-Oxopiperazine-2-carboxylic acid" and any solvents used.[16]

    • Include a clear hazard warning. This can be a pictogram or a written description (e.g., "Corrosive," "Irritant").[18]

  • Establish a Satellite Accumulation Area (SAA):

    • The labeled, closed container must be stored in a designated SAA, which is at or near the point of waste generation and under the control of laboratory personnel.[15][16]

    • Store the waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[14]

    • Segregate the container from incompatible materials, particularly bases and oxidizing agents.[4][17]

Spill and Emergency Procedures

Accidents require immediate and correct responses to mitigate harm.

  • Minor Spills (Solid):

    • Ensure proper PPE is worn before cleanup.[19]

    • Remove all sources of ignition.[2]

    • Avoid generating dust.[11] Gently sweep or shovel the material.[11]

    • Collect the spilled solid into a suitable, closed, and labeled container for disposal.[11][13]

    • Wash the area with soap and water once the material is collected.[3]

  • Major Spills:

    • Evacuate personnel from the immediate area and move upwind.[2][11]

    • Alert your institution's emergency responders (e.g., Environmental Health & Safety) and inform them of the location and nature of the hazard.[2][19]

    • Prevent the spill from entering drains or waterways.[11]

    • Only personnel trained and equipped for hazardous material cleanup should address major spills, potentially requiring self-contained breathing apparatus.[3][11]

Step-by-Step Disposal Protocol

The ultimate disposal of 5-Oxopiperazine-2-carboxylic acid must be handled by a licensed professional waste disposal service.[13] The laboratory's responsibility is to prepare the waste for pickup.

  • Waste Accumulation: Collect waste in the designated and properly managed SAA container. Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[5]

  • Requesting Pickup: Once the waste container is 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) office.[16] A full container must be removed from an SAA within three days.[4]

  • Documentation: Ensure all paperwork required by your institution and the waste vendor is completed accurately. This creates a "cradle-to-grave" tracking record for the hazardous waste, as mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[15]

  • Final Disposal Method: The licensed waste disposal company will transport the waste off-site for final disposition. The most common and recommended method for this type of organic chemical is controlled incineration in a licensed chemical destruction plant, often with flue gas scrubbing to neutralize harmful combustion byproducts.[11] Landfilling may be an option only after appropriate treatment and stabilization, but incineration is generally preferred.[2]

Regulatory Overview and Generator Status

All laboratories that generate hazardous waste are regulated by the EPA and must have an EPA Identification Number.[5] Your facility's responsibilities depend on the total amount of hazardous waste it generates per month.

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit (up to 1,000 kg)
Small Quantity Generator (SQG) > 100 kg to < 1,000 kgUp to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days
This table summarizes federal guidelines; state regulations may be more stringent. Data sourced from EPA resources.[15][18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-Oxopiperazine-2-carboxylic acid waste.

G cluster_lab Laboratory Operations cluster_ehs EHS & Waste Vendor Operations A Waste Generated (5-Oxopiperazine-2-carboxylic acid) B Select Compatible Container (No Metals) A->B C Label Container: 'Hazardous Waste' + Contents + Hazard B->C D Store in Secondary Containment in Satellite Accumulation Area (SAA) C->D E Keep Container Closed D->E F Container 90% Full? E->F Periodically Add Waste F->E No G Request Waste Pickup from EHS/Safety Office F->G Yes H EHS Collects Waste from SAA G->H I Transport to Central Accumulation Area (CAA) H->I J Engage Licensed Waste Disposal Company I->J K Final Disposal: Controlled Incineration J->K

Caption: Disposal workflow for 5-Oxopiperazine-2-carboxylic acid waste.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Oxopiperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Synthesis of Structural Dangers

5-Oxopiperazine-2-carboxylic acid's structure suggests a dual-hazard profile. The piperazine ring is known to be a corrosive chemical, capable of causing irritation to the skin, eyes, and respiratory tract.[1][2][3] Furthermore, piperazine and its derivatives have been associated with skin and respiratory sensitization, which can lead to allergic reactions upon repeated exposure.[1][2] The carboxylic acid group, while generally conferring weak acidic properties, can also contribute to the corrosive nature of the compound.[4] Therefore, we must approach the handling of this compound with the assumption that it is a corrosive and potentially sensitizing agent.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling 5-Oxopiperazine-2-carboxylic acid. The following table summarizes the recommended PPE, with detailed explanations of the causality behind each choice in the subsequent sections.

Body Part Personal Protective Equipment Rationale
Eyes/Face Chemical safety goggles with side shields or a full-face shield.Protects against splashes of the chemical which could cause serious eye irritation or damage, a known hazard of both piperazine and carboxylic acids.[2][5][6]
Skin Chemical-resistant gloves (Nitrile rubber recommended).Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling corrosive substances like acids and piperazine derivatives.[6]
Body A chemical-resistant laboratory coat.Provides a barrier against accidental spills and splashes, protecting the skin and personal clothing from contamination.[6]
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for operations that could generate dust or aerosols.Piperazine can cause respiratory irritation and sensitization.[1][2] Engineering controls like a fume hood are the primary means of protection.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for handling 5-Oxopiperazine-2-carboxylic acid, from preparation to disposal.

Pre-Handling Preparations
  • Information Review : Before beginning any work, thoroughly review this guide and any available safety information for structurally similar compounds.

  • Area Preparation : Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[7]

  • Spill Kit Accessibility : Confirm that a chemical spill kit containing an appropriate neutralizing agent for acids and an absorbent material is readily available.

Donning PPE: A Deliberate Process

Diagram of the recommended sequence for donning Personal Protective Equipment.

Handling 5-Oxopiperazine-2-carboxylic Acid
  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[7]

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

    • If preparing a solution, add the acid to the solvent slowly.

  • During the Reaction :

    • Keep all containers clearly labeled and sealed when not in use.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after removing gloves.

Doffing PPE: A Critical Step to Avoid Contamination
  • Gloves : Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Goggles/Face Shield : Remove eye and face protection from the back of the head.

  • Lab Coat : Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste generated from handling 5-Oxopiperazine-2-carboxylic acid must be treated as hazardous waste.

  • Solid Waste :

    • Place any unused solid 5-Oxopiperazine-2-carboxylic acid and any contaminated materials (e.g., weighing paper, paper towels) into a clearly labeled hazardous waste container.

  • Liquid Waste :

    • Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • Follow your institution's guidelines for the disposal of chemically contaminated containers.

Emergency Procedures: Preparedness is Key

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill : For a small spill, use an appropriate absorbent material from a spill kit and collect it into a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's emergency response team.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your research environment. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of sound scientific practice, and they extend fully to our approach to laboratory safety.

References

  • New Jersey Department of Health and Senior Services. (1997). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • Government of Canada. (2024). Piperazine - information sheet. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards: PIPERAZINE (anhydrous). Retrieved from [Link]

  • Acros PharmaTech Limited. (2018). Safety Data Sheet: (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • University of Utah. (2019).
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 2-Hydroxyquinoline-3-carboxylic acid.
  • Sigma-Aldrich. (2024).
  • CymitQuimica. (2024). Safety Data Sheet: (S)-1-BOC-4-OXOPIPERIDINE-2-CARBOXYLIC ACID.
  • aapptec. (n.d.).
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4'-Hydroxyazobenzene-2-carboxylic Acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: N-tert-Butoxycarbonyl-L-serine.
  • Fisher Scientific. (2024).
  • TCI Chemicals. (2025). Safety Data Sheet: N-(tert-Butoxycarbonyl)-D-serine.
  • Fisher Scientific. (2024). Safety Data Sheet: (S)-(-)-1-Fmoc-4-oxopiperidine-2-carboxylic acid.
  • Central Drug House (P) Ltd. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.